molecular formula C9H7F2NO B1318718 3,5-Difluoro-4-methoxyphenylacetonitrile CAS No. 886498-79-9

3,5-Difluoro-4-methoxyphenylacetonitrile

Cat. No.: B1318718
CAS No.: 886498-79-9
M. Wt: 183.15 g/mol
InChI Key: TYFFXUKQUGHEDM-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxyphenylacetonitrile (CAS RN: 886503-74-8 ) is a versatile chemical building block with the molecular formula C9H7F2NO and a molecular weight of 183.15 g/mol . This compound features a phenylacetonitrile core substituted with two fluorine atoms and a methoxy group, making it a valuable synthon in organic synthesis and drug discovery. Researchers utilize this nitrile in cross-coupling reactions, as a precursor to heterocycles, and for the synthesis of more complex molecules for pharmaceutical and materials science applications . The specific substitution pattern on the aromatic ring is particularly useful for modulating the electronic properties and metabolic stability of lead compounds. The compound should be stored under an inert atmosphere at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3,5-difluoro-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-13-9-7(10)4-6(2-3-12)5-8(9)11/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFFXUKQUGHEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270429
Record name 3,5-Difluoro-4-methoxybenzeneacetonitrile
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Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-79-9
Record name 3,5-Difluoro-4-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-methoxybenzeneacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3,5-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-methoxyphenylacetonitrile

Abstract

3,5-Difluoro-4-methoxyphenylacetonitrile is a fluorinated organic small molecule with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them attractive scaffolds in drug discovery. This guide provides a comprehensive analysis of the core , offering both theoretical predictions and established experimental protocols for its characterization. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with field-proven methodologies to serve as a foundational reference for utilizing this compound in a research setting.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. 3,5-Difluoro-4-methoxyphenylacetonitrile, also referred to as 2-(3,5-difluoro-4-methoxyphenyl)acetonitrile, is defined by a central benzene ring substituted with two fluorine atoms, a methoxy group, and an acetonitrile moiety. The strategic placement of the electron-withdrawing fluorine atoms ortho to the methoxy group significantly influences the molecule's electronic and conformational properties.

The relationship between the compound's structural components dictates its overall properties and potential interactions in a biological system.

cluster_structure Core Structural Components cluster_properties Resultant Physicochemical Properties Compound 3,5-Difluoro-4-methoxyphenylacetonitrile P_Ring Phenyl Ring Compound->P_Ring CN_Group Acetonitrile Group (-CH2CN) Compound->CN_Group MeO_Group Methoxy Group (-OCH3) Compound->MeO_Group F_Atoms Ortho-Fluorine Atoms (-F) Compound->F_Atoms Polarity Polarity & Solubility Governs aqueous/lipid partitioning CN_Group->Polarity Contributes to Binding Target Binding Affinity Altered by electronic effects CN_Group->Binding Contributes to MeO_Group->Polarity Influences Lipophilicity Lipophilicity (logP) Influences membrane permeability F_Atoms->Lipophilicity Modulates Metabolism Metabolic Stability Fluorine can block metabolic sites F_Atoms->Metabolism Modulates F_Atoms->Binding Modulates

Caption: Key structural components of 3,5-Difluoro-4-methoxyphenylacetonitrile and their influence on critical physicochemical properties relevant to drug discovery.

Summary of Physicochemical Properties

A quantitative overview of a compound's properties is essential for rapid assessment and comparison. The table below summarizes the key computed and experimental data for 3,5-Difluoro-4-methoxyphenylacetonitrile and its non-fluorinated analog, 4-methoxyphenylacetonitrile, for context.

Property3,5-Difluoro-4-methoxyphenylacetonitrile4-Methoxyphenylacetonitrile (for comparison)Data Source
Molecular Formula C₉H₇F₂NO[1]C₉H₉NO[2][3]PubChem, TCI
Molecular Weight 183.16 g/mol 147.17 g/mol [3][4]Calculated
Monoisotopic Mass 183.04958 Da[1]147.06841 Da[3]PubChem, LookChem
CAS Number Not available in search results104-47-2[2][3][5]TCI, Sigma-Aldrich
Appearance Not availableColorless to pale yellow liquid[2][4][5]TCI, CymitQuimica
Melting Point Not available8 °C[2][3]TCI, LookChem
Boiling Point Not available286-287 °C (at 760 mmHg)[6]Sigma-Aldrich
Density Not available~1.05-1.09 g/mL at 25 °C[2]Sigma-Aldrich, TCI
XlogP (Predicted) 1.7[1]1.3 - 1.6[3][7]PubChem, ECHEMI
Topological Polar Surface Area (TPSA) 33.0 Ų33.0 Ų[3][7]PubChem, ECHEMI
Hydrogen Bond Acceptor Count 32[3]PubChem, LookChem
Rotatable Bond Count 22[3][7]PubChem, ECHEMI

In-Depth Analysis of Key Properties

Lipophilicity (logP) and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The predicted XlogP of 1.7 for the difluoro compound suggests it is moderately lipophilic[1].

Expert Insight: The introduction of two fluorine atoms is expected to increase lipophilicity compared to the parent compound, 4-methoxyphenylacetonitrile (XlogP ≈ 1.3-1.6)[3][7]. This is a well-documented effect of fluorination, where the highly electronegative fluorine atoms can modulate the electronic distribution of the entire molecule, often leading to reduced polar surface area interactions with water and enhanced partitioning into nonpolar environments. This property is crucial as it dictates the compound's ability to cross cellular membranes to reach intracellular targets[8]. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Spectroscopic Profile
  • Mass Spectrometry (MS): The monoisotopic mass is 183.04958 Da[1]. In high-resolution mass spectrometry (HRMS), this value would be the primary identifier. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can further aid in identification in ion mobility-mass spectrometry experiments[1].

  • ¹H NMR Spectroscopy: Expected signals would include a singlet for the methoxy protons (-OCH₃), a singlet for the methylene protons (-CH₂CN), and signals in the aromatic region for the two equivalent aromatic protons. The chemical shifts will be influenced by the deshielding effects of the adjacent fluorine and methoxy groups.

  • ¹³C NMR Spectroscopy: The spectrum would show distinct signals for the nine carbon atoms. The carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants, which is a hallmark of fluorinated aromatics.

  • ¹⁹F NMR Spectroscopy: A single signal would be expected for the two equivalent fluorine atoms, providing a direct and sensitive method for confirming their presence and chemical environment.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, strong absorption around 2250 cm⁻¹ for the nitrile (C≡N) stretch, C-O stretching for the methoxy group, and C-F stretching bands in the 1100-1300 cm⁻¹ region.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. The following section details step-by-step methodologies for key analyses.

Workflow for Compound Characterization

The logical flow of characterization ensures that each step builds upon the last, from structural confirmation to functional property assessment.

start Synthesized Compound ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm Structure ms->nmr purity Purity Analysis (HPLC, LC-MS) nmr->purity mp Melting Point Determination Assess Purity & Solid State purity->mp logp logP Determination (Shake-Flask Method) purity->logp sol Aqueous Solubility Assay purity->sol end Fully Characterized Compound mp->end logp->end sol->end

Caption: A standardized experimental workflow for the comprehensive physicochemical characterization of a novel small molecule like 3,5-Difluoro-4-methoxyphenylacetonitrile.

Protocol 1: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a pure compound, while a broad or depressed range often indicates the presence of impurities.

Methodology: [9]

  • Sample Preparation: Place a small amount of the crystalline solid into a capillary tube, ensuring it is packed to a height of approximately 3 mm.

  • Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The recorded melting "point" is this range.

Protocol 2: logP Determination (Shake-Flask Method)

Causality: This classic method directly measures the partitioning of a compound between a nonpolar solvent (n-octanol) and an aqueous buffer, providing the definitive value for its lipophilicity.[10]

Methodology: [10]

  • System Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol. The two phases should be mutually saturated by mixing them overnight and then separating them.

  • Sample Addition: Dissolve a precisely known amount of the compound in one of the phases (typically the one in which it is more soluble).

  • Equilibration: Add a known volume of the second phase to create a specific volume ratio (e.g., 1:1). Shake the mixture vigorously in a sealed container at a constant temperature until equilibrium is reached (this can take several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Protocol 3: Purity and Identity Confirmation by LC-MS

Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates a sample's components and provides their mass-to-charge ratio, allowing for simultaneous purity assessment and identity confirmation.[11][12]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatography: Inject the sample onto an HPLC system equipped with a C18 column. Elute the compound using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detection (UV/DAD): Monitor the eluent with a Diode-Array Detector (DAD) to generate a chromatogram. The area of the main peak relative to the total area of all peaks provides a measure of purity.

  • Detection (MS): Direct the eluent into the mass spectrometer (e.g., an electrospray ionization source).

  • Data Analysis: Acquire the mass spectrum for the main peak. Confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected value for the protonated molecule ([M+H]⁺) of 3,5-Difluoro-4-methoxyphenylacetonitrile.

Relevance in Drug Discovery and Development

The physicochemical properties detailed in this guide are not merely academic; they are critical determinants of a compound's viability as a drug candidate[8][13].

  • Solubility and Lipophilicity (logP) directly impact bioavailability and the ability to formulate a drug for oral administration.

  • Molecular Weight and Polarity (TPSA) are key components of drug-likeness rules (e.g., Lipinski's Rule of Five) used to triage large compound libraries.

  • Structural and Purity Data from spectroscopic and chromatographic methods are required by regulatory agencies to ensure the identity, quality, and consistency of any active pharmaceutical ingredient (API)[11].

The strategic fluorination seen in 3,5-Difluoro-4-methoxyphenylacetonitrile is a common tactic in medicinal chemistry to fine-tune these properties, often to enhance metabolic stability or improve target affinity[14].

Conclusion

3,5-Difluoro-4-methoxyphenylacetonitrile represents a molecule of significant interest at the intersection of organic synthesis and pharmaceutical sciences. While comprehensive experimental data remains to be fully published, this guide has established a robust profile based on theoretical predictions and data from structural analogs. By providing detailed, validated protocols for its characterization, we empower researchers to confidently incorporate this and similar compounds into their discovery pipelines, armed with the foundational knowledge required to interpret their experimental findings and unlock their therapeutic potential.

References

  • PubChemLite. (n.d.). 3,5-difluoro-4-methoxyphenylacetonitrile (C9H7F2NO). Retrieved from [Link]

  • Scilife. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Retrieved from [Link]

  • Williams, A. J., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Jin, L., & Wu, J. (2021). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy.
  • Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.
  • National University of Pharmacy. (n.d.).
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • LookChem. (n.d.). 4-Methoxyphenylacetonitrile. Retrieved from [Link]

  • Dong, M. W. (2022, August 1). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists.
  • Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties. Retrieved from [Link]

  • Atul Ltd. (2017, March). para Methoxy phenyl aceto nitrile. Retrieved from [Link]

  • The American Journal of Medical Sciences and Pharmaceutical Research. (2024, August 3).
  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-methoxyphenylacetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,5-Difluoro-4-methoxyphenylacetonitrile, a key intermediate in contemporary drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical insights and practical, field-proven experimental protocols. It is designed for researchers, medicinal chemists, and process development scientists who require a robust understanding of this compound's behavior in various organic media. While specific quantitative solubility data for this compound is not extensively published, this guide equips the user with the necessary methodologies to generate reliable and reproducible solubility profiles.

Introduction: The Significance of 3,5-Difluoro-4-methoxyphenylacetonitrile in Medicinal Chemistry

3,5-Difluoro-4-methoxyphenylacetonitrile is a substituted phenylacetonitrile derivative of increasing interest in the synthesis of complex molecular scaffolds for pharmaceutical development. The strategic placement of fluorine atoms on the phenyl ring can significantly modulate the physicochemical properties of resulting drug candidates, including metabolic stability, lipophilicity, and binding affinity to target proteins. The methoxy and nitrile functionalities further provide versatile handles for a variety of chemical transformations.

A thorough understanding of the solubility of this intermediate is paramount for its effective utilization. Solubility dictates the choice of reaction solvents, influences reaction rates and yields, is a critical parameter in designing crystallization and purification protocols, and ultimately impacts the feasibility of formulation studies. This guide will delve into the structural attributes of 3,5-Difluoro-4-methoxyphenylacetonitrile that govern its solubility and provide detailed protocols for its empirical determination.

Theoretical Considerations: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. The structure of 3,5-Difluoro-4-methoxyphenylacetonitrile presents several features that influence its solubility profile:

  • The Phenyl Ring and Fluorine Substitution: The aromatic ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents. The two fluorine atoms are highly electronegative and can participate in dipole-dipole interactions. However, the symmetrical placement of the fluorine atoms may reduce the overall molecular dipole moment compared to a mono-fluorinated analogue.

  • The Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the potential for hydrogen bond acceptance, which can enhance solubility in protic and other polar solvents.

  • The Nitrile Group (-C≡N): The nitrile group is strongly polar and a good hydrogen bond acceptor. This functionality will contribute significantly to the compound's solubility in polar aprotic and protic solvents.

Based on these structural features, it can be predicted that 3,5-Difluoro-4-methoxyphenylacetonitrile will exhibit moderate to good solubility in a range of common polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) and polar protic solvents (e.g., ethanol, methanol). Its solubility is expected to be lower in nonpolar solvents such as hexanes and toluene. A predicted XLogP value of 1.7 for this compound further suggests a balance between lipophilicity and hydrophilicity.

Experimental Determination of Solubility: A Validated Approach

The following sections provide detailed protocols for both qualitative and quantitative determination of solubility. These methods are designed to be self-validating and provide a comprehensive understanding of the compound's behavior.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and efficient way to screen a range of solvents and estimate the compound's general solubility characteristics.

Protocol:

  • Preparation: Dispense approximately 10 mg of 3,5-Difluoro-4-methoxyphenylacetonitrile into a series of labeled 1.5 mL microcentrifuge tubes or small test tubes.

  • Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Mixing: Vortex each tube vigorously for 1 minute.

  • Observation: Visually inspect each tube for the presence of undissolved solid.

  • Classification: Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

This initial screen will inform the selection of solvents for a more rigorous quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1] This method involves generating a saturated solution and then quantifying the concentration of the dissolved solute.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 3,5-Difluoro-4- methoxyphenylacetonitrile prep2 Add to vial with a known volume of organic solvent prep1->prep2 Transfer equil1 Seal vial and place in a temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-48 hours at a constant temperature (e.g., 25 °C) equil1->equil2 Incubate sep1 Allow solution to settle equil2->sep1 sep2 Withdraw supernatant using a syringe sep1->sep2 sep3 Filter through a 0.22 µm syringe filter into a clean vial sep2->sep3 an1 Prepare serial dilutions of the filtrate sep3->an1 an2 Analyze by HPLC-UV an1->an2 an3 Quantify against a standard curve an2->an3

Sources

A Comprehensive Technical Guide to the Synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of a robust and plausible synthetic pathway to 3,5-Difluoro-4-methoxyphenylacetonitrile, a compound of interest in medicinal chemistry and drug discovery. While a singular "discovery" paper for this specific molecule is not prominently documented in the public domain, its synthesis can be reliably achieved through a multi-step sequence starting from commercially available precursors. This document outlines a scientifically sound, three-step synthetic strategy, offering detailed protocols, mechanistic insights, and expert commentary on the experimental choices.

Strategic Overview: A Three-Pronged Approach to the Target Molecule

The synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile is strategically designed to proceed through three key transformations, beginning with the readily accessible 3,5-Difluoro-4-hydroxybenzaldehyde. This starting material provides the core aromatic scaffold with the desired fluorine and a handle for introducing the methoxy and acetonitrile functionalities.

The chosen synthetic route is as follows:

  • O-Methylation: The phenolic hydroxyl group of the starting material is selectively methylated to yield 3,5-Difluoro-4-methoxybenzaldehyde.

  • Functional Group Transformation: The aldehyde is converted to a more reactive benzyl bromide intermediate. This is a two-part process involving the reduction of the aldehyde to a benzyl alcohol, followed by bromination.

  • Cyanation: The final step involves a nucleophilic substitution reaction where the benzyl bromide is treated with a cyanide salt to afford the target molecule, 3,5-Difluoro-4-methoxyphenylacetonitrile.

This linear synthesis is designed for efficiency and high yields, utilizing well-established and reliable chemical transformations.

Synthesis_Overview A 3,5-Difluoro-4-hydroxybenzaldehyde B 3,5-Difluoro-4-methoxybenzaldehyde A->B  Methylation   C 3,5-Difluoro-4-methoxybenzyl alcohol B->C  Reduction   D 3,5-Difluoro-4-methoxybenzyl bromide C->D  Bromination   E 3,5-Difluoro-4-methoxyphenylacetonitrile D->E  Cyanation  

Caption: Overall synthetic workflow for 3,5-Difluoro-4-methoxyphenylacetonitrile.

Part 1: O-Methylation of 3,5-Difluoro-4-hydroxybenzaldehyde

The initial step focuses on the protection of the phenolic hydroxyl group as a methyl ether. This is a crucial transformation as the acidic proton of the hydroxyl group would interfere with the subsequent organometallic or basic reagents.

Causality Behind Experimental Choices

Dimethyl sulfate (DMS) is selected as the methylating agent due to its high reactivity and affordability. The reaction is performed in the presence of a mild base, such as potassium carbonate, to deprotonate the phenol, forming a more nucleophilic phenoxide ion. Acetone is a suitable solvent as it is polar enough to dissolve the reactants but does not participate in the reaction.

The reaction proceeds via a Williamson ether synthesis, a classic SN2 reaction. The phenoxide ion acts as the nucleophile, attacking the electrophilic methyl group of dimethyl sulfate, displacing the sulfate as a leaving group.[1]

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,5-Difluoro-4-hydroxybenzaldehyde158.1110.0 g0.0632
Dimethyl sulfate126.139.6 g (7.2 mL)0.0761
Potassium carbonate (anhydrous)138.2113.1 g0.0948
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-Difluoro-4-hydroxybenzaldehyde (10.0 g, 0.0632 mol) and acetone (200 mL).

  • Stir the mixture until the aldehyde is completely dissolved.

  • Add anhydrous potassium carbonate (13.1 g, 0.0948 mol) to the solution.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add dimethyl sulfate (7.2 mL, 0.0761 mol) dropwise to the refluxing mixture over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol/water to afford pure 3,5-Difluoro-4-methoxybenzaldehyde as a white solid.

Part 2: Conversion of Aldehyde to Benzyl Bromide

This part of the synthesis involves a two-step functional group transformation: the reduction of the aldehyde to a primary alcohol, followed by its conversion to a benzyl bromide.

Sub-part 2.1: Reduction of 3,5-Difluoro-4-methoxybenzaldehyde

The reduction of the aldehyde to the corresponding benzyl alcohol is a critical step to set up the subsequent bromination.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes in the presence of other functional groups like the aromatic ring and ether linkage.[2][3] Methanol is used as the solvent, which also serves to activate the borohydride. The reaction is typically fast and proceeds at room temperature.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (methanol) to yield the benzyl alcohol.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,5-Difluoro-4-methoxybenzaldehyde172.1310.0 g0.0581
Sodium borohydride37.831.1 g0.0291
Methanol32.04150 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3,5-Difluoro-4-methoxybenzaldehyde (10.0 g, 0.0581 mol) in methanol (150 mL) at room temperature.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.1 g, 0.0291 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield 3,5-Difluoro-4-methoxybenzyl alcohol as a white solid, which can be used in the next step without further purification.

Sub-part 2.2: Bromination of 3,5-Difluoro-4-methoxybenzyl alcohol

The conversion of the benzyl alcohol to the corresponding bromide is the final step in preparing the precursor for cyanation.

Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols to alkyl bromides with minimal side reactions.[4][5][6] The reaction typically proceeds with inversion of configuration, although this is not relevant for an achiral benzyl alcohol. Dichloromethane is a suitable inert solvent for this reaction.

The mechanism involves the initial reaction of the alcohol with PBr₃ to form a good leaving group (a phosphite ester). The bromide ion, generated in situ, then acts as a nucleophile and displaces the leaving group in an SN2 fashion.[7]

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,5-Difluoro-4-methoxybenzyl alcohol174.1510.0 g0.0574
Phosphorus tribromide270.696.2 g (2.1 mL)0.0229
Dichloromethane (anhydrous)84.93100 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 3,5-Difluoro-4-methoxybenzyl alcohol (10.0 g, 0.0574 mol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (2.1 mL, 0.0229 mol) dropwise to the stirred solution over 20 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice (100 g).

  • Separate the organic layer, and wash it sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to give 3,5-Difluoro-4-methoxybenzyl bromide as a crude oil, which should be used immediately in the next step.

Part 3: Cyanation of 3,5-Difluoro-4-methoxybenzyl bromide

This final step introduces the nitrile functionality to complete the synthesis of the target molecule.

Causality Behind Experimental Choices

The cyanation of benzyl halides is a classic nucleophilic substitution reaction. Sodium cyanide is a readily available and effective source of the cyanide nucleophile.[8][9] A polar aprotic solvent like dimethylformamide (DMF) or a mixture of ethanol and water is typically used to dissolve the ionic cyanide salt. The reaction proceeds via an SN2 mechanism, where the cyanide ion attacks the electrophilic benzylic carbon, displacing the bromide ion.[10]

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,5-Difluoro-4-methoxybenzyl bromide237.0413.6 g (crude)~0.0574
Sodium cyanide49.013.4 g0.0694
Ethanol46.07100 mL-
Water18.0220 mL-

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • In a 250 mL round-bottom flask, dissolve sodium cyanide (3.4 g, 0.0694 mol) in a mixture of ethanol (100 mL) and water (20 mL).

  • Heat the solution to reflux.

  • Add the crude 3,5-Difluoro-4-methoxybenzyl bromide (13.6 g, ~0.0574 mol) dissolved in a small amount of ethanol dropwise to the refluxing cyanide solution.

  • Continue to reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water (300 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash them with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,5-Difluoro-4-methoxyphenylacetonitrile.

Detailed_Synthesis cluster_0 Part 1: O-Methylation cluster_1 Part 2: Functional Group Transformation cluster_2 Part 3: Cyanation A 3,5-Difluoro-4-hydroxybenzaldehyde B 3,5-Difluoro-4-methoxybenzaldehyde A->B (CH₃)₂SO₄, K₂CO₃ Acetone, Reflux C 3,5-Difluoro-4-methoxybenzyl alcohol B->C NaBH₄ Methanol, 0°C to RT D 3,5-Difluoro-4-methoxybenzyl bromide C->D PBr₃ DCM, 0°C to RT E 3,5-Difluoro-4-methoxyphenylacetonitrile D->E NaCN Ethanol/Water, Reflux

Caption: Detailed three-part synthetic pathway with reagents.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 3,5-Difluoro-4-methoxyphenylacetonitrile. Each step has been chosen based on established and robust chemical principles, ensuring a high probability of success for researchers in the field. The final product serves as a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery where the unique electronic properties of the difluoromethoxy-substituted phenyl ring can be exploited to modulate biological activity. Further optimization of reaction conditions, such as exploring phase-transfer catalysis for the cyanation step, could potentially lead to even higher yields and shorter reaction times.

References

  • Master Organic Chemistry. PBr3 and SOCl2. [Link]

  • Yuan, Z., et al. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules2023 , 28(5), 2133. [Link]

  • Reddit. Anyone who has experience with PBr3 - reasons for low yield? : r/chemistry. [Link]

  • Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. [Link]

  • Indonesian Journal of Chemistry. Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. [Link]

  • Chemia. Bromination reactions with phosphorus bromides (bromo-phosphoranes): Phosphorus bromides (4): Discussion series on bromination/iodination reactions 42. [Link]

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  • ResearchGate. a Conversion versus time for 4-methoxybenzaldehyde, degradation percent... [Link]

  • Google Patents.
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  • Google Patents. A kind of synthetic method of 2- cyano-benzyl bromide and the like.
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  • Sciencemadness.org. Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • National Institutes of Health. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. [Link]

  • ACS Omega. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]

  • Common Conditions. Alcohol to Bromide. [Link]

  • ResearchGate. Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. [Link]

  • MDPI. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

  • Chemistry Stack Exchange. Reaction of dimethyl sulfate with Protocatechualdehyde. [Link]

  • ResearchGate. Synthetic pathway of 3,5-dihydroxy-4-methoxybenzyl alcohol and [d3]. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • Google Patents. Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
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  • BYJU'S. Reactions of PBr3. [Link]

  • ResearchGate. A Facile One-Pot Conversion of Aldehydes into Nitriles. [Link]

  • IRIS. Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate. [Link]

  • Google Patents.
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  • Google Patents. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Doubtnut. Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl cyanide. [Link]

  • ResearchGate. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. [Link]

  • Green Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

  • MDPI. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. [Link]

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structural elucidation of 3,5-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Elucidation of 3,5-Difluoro-4-methoxyphenylacetonitrile

This guide provides a comprehensive, multi-technique approach to the . Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the scientific rationale behind each analytical step. By integrating predictive analysis with established spectroscopic principles, we present a self-validating workflow for confirming the molecular structure of this compound with the highest degree of confidence.

Introduction and Foundational Analysis

3,5-Difluoro-4-methoxyphenylacetonitrile is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The precise arrangement of its functional groups—two fluorine atoms, a methoxy group, and a cyanomethyl group on a benzene ring—is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural verification is a prerequisite for its use in any research or development context.

Molecular Formula: C₉H₇F₂NO

Degree of Unsaturation: The degree of unsaturation is calculated to predict the number of rings and/or multiple bonds. Degree of Unsaturation = C + 1 - (H/2) - (X/2) + (N/2) = 9 + 1 - (7/2) - (2/2) + (1/2) = 10 - 3.5 - 1 + 0.5 = 6

A degree of unsaturation of 6 is consistent with a benzene ring (4 degrees) and a nitrile group (C≡N, 2 degrees), which aligns with the proposed structure.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) serves as the initial checkpoint for verifying the molecular weight and probing the compound's stability and fragmentation pathways.

Expertise & Experience: For a molecule of this nature, both Electron Ionization (EI) for fragmentation analysis and a soft ionization technique like Electrospray Ionization (ESI) for clear molecular ion confirmation are advisable. The presence of fluorine and nitrogen provides distinct isotopic signatures, although they are less pronounced than those of chlorine or bromine.

Predicted Mass Spectrum:
  • Molecular Ion (M⁺•): The primary objective is to identify the molecular ion peak. The calculated monoisotopic mass is 183.05 g/mol . A high-resolution mass spectrometer (HRMS) should detect this ion with high accuracy (e.g., 183.0495), confirming the elemental composition.

  • Key Fragmentation Pathways: The structure suggests several predictable fragmentation patterns under EI conditions:

    • Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 168.

    • Loss of the cyanomethyl radical (•CH₂CN): Leading to a fragment at m/z 143.

    • Loss of carbon monoxide (CO) from the methoxy group after rearrangement: A common fragmentation for methoxy-substituted aromatics.

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.

  • Ionization Mode: Operate in positive ion mode for ESI to detect the protonated molecule [M+H]⁺ at m/z 184.0568.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis: Identify the peak corresponding to the calculated exact mass of the [M+H]⁺ ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The presence of nitrile, ether, and fluoroaromatic moieties will produce characteristic absorption bands.

Trustworthiness: Each predicted absorption band corresponds to a specific vibrational mode of a functional group. The simultaneous presence of all expected bands and the absence of unexpected ones (e.g., O-H or N-H stretches) provides strong, self-validating evidence for the proposed structure.

Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration ModeExpected IntensityRationale & Comparative Insights
~2250C≡N (Nitrile) stretchMedium, SharpThe nitrile stretch is a highly characteristic and reliable absorption. Phenylacetonitrile itself shows a band in this region.[1]
3050-3100Aromatic C-H stretchWeak to MediumTypical for C-H bonds on a benzene ring.
2960-2980Methoxy (-OCH₃) C-H stretchWeak to MediumAsymmetric stretching of the methyl group.
2850-2870Methylene (-CH₂-) C-H stretchWeak to MediumSymmetric stretching of the methylene group.
~1600, ~1480Aromatic C=C ring stretchesMedium to StrongThe substitution pattern and electronegative fluorine atoms will influence the exact position and intensity of these skeletal vibrations.
1200-1300Aryl C-O (Ether) stretchStrongCorresponds to the asymmetric C-O-C stretch of the aryl ether. Methoxy-substituted aromatics consistently show a strong band in this region.[2]
1100-1200C-F (Aryl Fluoride) stretchStrongThe C-F stretch in aromatic compounds is typically strong and falls within this range. The presence of two such bonds should make this absorption prominent.[3][4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking to identify the key absorption frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy, including a suite of 1D and 2D experiments, is the most powerful tool for the definitive elucidation of the molecule's carbon-hydrogen framework and connectivity. The unique substitution pattern provides a distinct set of predictable signals.

Overall NMR Strategy Workflow

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments cluster_final Structural Confirmation H1_NMR ¹H NMR (Proton Environment & Multiplicity) HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC Proton dimension C13_NMR ¹³C NMR (Carbon Count & Type) C13_NMR->HSQC Carbon dimension DEPT135 DEPT-135 (Differentiate CH/CH₃ from CH₂) DEPT135->C13_NMR Assignment aid HMBC HMBC (²J, ³J C-H Correlation) HSQC->HMBC Refine assignments Structure Final Structure Assignment HMBC->Structure Confirm connectivity

Caption: Workflow for NMR-based structural elucidation.

¹H NMR Spectroscopy: Proton Mapping

Expertise & Experience: The key to interpreting the ¹H NMR spectrum of this molecule lies in understanding the effect of the fluorine substituents on the aromatic protons. The two fluorine atoms are meta to the single aromatic proton type, which will result in a characteristic splitting pattern.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

  • Aromatic Protons (H-2, H-6):

    • Chemical Shift: Expected around δ 7.0-7.2 ppm. The electron-withdrawing fluorine atoms will shift these protons downfield relative to a non-fluorinated analogue.

    • Integration: 2H.

    • Multiplicity: A triplet (t) . This is because the two equivalent aromatic protons (H-2 and H-6) are each coupled to the two equivalent fluorine atoms (F-3 and F-5) with a four-bond coupling constant (⁴JHF) of approximately 7-9 Hz.

  • Methylene Protons (-CH₂CN):

    • Chemical Shift: Expected around δ 3.7 ppm.[5]

    • Integration: 2H.

    • Multiplicity: A singlet (s) , as there are no adjacent protons.

  • Methoxy Protons (-OCH₃):

    • Chemical Shift: Expected around δ 3.9-4.0 ppm. The ortho fluorine atoms may cause a slight downfield shift.

    • Integration: 3H.

    • Multiplicity: A singlet (s) .

¹³C NMR and DEPT Spectroscopy: Carbon Framework Analysis

Trustworthiness: The large, predictable carbon-fluorine coupling constants (¹JCF and ²JCF) are a hallmark of fluorinated aromatics and serve as an internal validation of the structure. DEPT-135 provides an orthogonal check on assignments, confirming CH₂ carbons as negative signals and CH/CH₃ carbons as positive signals.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Carbon Atom(s)Predicted Shift (δ, ppm)DEPT-135 SignalMultiplicity (due to C-F coupling)Rationale
C-3, C-5~155-160NoneDoublet (d), ¹JCF ≈ 240-250 HzDirectly attached to fluorine, resulting in a large downfield shift and a very large one-bond coupling constant.
C-4~140-145NoneTriplet (t), ²JCF ≈ 10-15 HzThe carbon bearing the methoxy group is coupled to two fluorine atoms two bonds away.
C-1~110-115NoneTriplet (t), ²JCF ≈ 15-20 HzThe ipso-carbon attached to the CH₂CN group is coupled to two fluorine atoms two bonds away.
C-2, C-6~112-118PositiveDoublet (d), ³JCF ≈ 3-5 HzAromatic CH carbons.
C≡N~117NoneSinglet (s)Typical chemical shift for a nitrile carbon.
-OCH₃~56-58PositiveSinglet (s)Standard chemical shift for a methoxy carbon.
-CH₂CN~22-25NegativeSinglet (s)Aliphatic methylene carbon adjacent to a nitrile.
2D NMR (HSQC & HMBC): Assembling the Pieces

Two-dimensional NMR is essential for unambiguously connecting the proton and carbon frameworks.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.

    • Predicted Correlations:

      • The aromatic proton signal (δ ~7.1 ppm) will correlate with the aromatic CH carbon signal (δ ~115 ppm).

      • The methylene proton signal (δ ~3.7 ppm) will correlate with the CH₂ carbon signal (δ ~23 ppm).

      • The methoxy proton signal (δ ~3.9 ppm) will correlate with the OCH₃ carbon signal (δ ~57 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping long-range (2-3 bond) connectivity.

Expertise & Experience: The HMBC spectrum is the ultimate arbiter of the proposed structure. The correlation from the methoxy protons only to the C-4 carbon, and the correlations from the methylene protons to C-1, C-2, C-6, and the nitrile carbon, provide irrefutable proof of the substitution pattern.

Caption: Key predicted HMBC correlations for structural confirmation.

Key Predicted HMBC Correlations:

  • From Methoxy Protons (H of -OCH₃): A strong correlation to C-4 (³JCH). This is a critical link.

  • From Methylene Protons (H of -CH₂-):

    • Correlation to C-1 (²JCH).

    • Correlations to C-2 and C-6 (³JCH).

    • Correlation to the nitrile carbon (C≡N) (²JCH).

  • From Aromatic Protons (H-2, H-6):

    • Correlations to C-1 , C-3 , and C-5 (³JCH).

    • Correlation to C-4 (²JCH).

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • ¹H: Acquire with standard parameters (e.g., 30° pulse, 2s relaxation delay).

    • ¹³C: Acquire with proton decoupling.

    • DEPT-135: Use standard pulse program parameters.

    • HSQC & HMBC: Use gradient-selected, sensitivity-enhanced pulse sequences (e.g., gHSQC, gHMBC) and optimize acquisition and processing parameters according to instrument software recommendations.

Conclusion: A Coherent Structural Narrative

The is achieved through a logical and systematic integration of data from multiple spectroscopic techniques. Mass spectrometry confirms the elemental composition, while FT-IR validates the presence of the required functional groups. The definitive connectivity is established by a comprehensive suite of NMR experiments. The characteristic triplet for the aromatic protons in the ¹H NMR, the large C-F coupling constants in the ¹³C NMR, and, most importantly, the specific long-range correlations in the HMBC spectrum, all converge to provide an undeniable and self-consistent confirmation of the proposed molecular structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity for any subsequent research or application.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88310, (3-Methoxyphenyl)acetonitrile. [Link]

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  • P. S. G. E. K. A. V. S. P. A. S. V. P. Yanina V. Burgart. First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. MDPI. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • PubChem. 3,5-difluoro-4-methoxyphenylacetonitrile. [Link]

  • Daturi, M., Binet, C., Lavalley, J. C., & Sporken, R. FTIR di†erence spectra of methoxy species formed by methanol.... ResearchGate. [Link]

  • Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. Identification and characterization of phenylacetonitrile as a nitrogenous disinfection byproduct derived from chlorination of phenylalanine in drinking water. PubMed. [Link]

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An In-Depth Technical Guide to the Safe Handling of 3,5-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Compound Profile and Hazard Identification

3,5-Difluoro-4-methoxyphenylacetonitrile is a substituted phenylacetonitrile, a class of organic compounds utilized in the synthesis of pharmaceuticals and other complex molecules. While specific toxicological data for this fluorinated derivative is limited, the primary hazards associated with analogous phenylacetonitriles are well-documented and should be considered paramount in its handling.

1.1 GHS Hazard Classification (Anticipated)

Based on data from similar compounds, 3,5-Difluoro-4-methoxyphenylacetonitrile is anticipated to be classified as follows:

  • Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]

Potential for In-Vivo Cyanide Formation: A critical consideration for all arylacetonitriles is their potential for metabolic conversion to cyanide in the body.[3] This necessitates stringent handling protocols to prevent any route of exposure.

1.2 Physical and Chemical Properties (Based on Analogues)

The following table summarizes typical properties of similar methoxyphenylacetonitriles. These values should be considered as estimates for 3,5-Difluoro-4-methoxyphenylacetonitrile.

PropertyEstimated Value/CharacteristicSource Analogue(s)
Physical State Liquid or low-melting solid4-Methoxyphenylacetonitrile
Boiling Point > 200 °C4-Methoxyphenylacetonitrile
Flash Point > 100 °C4-Methoxyphenylacetonitrile
Solubility Insoluble in water, soluble in organic solventsPhenylacetonitrile[4]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls, is essential when handling 3,5-Difluoro-4-methoxyphenylacetonitrile.

2.1 Hierarchy of Controls

G cluster_0 Hierarchy of Controls for Phenylacetonitriles A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D G cluster_1 Emergency Exposure Workflow A Exposure Occurs Inhalation Skin Contact Eye Contact Ingestion B Remove from Exposure A:f0->B Move to fresh air C Provide First Aid A:f1->C Remove clothing, flush skin with water for 15 min A:f2->C Flush eyes with water for 15 min D Seek Immediate Medical Attention A:f3->D Do NOT induce vomiting B->C C->D

Caption: Workflow for responding to chemical exposure incidents.

  • Inhalation: Move the affected individual to fresh air immediately. [5]If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [5]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. [6]Remove contaminated clothing while under a safety shower. [7]If irritation persists, seek medical attention. [2]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [6][8]Remove contact lenses if present and easy to do so. [2]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [3]If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [2] 4.2 Spill Response

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. 3. Collect the absorbed material into a sealable container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent the spill from entering drains.

    • Await the arrival of trained emergency response personnel.

Section 5: Waste Disposal

All waste containing 3,5-Difluoro-4-methoxyphenylacetonitrile, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Containerize: Place waste in a clearly labeled, sealed, and compatible container.

  • Labeling: Label the container with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. [2]Contact your institution's environmental health and safety department for specific procedures.

References

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  • para Methoxy phenyl aceto nitrile.
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An In-Depth Technical Guide to 3,5-Difluoro-4-methoxyphenylacetonitrile for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of contemporary drug design. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. 3,5-Difluoro-4-methoxyphenylacetonitrile (CAS No. 886498-79-9) has emerged as a particularly valuable intermediate, offering a unique combination of electronic and steric properties that are increasingly sought after in the synthesis of complex pharmaceutical agents, especially in the realm of oncology and inflammatory diseases. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on this critical compound.

Section 1: Commercial Availability and Sourcing

For any research and development program, a reliable supply of starting materials is paramount. 3,5-Difluoro-4-methoxyphenylacetonitrile is available from a range of specialized chemical suppliers. When selecting a vendor, researchers should consider not only the price but also the purity, available quantities, and the supplier's ability to provide a comprehensive Certificate of Analysis (CoA).

Table 1: Comparison of Commercial Suppliers of 3,5-Difluoro-4-methoxyphenylacetonitrile

SupplierPurity SpecificationAvailable QuantitiesQuality Assurance
Aromsyn Co., Ltd. [1]≥ 98%[1]Gram to kilogram scale (custom synthesis available)[1]Batch-specific CoA and structural characterization data[1]
Accela ChemBio Inc. Information available upon requestInquire for stock statusCoA and SDS available[2]
BLD Pharm Information available upon requestInquire for stock statusProvides MDL number and basic specifications[3]
Chemsigma Information available upon requestLaboratory and industrial production scalesBasic product information available

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Section 2: Synthesis and Mechanistic Insights

While several synthetic routes to substituted phenylacetonitriles exist, the preparation of 3,5-Difluoro-4-methoxyphenylacetonitrile often involves a multi-step process. A plausible and commonly employed strategy starts from a readily available difluorinated phenol derivative.

Conceptual Synthesis Workflow

The synthesis can be logically broken down into several key transformations:

  • Protection of the Phenolic Hydroxyl Group: To prevent unwanted side reactions, the hydroxyl group of the starting difluorophenol is typically protected.

  • Introduction of the Acetonitrile Moiety: This is a crucial step, often achieved through a nucleophilic substitution reaction.

  • Methylation of the Hydroxyl Group: The final step involves the methylation of the deprotected hydroxyl group to yield the target compound.

Synthesis_Workflow A Starting Material (e.g., 3,5-Difluorophenol) B Protection of -OH group A->B Protecting Agent C Introduction of -CH2CN group B->C e.g., Haloacetonitrile D Deprotection of -OH group C->D Deprotecting Agent E Methylation of -OH group D->E Methylating Agent F Final Product (3,5-Difluoro-4-methoxyphenylacetonitrile) E->F

Caption: Conceptual workflow for the synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile.

Exemplary Laboratory-Scale Synthesis Protocol

The following is a representative, non-optimized protocol based on established chemical principles for analogous compounds. Note: This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist.

Step 1: Protection of 3,5-Difluorophenol

  • To a solution of 3,5-difluorophenol in a suitable solvent (e.g., dichloromethane), add a suitable protecting group such as a silyl ether or a benzyl group under basic conditions.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: Introduction of the Acetonitrile Group

  • The protected difluorophenol is then subjected to a reaction to introduce the cyanomethyl group. One common method is the reaction with a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) in the presence of a base.

Step 3: Deprotection

  • The protecting group is removed under appropriate conditions (e.g., acid or hydrogenolysis) to reveal the free hydroxyl group.

Step 4: Methylation

  • The resulting (3,5-difluoro-4-hydroxyphenyl)acetonitrile is then methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone or DMF.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is worked up, and the crude product is purified by recrystallization or column chromatography to yield 3,5-Difluoro-4-methoxyphenylacetonitrile.

Section 3: Quality Control and Analytical Characterization

Ensuring the purity and identity of 3,5-Difluoro-4-methoxyphenylacetonitrile is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of 3,5-Difluoro-4-methoxyphenylacetonitrile.

Table 2: Typical HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic or gradient mixture of acetonitrile and water
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Rationale for Method Parameters: A C18 column is chosen for its hydrophobicity, which provides good retention of the aromatic compound. A mobile phase of acetonitrile and water allows for the elution of the compound with good peak shape. UV detection at 254 nm is suitable due to the aromatic nature of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming the identity and assessing the presence of volatile impurities. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (183.15 g/mol ) and a characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of 3,5-Difluoro-4-methoxyphenylacetonitrile.

  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. Key expected signals include those for the methoxy group protons, the methylene protons of the acetonitrile group, and the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the methoxy group, the methylene group, and the nitrile carbon.

Section 4: Applications in Drug Discovery and Development

3,5-Difluoro-4-methoxyphenylacetonitrile is a versatile building block in the synthesis of various biologically active molecules, particularly kinase inhibitors for oncology. The difluoro-methoxyphenyl moiety can engage in specific interactions within the ATP-binding pocket of kinases, often leading to enhanced potency and selectivity.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of a variety of small molecule drugs. Its structural features are often found in inhibitors of protein kinases, which are crucial targets in cancer therapy. The presence of the difluoro-methoxy phenyl group can contribute to improved metabolic stability and cell permeability of the final drug candidate.

Application_Workflow A 3,5-Difluoro-4-methoxyphenylacetonitrile B Multi-step Synthesis A->B Chemical Transformations C Active Pharmaceutical Ingredient (API) B->C D Drug Formulation C->D E Therapeutic Agent (e.g., Kinase Inhibitor) D->E

Caption: The journey of 3,5-Difluoro-4-methoxyphenylacetonitrile from a chemical intermediate to a therapeutic agent.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3,5-Difluoro-4-methoxyphenylacetonitrile. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

3,5-Difluoro-4-methoxyphenylacetonitrile is a valuable and versatile building block in the arsenal of medicinal chemists. Its unique structural and electronic properties make it a key component in the synthesis of next-generation targeted therapies. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for its effective utilization in drug discovery and development programs. This guide provides a foundational resource for researchers working with this important chemical intermediate.

References

  • Accela ChemBio Inc. (2023). 886498-79-9,3,5-Difluoro-4-methoxyphenylacetonitrile. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Purity Analysis of 3,5-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the chemical purity of pharmaceutical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3,5-Difluoro-4-methoxyphenylacetonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its molecular structure, featuring a difluorinated aromatic ring and a methoxy group, presents unique challenges and considerations in its synthesis and subsequent purification. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to establish a robust and reliable purity analysis of commercial 3,5-Difluoro-4-methoxyphenylacetonitrile. We will delve into the rationale behind method selection, provide detailed experimental protocols, and explore the characterization of potential impurities, all while adhering to the stringent principles of scientific integrity and regulatory compliance.

Understanding the Analyte: Physicochemical Properties and Synthetic Landscape

3,5-Difluoro-4-methoxyphenylacetonitrile (C₉H₇F₂NO) is a crystalline solid with a molecular weight of 183.15 g/mol . Its structure, characterized by the presence of two fluorine atoms ortho to the methoxy group and a cyanomethyl substituent, dictates its reactivity and potential impurity profile.

A plausible synthetic route for 3,5-Difluoro-4-methoxyphenylacetonitrile can be inferred from the synthesis of similar compounds, such as 3,5-difluorobenzyl derivatives.[1] A potential pathway could involve the fluorination of a dichloronitrobenzene precursor, followed by reduction, diazotization, and subsequent functional group manipulations to introduce the methoxy and cyanomethyl groups. Each of these steps introduces the possibility of specific impurities, including starting materials, intermediates, by-products, and reagents.

A Multi-faceted Approach to Purity Analysis: An Orthogonal Strategy

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. Therefore, a multi-faceted, orthogonal approach is recommended, employing a combination of chromatographic and spectroscopic techniques. This ensures that a wide range of potential impurities with varying physicochemical properties can be detected and quantified.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Elucidation & Confirmation Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC_UV HPLC-UV (Primary Purity Assay) Dissolution->HPLC_UV GC_MS GC-MS (Volatile Impurities & Confirmation) Dissolution->GC_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation & Impurity ID) Dissolution->NMR Purity_Report Comprehensive Purity Report HPLC_UV->Purity_Report Quantitative Data MS_Data Mass Spectrometry Data (from GC-MS) GC_MS->MS_Data GC_MS->Purity_Report Qualitative & Quantitative Data NMR->Purity_Report Structural Confirmation MS_Data->Purity_Report Impurity Identification

Caption: Orthogonal Analytical Workflow for Purity Assessment.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Determination

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the primary technique for the quantitative determination of the purity of 3,5-Difluoro-4-methoxyphenylacetonitrile and for the detection and quantification of non-volatile impurities.

Rationale for Method Development

The development of a robust HPLC method requires careful consideration of the analyte's properties. The aromatic nature of 3,5-Difluoro-4-methoxyphenylacetonitrile suggests good UV absorbance, making UV detection a suitable choice. A reversed-phase C18 column is a good starting point due to its versatility and wide applicability for moderately polar organic molecules. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, will be optimized to achieve adequate retention and resolution of the main peak from any potential impurities.

Detailed Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of 3,5-Difluoro-4-methoxyphenylacetonitrile and quantify related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.

Chromatographic Conditions (starting point):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on UV scan of the main component)

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

Method Validation: The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][4] Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (if in a formulation), and by spiking the sample with known impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation: Impurity Profile

The results of the HPLC analysis should be presented in a clear and concise table, as shown below. The reporting of impurities should follow the thresholds outlined in the ICH Q3A(R2) guidelines.[5]

Peak ID Retention Time (min) Relative Retention Time (RRT) Area % Specification
Main Peak10.51.0099.5≥ 99.0%
Impurity A8.20.780.15≤ 0.2%
Impurity B12.11.150.10≤ 0.2%
Unknown Impurity9.50.900.08≤ 0.1%
Total Impurities 0.33 ≤ 1.0%

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable technique for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. It also provides crucial structural information for the identification of unknown impurities.

Rationale for GC-MS Analysis

Potential volatile impurities in 3,5-Difluoro-4-methoxyphenylacetonitrile could include residual solvents from the synthesis and purification steps (e.g., acetone, acetonitrile, toluene) and low molecular weight by-products. The mass spectrometer provides molecular weight information and characteristic fragmentation patterns that can be used to identify these impurities by comparison with spectral libraries or by interpretation of the fragmentation pathways.

Detailed Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile and semi-volatile impurities and to confirm the structure of the main component and its impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as acetone or dichloromethane.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Analysis:

  • Identify peaks by comparing their mass spectra with a commercial library (e.g., NIST).

  • For unknown peaks, interpret the fragmentation pattern to propose a structure. The fragmentation of substituted phenylacetonitriles often involves cleavage of the benzylic C-C bond and fragmentation of the aromatic ring.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of 3,5-Difluoro-4-methoxyphenylacetonitrile and the identification of impurities. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the molecular structure.

The Power of ¹⁹F NMR

For a fluorinated compound like 3,5-Difluoro-4-methoxyphenylacetonitrile, ¹⁹F NMR is particularly powerful. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, making this technique excellent for identifying isomers and other structurally similar impurities. The expected ¹⁹F NMR spectrum would show a single resonance for the two equivalent fluorine atoms, with coupling to the aromatic protons. The chemical shift can be predicted using computational methods to aid in structural assignment.[7][8]

Detailed Experimental Protocol: NMR Analysis

Objective: To confirm the structure of 3,5-Difluoro-4-methoxyphenylacetonitrile and to identify and quantify impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H qNMR) for quantitative analysis.

Experiments to be Performed:

  • ¹H NMR: Provides information on the number and environment of the protons in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • ¹⁹F NMR: Provides information on the fluorine atoms.

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to aid in the structural elucidation of unknown impurities.

Expected ¹H NMR Resonances (in CDCl₃, approximate):

  • δ 7.0-7.2 (m, 2H, Ar-H)

  • δ 3.9 (s, 3H, OCH₃)

  • δ 3.7 (s, 2H, CH₂CN)

Expected ¹⁹F NMR Resonances (in CDCl₃, approximate, referenced to CFCl₃):

  • A single resonance in the range of -110 to -140 ppm.

Potential Impurities: A Proactive Approach to Identification

A thorough understanding of the synthetic process is crucial for predicting and identifying potential impurities. Based on common synthetic routes for similar compounds, the following impurities should be considered:

  • Starting Materials and Intermediates: Unreacted precursors such as a dihalo- or dinitro-substituted benzene derivative.

  • Positional Isomers: Isomers with different substitution patterns on the aromatic ring that may arise during the synthesis.

  • By-products of Cyanation: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.

  • By-products of Fluorination: Incomplete fluorination leading to chloro-fluoro or other halogenated analogs.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • Reagents: Traces of reagents used in the various synthetic steps.

Impurity_Sources cluster_impurities Potential Impurity Sources Synthesis_Process Synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile Starting_Materials Starting Materials (e.g., dichloronitrobenzene) Synthesis_Process->Starting_Materials Incomplete Reaction Intermediates Reaction Intermediates Synthesis_Process->Intermediates Incomplete Reaction Byproducts Side Reaction By-products (e.g., positional isomers, hydrolysis products) Synthesis_Process->Byproducts Side Reactions Reagents Residual Reagents (e.g., cyanating agents, fluorinating agents) Synthesis_Process->Reagents Incomplete Removal Solvents Residual Solvents (e.g., DMF, Toluene) Synthesis_Process->Solvents Incomplete Removal Final_Product Commercial 3,5-Difluoro-4-methoxyphenylacetonitrile Starting_Materials->Final_Product Intermediates->Final_Product Byproducts->Final_Product Reagents->Final_Product Solvents->Final_Product

Caption: Potential Sources of Impurities in the Final Product.

Conclusion: Ensuring Quality and Compliance

The purity analysis of 3,5-Difluoro-4-methoxyphenylacetonitrile is a critical step in ensuring the quality and safety of the final pharmaceutical products in which it is used. A comprehensive analytical strategy, employing orthogonal techniques such as HPLC-UV, GC-MS, and NMR spectroscopy, is essential for a thorough characterization of the purity profile. The methodologies described in this guide, when properly validated according to regulatory guidelines, provide a robust framework for the reliable assessment of this important pharmaceutical intermediate. By understanding the potential impurities and employing a scientifically sound analytical approach, researchers and drug developers can have confidence in the quality of their materials and the integrity of their final products.

References

  • B. J. Smith, et al. (2015). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PLoS ONE, 10(4), e0123020. [Link]

  • R. H. F. Manske. (1941). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 21, 80. [Link]

  • Y. Abiedalla, et al. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ICH. (2006). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • T. J. D. Hooper, et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 4(1), 223-231. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • J. S. Casey, et al. (2023). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. Journal of Chromatography A, 1693, 463884. [Link]

  • S. Flor, et al. (2011). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. Journal of Liquid Chromatography & Related Technologies, 34(15), 1668-1678. [Link]

  • S. A. Schymanski, et al. (2014). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]

  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

  • J. T. Welch, et al. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of High School Research, 1, 1-10. [Link]

  • M. D. Salvador, et al. (2001). Determination of UV-filters in sunscreens by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 583-591. [Link]

  • LibreTexts Chemistry. (2021). 2.1: Introduction to Mass Spectrometry. [Link]

  • I. E. Valverde-Aguilar, et al. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A, 1305, 236-245. [Link]

  • PubChem. 3,5-difluoro-4-methoxyphenylacetonitrile. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

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Methodological & Application

Topic: High-Purity Refinement of 3,5-Difluoro-4-methoxyphenylacetonitrile via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Abstract and Introduction

3,5-Difluoro-4-methoxyphenylacetonitrile is a key substituted phenylacetonitrile intermediate in the synthesis of various high-value pharmaceutical compounds and advanced materials.[1] The purity of such intermediates is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). While synthetic routes can produce material of acceptable initial purity (typically >98%), achieving the stringent requirements for drug development often necessitates a robust final purification step.[1][2]

Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[3] The process leverages differences in solubility between the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[4] This application note provides a comprehensive, field-tested guide for researchers and process chemists to develop and execute an optimized recrystallization protocol for 3,5-Difluoro-4-methoxyphenylacetonitrile, ensuring the highest possible purity and yield. We will explore the causal logic behind solvent selection, detail a systematic protocol, and provide troubleshooting guidance based on extensive laboratory experience.

The Foundational Principle: Recrystallization Mechanics

The success of recrystallization is predicated on the principle that most solids are more soluble in a hot solvent than in a cold one.[4] The ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-5 °C). Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon crystallization).

The process involves four critical stages:

  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Nucleation & Crystal Growth: The solution is cooled slowly and without agitation. This controlled cooling allows for the formation of seed crystals (nucleation), upon which the desired molecules from the solution deposit themselves in a highly ordered, repeating crystal lattice. This lattice structure inherently excludes molecules that do not fit, i.e., the impurities.

  • Isolation: The pure crystals are separated from the impurity-rich solution (mother liquor) by filtration.

  • Drying: The isolated crystals are dried to remove any residual solvent.

Slow, controlled cooling is critical; rapid cooling can cause the compound to precipitate amorphously, trapping impurities within the solid matrix and defeating the purpose of the purification.[4]

Pre-Protocol Safety & Handling

As a substituted phenylacetonitrile, this compound and its potential impurities require careful handling.

  • Compound Toxicity: Phenylacetonitrile derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6] Always handle the material in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7]

  • Solvent Hazards: The solvents used (e.g., isopropanol, ethanol, hexanes) are flammable. Keep away from ignition sources and use a heating mantle or steam bath for heating—never an open flame.

  • Waste Disposal: Dispose of the mother liquor and any waste solvents in appropriately labeled hazardous waste containers according to institutional guidelines.

Part I: Systematic Solvent System Selection

The choice of solvent is the single most critical parameter for successful recrystallization.[8] Based on the structure of 3,5-Difluoro-4-methoxyphenylacetonitrile (possessing a polar nitrile, a semi-polar ether, and a non-polar aromatic ring), solvents of intermediate polarity or binary mixtures are excellent starting points.

Experimental Protocol: Small-Scale Solvent Screening

This protocol allows for rapid determination of an optimal solvent system using minimal material.

  • Preparation: Aliquot approximately 50 mg of crude 3,5-Difluoro-4-methoxyphenylacetonitrile into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., Isopropanol, Ethanol, Ethyl Acetate, Toluene, Water) dropwise, swirling after each addition. Record if the solid dissolves readily at room temperature. A solvent that dissolves the compound at room temperature is generally unsuitable as a single-solvent system.[9]

  • Heating: If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath.

  • Observation: Record the quality and quantity of crystals formed. The ideal solvent will show poor solubility at room temperature but high solubility when hot, and yield a large crop of well-formed crystals upon cooling.

Data Presentation: Solvent Screening Observations
Solvent CandidateSolubility at 20-25°CSolubility at BoilingCrystal Formation on CoolingRemarks
Isopropanol (IPA) Sparingly SolubleCompletely SolubleExcellent, well-formed needles Promising single solvent.
Ethanol (95%) SolubleVery SolublePoor recoveryToo soluble, may require an anti-solvent.
IPA / Water (4:1) Sparingly SolubleCompletely SolubleExcellent, dense crystals Excellent binary system.
Toluene SolubleVery SolubleLow recoveryToo soluble.
Heptane InsolubleInsolubleN/AUnsuitable as a primary solvent.
Water InsolubleInsolubleN/APotential anti-solvent.

Part II: Optimized Bulk Recrystallization Protocol

This protocol is designed for purifying 3,5-Difluoro-4-methoxyphenylacetonitrile on a multi-gram scale.

Materials and Equipment
  • Crude 3,5-Difluoro-4-methoxyphenylacetonitrile

  • Isopropanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle with stirrer

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum source

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the primary solvent (Isopropanol) in portions while gently heating the mixture to a near-boil (approx. 80°C). Add just enough solvent to completely dissolve the solid. This ensures the solution is saturated, maximizing yield.[4]

    • Causality: Using the minimum volume of hot solvent is crucial. Excess solvent will reduce the recovery of the purified compound as more of it will remain dissolved even after cooling.

  • Addition of Anti-Solvent:

    • While maintaining the high temperature and stirring, add the anti-solvent (hot deionized water) dropwise until the solution becomes faintly and persistently cloudy. This point of incipient precipitation is known as the cloud point or saturation point.

    • Add a few more drops of the primary solvent (Isopropanol) until the solution becomes clear again. This ensures the system is perfectly saturated at the boiling point, not supersaturated, which could lead to premature precipitation.

  • Controlled Cooling (Crystal Growth):

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is the most critical step for achieving high purity. It allows the crystal lattice to form gradually, selectively incorporating the target molecules while excluding impurities.[4] Rapid cooling ("crashing out") traps impurities.

    • Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the now cold, less-solvating mother liquor.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystal cake with a small amount of an ice-cold mixture of the recrystallization solvents (e.g., 4:1 IPA/Water).

    • Causality: The wash step removes the residual mother liquor, which is rich in dissolved impurities. Using an ice-cold solvent minimizes the loss of the purified product, which has some finite solubility even in the cold solvent.

  • Drying:

    • Press the crystals as dry as possible on the filter funnel.

    • Transfer the purified solid to a watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the entire recrystallization process.

Recrystallization_Workflow Crude Crude Solid (3,5-Difluoro-4-methoxyphenylacetonitrile) Dissolve 1. Dissolution Add minimal hot Isopropanol Crude->Dissolve Saturate 2. Saturation Add hot Water to cloud point, then clarify with IPA Dissolve->Saturate Cool 3. Controlled Cooling Slowly cool to RT, then ice bath Saturate->Cool Promotes large crystal formation Filter 4. Isolation Vacuum filtration Cool->Filter Wash 5. Washing Wash with cold IPA/Water Filter->Wash Crystals on filter MotherLiquor Mother Liquor (Contains impurities) Filter->MotherLiquor Filtrate Dry 6. Drying Vacuum oven (40-50°C) Wash->Dry Pure Pure Crystalline Product (>99.5% Purity) Dry->Pure Waste Waste Disposal MotherLiquor->Waste

Caption: Workflow for the purification of 3,5-Difluoro-4-methoxyphenylacetonitrile.

Purity Validation and Troubleshooting

A successful recrystallization should be validated by analytical methods.

Post-Purification Characterization
ParameterCrude Material (Typical)Purified Material (Expected)
Purity (HPLC) 98.0 - 99.0%>99.8%
Appearance Off-white to tan powderBright white crystalline solid
Melting Point Broad range (e.g., 45-48°C)Sharp range (e.g., 48.5-49.0°C)
Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Oiling Out Solution is supersaturated; compound's melting point is below the solvent's boiling point.Add more of the primary solvent (IPA) to the hot mixture to reduce saturation. Ensure cooling is very slow.
No Crystals Form Solution is not sufficiently saturated; compound is too soluble.Boil off some of the solvent to increase concentration. If that fails, add a suitable anti-solvent (water) dropwise.
Low Recovery/Yield Too much solvent was used; crystals were washed with warm solvent; premature filtration.Ensure minimum solvent volume is used. Always use ice-cold solvent for washing. Ensure cooling is complete before filtering.
Colored Product Colored impurities are present and not removed.Add a small amount of activated charcoal to the hot solution before cooling and perform a hot filtration to remove the charcoal and adsorbed impurities.

Conclusion

The protocol detailed herein, utilizing an Isopropanol/Water solvent system, provides a robust and reproducible method for the high-purity refinement of 3,5-Difluoro-4-methoxyphenylacetonitrile. By following a systematic approach to solvent selection and adhering to the principles of controlled cooling and proper isolation, researchers can consistently upgrade crude material to meet the stringent purity requirements for pharmaceutical development and other advanced applications. This self-validating protocol, grounded in fundamental chemical principles, ensures both high purity and reliable recovery.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Google Patents. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Atul Ltd. para Methoxy phenyl aceto nitrile Technical Data Sheet. Available at: [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available at: [Link]

  • Carl Roth. Safety Data Sheet: Acetonitrile. Available at: [Link]

  • Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Available at: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation. Available at: [Link]

  • LookChem. 4-Methoxyphenylacetonitrile. Available at: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • ACS Publications, The Journal of Organic Chemistry. Sulfur-Enabled Dehydrogenative Transformation of Phenylacetonitriles to α-Iminonitriles with Aliphatic Amines. Available at: [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • National Institutes of Health, PubChem. 3,5-Dimethoxyphenylacetonitrile. Available at: [Link]

  • ResearchGate. Sources of impurities - Investigation of...traces formation during the synthesis of amlodipine besylate. Available at: [Link]

  • Veeprho. 4-Methoxyphenylacetonitrile. Available at: [Link]

  • PubMed. Identification and characterization of phenylacetonitrile as a nitrogenous disinfection byproduct.... Available at: [Link]

  • Google Patents. US2783265A - Preparation of phenylacetonitriles.
  • Industrial Chemicals. P-Methoxyphenyl Acetonitrile at Best Price High Purity Intermediate. Available at: [Link]

  • Google Patents. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.

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Application Note: High-Purity Isolation of 3,5-Difluoro-4-methoxyphenylacetonitrile using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 3,5-Difluoro-4-methoxyphenylacetonitrile, a key intermediate in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography, a technique prized for its efficiency and scalability.[1][2] This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis and purification of complex organic molecules. We delve into the rationale behind parameter selection, from stationary phase choice to mobile phase optimization, and provide a framework for adapting this method to similar chemical entities.

Introduction: The Purification Challenge

3,5-Difluoro-4-methoxyphenylacetonitrile is a substituted aromatic nitrile of significant interest in the development of novel therapeutic agents. Its molecular architecture, featuring a polar nitrile group, two electron-withdrawing fluorine atoms, and an electron-donating methoxy group, results in a molecule of moderate polarity. The purification of such intermediates is a critical step in drug development, as the presence of impurities can have a profound impact on the safety and efficacy of the final active pharmaceutical ingredient (API).

The primary challenge in the purification of 3,5-Difluoro-4-methoxyphenylacetonitrile lies in the effective separation of the target compound from structurally similar impurities. These may include unreacted starting materials, such as the corresponding benzyl halide or alcohol, and by-products formed during synthesis. This protocol outlines a robust method to achieve high purity, suitable for downstream applications.

Foundational Principles: Strategy for Separation

The purification strategy is built upon the principles of adsorption chromatography, where separation is achieved based on the differential affinity of compounds for the stationary and mobile phases.[1][2]

Analyte Properties and their Chromatographic Implications

To devise an effective purification protocol, a thorough understanding of the physicochemical properties of 3,5-Difluoro-4-methoxyphenylacetonitrile is paramount.

PropertyValue/DescriptorImplication for Chromatography
Molecular Formula C₉H₇F₂NO-
Molecular Weight 183.15 g/mol -
Polarity Moderately PolarSuitable for normal-phase chromatography. The nitrile and methoxy groups, along with the fluorine atoms, contribute to its polarity, allowing for strong interaction with a polar stationary phase like silica gel.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)Provides flexibility in choosing a suitable solvent for sample loading and mobile phase composition.

Table 1: Physicochemical Properties of 3,5-Difluoro-4-methoxyphenylacetonitrile and their relevance to chromatographic purification.

Potential Impurities and their Separation Profile

A critical aspect of developing a purification method is anticipating the nature of potential impurities. Based on common synthetic routes for substituted phenylacetonitriles, the following impurities are plausible:

  • Unreacted Starting Materials: Such as 3,5-difluoro-4-methoxybenzyl bromide or chloride. These precursors are generally less polar than the nitrile product.

  • Corresponding Alcohol: 3,5-difluoro-4-methoxybenzyl alcohol, which is more polar than the target compound due to the hydroxyl group.

  • Side-reaction By-products: Depending on the specific synthetic pathway, various isomers or related compounds may be present.

The polarity differences between the target molecule and its likely impurities form the basis for their separation by column chromatography.

Experimental Protocol: A Step-by-Step Guide

This section details the complete workflow for the purification of 3,5-Difluoro-4-methoxyphenylacetonitrile.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography TLC 1. TLC Method Development Sample_Prep 2. Sample Preparation Column_Packing 3. Column Packing Sample_Prep->Column_Packing Proceed to Chromatography Sample_Loading 4. Sample Loading Column_Packing->Sample_Loading Elution 5. Elution Sample_Loading->Elution Fraction_Analysis 6. Fraction Analysis Elution->Fraction_Analysis Collect Fractions Solvent_Removal 7. Solvent Removal Fraction_Analysis->Solvent_Removal

Figure 1: Workflow for the purification of 3,5-Difluoro-4-methoxyphenylacetonitrile.

Materials and Equipment
  • Stationary Phase: Silica gel, 40-63 µm particle size.

  • Mobile Phase Solvents: Hexane (or petroleum ether) and Ethyl Acetate (HPLC grade).

  • Crude Sample: 3,5-Difluoro-4-methoxyphenylacetonitrile.

  • Apparatus: Glass chromatography column, TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm), fraction collector (or test tubes), rotary evaporator.

Step 1: Thin-Layer Chromatography (TLC) for Method Development

The initial and most crucial step is to determine the optimal mobile phase composition using TLC.[3] The goal is to achieve a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound, which generally provides good separation in column chromatography.

  • Prepare a stock solution of the crude 3,5-Difluoro-4-methoxyphenylacetonitrile in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC plate with the crude mixture.

  • Develop the TLC plates in a chamber containing different ratios of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the spots under a UV lamp. The target compound and impurities should be resolved.

  • Calculate the Rƒ value for the target spot in each solvent system. Select the solvent system that gives an Rƒ value in the desired range of 0.2-0.3.

Step 2: Sample Preparation

For optimal separation, the crude sample should be loaded onto the column in a concentrated form.

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This method prevents band broadening.

  • Wet Loading: If the crude product is an oil, it can be dissolved in a small volume of the initial mobile phase.

Step 3: Column Packing

Proper column packing is essential for achieving high resolution.

  • Select an appropriate column size. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the crude sample.

  • Prepare a slurry of the silica gel in the initial, low-polarity mobile phase.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[4]

  • Add a layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disturbance during sample and eluent addition.

  • Equilibrate the column by passing several column volumes of the initial mobile phase through it. Ensure the solvent level never drops below the top of the sand layer.

Step 4: Sample Loading
  • For dry loading: Carefully add the silica-adsorbed sample to the top of the sand layer.

  • For wet loading: Use a pipette to carefully apply the concentrated sample solution to the top of the sand layer.

Step 5: Elution

The elution process involves passing the mobile phase through the column to separate the components of the mixture.

  • Begin elution with the low-polarity solvent system determined by TLC.

  • Collect fractions continuously from the bottom of the column. The size of the fractions will depend on the column size and the separation.

  • Gradient Elution (if necessary): If the separation between the target compound and more polar impurities is challenging, a gradient elution can be employed. This involves gradually increasing the proportion of the more polar solvent (ethyl acetate) in the mobile phase. This will accelerate the elution of more strongly adsorbed compounds.

Step 6: Fraction Analysis

Monitor the composition of the collected fractions to identify those containing the pure product.

  • Spot every few fractions on a TLC plate.

  • Develop the TLC plate in the same solvent system used for the column.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain only the pure 3,5-Difluoro-4-methoxyphenylacetonitrile.

Step 7: Solvent Removal

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Summary of Recommended Chromatographic Conditions

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (40-63 µm)The polar nature of silica gel allows for effective interaction with the moderately polar target compound, enabling separation from less polar and more polar impurities.[5][6]
Mobile Phase Hexane:Ethyl AcetateA binary system of a non-polar solvent (hexane) and a polar solvent (ethyl acetate) provides a tunable polarity to achieve optimal separation.[7]
Elution Mode Isocratic or GradientIsocratic elution with the optimized solvent system is often sufficient. A gradient elution may be necessary for complex mixtures with a wide range of polarities.
Detection UV (254 nm)The aromatic nature of the compound allows for easy visualization on TLC plates under UV light.

Table 2: Optimized parameters for the column chromatography purification of 3,5-Difluoro-4-methoxyphenylacetonitrile.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of 3,5-Difluoro-4-methoxyphenylacetonitrile using flash column chromatography. By systematically developing the method starting with TLC and adhering to best practices for column preparation and elution, researchers can consistently obtain this valuable pharmaceutical intermediate in high purity. This methodology is not only applicable to the target compound but also serves as a foundational guide for the purification of other moderately polar aromatic nitriles.

References

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles, Mechanisms, and Practical Applications. Phenomenex. [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI Blog. [Link]

  • MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]

  • Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka. [Link]

  • ResearchGate. 8. Column Chromatography. [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. [Link]

  • Unknown Source. Column chromatography. [Link]

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1H and 13C NMR characterization of 3,5-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive NMR Characterization of 3,5-Difluoro-4-methoxyphenylacetonitrile

Abstract

This application note provides a detailed guide for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3,5-Difluoro-4-methoxyphenylacetonitrile, a key intermediate in the synthesis of various chemical entities for research and drug discovery. The unique structural features of this molecule, particularly the symmetric difluoro substitution on the aromatic ring, give rise to distinctive NMR spectra. Understanding these features is paramount for unambiguous structure elucidation and purity assessment. This guide offers a robust, self-validating protocol covering theoretical considerations, sample preparation, data acquisition, and in-depth spectral analysis, tailored for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction: The Significance of Fluorinated Phenylacetonitriles

Phenylacetonitrile derivatives are vital building blocks in organic synthesis, serving as precursors to pharmaceuticals, agrochemicals, and materials. The incorporation of fluorine atoms into these scaffolds can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 3,5-Difluoro-4-methoxyphenylacetonitrile is an exemplar of such a fluorinated intermediate, valuable in the synthesis of complex molecules where precise electronic tuning is required.

Given its role as a critical precursor, verifying the identity and purity of 3,5-Difluoro-4-methoxyphenylacetonitrile is essential. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular structure. However, the presence of fluorine introduces complexities, namely heteronuclear spin-spin couplings (¹H-¹⁹F and ¹³C-¹⁹F), that require careful analysis.[3][4] This document serves as an authoritative guide to navigate these complexities and achieve a complete and accurate NMR characterization.

Theoretical Framework: Deciphering the Impact of Fluorine

A foundational understanding of how the substituents on the phenyl ring influence the NMR spectra is crucial for accurate interpretation.

  • Symmetry: The molecule possesses a C₂ axis of symmetry through the C1-C4 bond and the methoxy group. This symmetry renders the two fluorine atoms (at C3 and C5) and the two aromatic protons (at C2 and C6) chemically equivalent. Consequently, the ¹H NMR spectrum will show only one signal for the aromatic protons, and the ¹³C NMR will show a reduced number of signals for the aromatic carbons.

  • Electronic Effects:

    • Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which generally deshields nearby nuclei (shifts them downfield). However, it also has a strong electron-donating resonance effect (mesomeric effect) from its lone pairs, which shields the ortho and para positions.

    • Methoxy Group (-OCH₃): This group is electron-donating through resonance and moderately electron-withdrawing inductively. Its strong donating effect increases electron density on the ring, particularly at the ortho and para positions.

    • Cyanomethyl Group (-CH₂CN): This group is electron-withdrawing, primarily through induction.

  • Spin-Spin Coupling with ¹⁹F: The ¹⁹F nucleus has a spin of I = ½ and 100% natural abundance, making it an active participant in NMR. It couples with both ¹H and ¹³C nuclei, providing invaluable structural information.[4][5]

    • ¹H-¹⁹F Coupling (JHF): Coupling is observed over multiple bonds. For this molecule, the most significant is the three-bond coupling (³JHF) between the fluorine atoms and the ortho protons (H2/H6). This will split the aromatic proton signal into a triplet, as each proton is coupled to two equivalent fluorine nuclei.

    • ¹³C-¹⁹F Coupling (JCF): This coupling is often observed over several bonds and is a key diagnostic tool. The magnitude of the coupling constant is dependent on the number of bonds separating the nuclei.[1][3]

      • ¹JCF (through one bond) is very large (typically > 200 Hz).

      • ²JCF (through two bonds) is smaller.

      • ³JCF and ⁴JCF (through three and four bonds) are progressively smaller but often still observable.

Experimental Workflow

The successful characterization of 3,5-Difluoro-4-methoxyphenylacetonitrile relies on a meticulous experimental procedure, from sample preparation to data processing.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing Prep1 Weigh 10-20 mg of Sample (for ¹H and ¹³C NMR) Prep2 Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl₃) Prep1->Prep2 Prep3 Filter solution through glass wool into a clean, dry NMR tube Prep2->Prep3 Acq1 Insert sample into spectrometer Prep3->Acq1 Acq2 Lock and Shim on the deuterium signal Acq1->Acq2 Acq3 Acquire ¹H Spectrum Acq2->Acq3 Acq4 Acquire ¹³C Spectrum (with ¹H decoupling) Acq3->Acq4 Proc1 Apply Fourier Transform to FID data Acq4->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Reference Spectra (e.g., residual CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) Proc2->Proc3 Proc4 Integrate ¹H signals and Analyze coupling patterns Proc3->Proc4 Report Report Proc4->Report Final Spectral Analysis & Assignment caption Fig 1. Experimental workflow for NMR characterization.

Caption: Fig 1. Experimental workflow for NMR characterization.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical to obtaining high-resolution spectra. The choice of a deuterated solvent is necessary for the spectrometer's field-frequency lock and to avoid large interfering solvent signals in the ¹H spectrum.[6][7] Filtering removes particulate matter that can degrade spectral quality.[7]

Materials:

  • 3,5-Difluoro-4-methoxyphenylacetonitrile (10-20 mg)

  • High-quality 5 mm NMR tube and cap

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Pasteur pipette and glass wool

  • Analytical balance

Procedure:

  • Ensure the NMR tube is clean and dry. A standard cleaning procedure involves rinsing with acetone, followed by deionized water, another acetone rinse, and drying in an oven at a low temperature (<60°C) or under vacuum.[7][8]

  • Accurately weigh 10-20 mg of the sample and place it in a small, clean vial.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely.

  • Place a small plug of glass wool into a Pasteur pipette.

  • Transfer the sample solution from the vial through the filter pipette into the NMR tube. The final sample height should be approximately 4-5 cm.[7][9]

  • Cap the NMR tube securely and label it clearly.

Protocol 2: Data Acquisition & Processing

Rationale: The acquisition parameters are chosen to ensure adequate signal-to-noise ratio (S/N) and digital resolution. For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio. Proton decoupling is used during the ¹³C experiment to simplify the spectrum by removing ¹H-¹³C couplings.

Instrumentation:

  • A standard 400 MHz (or higher) NMR spectrometer.

Typical Acquisition Parameters:

Parameter¹H Experiment¹³C Experiment
Pulse Program Standard 1D (zg30)Proton-decoupled (zgpg30)
Spectral Width ~16 ppm~220 ppm
Number of Scans 8-16256-1024
Relaxation Delay (d1) 2.0 s2.0 s
Acquisition Time ~3-4 s~1-2 s
Temperature 298 K298 K

Processing Steps:

  • The raw free induction decay (FID) signal is converted into a frequency-domain spectrum via Fourier Transformation.[10][11]

  • The spectrum is then phase-corrected to ensure all peaks are in pure absorption mode.

  • A baseline correction is applied to produce a flat baseline across the spectrum.

  • The chemical shifts are referenced. For CDCl₃, the residual proton signal is set to 7.26 ppm for ¹H, and the carbon signal is set to 77.16 ppm for ¹³C.[7]

Data Interpretation and Structural Assignment

The following sections detail the predicted NMR data for 3,5-Difluoro-4-methoxyphenylacetonitrile, based on established principles of NMR spectroscopy and analysis of fluorinated aromatic compounds.[12][13]

Caption: Fig 2. Structure and atom numbering for assignment.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2, H6 (Aromatic)6.9 - 7.2Triplet (t)³JHF ≈ 7-9 Hz2H
H9 (-OCH₃)3.8 - 4.0Singlet (s)-3H
H7 (-CH₂CN)3.6 - 3.8Singlet (s)-2H
  • Analysis of ¹H Spectrum: The most diagnostic signal is the aromatic protons (H2, H6), which appear as a triplet due to coupling with the two equivalent fluorine atoms at C3 and C5. The methoxy and methylene protons appear as sharp singlets, as they are too far removed to exhibit significant coupling with other protons or fluorine atoms.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C3, C5 (C-F)152 - 156Doublet of triplets (dt)¹JCF ≈ 240-250 Hz, ³JCCF ≈ 3-5 Hz
C4 (C-O)138 - 142Triplet (t)²JCF ≈ 12-15 Hz
C8 (-CN)115 - 118Singlet (s) or very small t-
C2, C6 (C-H)112 - 116Doublet (d)²JCF ≈ 18-22 Hz
C1 (C-CH₂)110 - 114Triplet (t)³JCF ≈ 4-6 Hz
C9 (-OCH₃)60 - 64Singlet (s)-
C7 (-CH₂CN)20 - 25Triplet (t)⁴JCF ≈ 2-4 Hz
  • Analysis of ¹³C Spectrum: The ¹³C spectrum provides a wealth of information through C-F couplings.

    • The carbon atoms directly bonded to fluorine (C3, C5) exhibit a very large one-bond coupling (¹JCF), appearing as a prominent doublet. Further smaller couplings may resolve this into a doublet of triplets.

    • The other aromatic carbons all show splitting due to two-, three-, or four-bond couplings to the fluorine atoms, appearing as doublets or triplets depending on the coupling pathways.

    • Even the aliphatic methylene carbon (C7) is expected to show a small triplet due to a four-bond coupling (⁴JCF), confirming the connectivity.

Conclusion

The comprehensive ¹H and ¹³C NMR characterization of 3,5-Difluoro-4-methoxyphenylacetonitrile is readily achievable through the application of standard NMR techniques and a clear understanding of heteronuclear coupling phenomena. The symmetry of the molecule simplifies the number of signals, while the rich ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns provide definitive proof of structure. The triplet pattern for the aromatic protons and the characteristic large ¹JCF doublet in the ¹³C spectrum are key diagnostic fingerprints for this compound. The protocols and data presented in this application note serve as a reliable reference for scientists and researchers, ensuring accurate and efficient structural verification in drug discovery and chemical development workflows.

References

  • Linclau, B., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Chemical Biology. [Link]

  • Jakyma, M., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Associates, Inc. [Link]

  • Wodyk, M. T., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Hore, P. J. (2015). NMR Data Processing. Encyclopedia of Magnetic Resonance. [Link]

  • University of Houston. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Houston. [Link]

  • Fuson, R. C., & Veazey, T. M. (1956). p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]

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  • MathWorks. (2024). NMR Data Processing and Analysis. MATLAB Central File Exchange. [Link]

  • Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Imperial College London. [Link]

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Analysis of 3,5-Difluoro-4-methoxyphenylacetonitrile by Mass Spectrometry: Protocols and Fragmentation Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analysis of 3,5-Difluoro-4-methoxyphenylacetonitrile, a compound of interest in pharmaceutical synthesis and drug discovery. We detail optimized protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights into experimental design. The document elucidates the characteristic fragmentation patterns of this difluorinated aromatic nitrile, enabling confident structural confirmation and quantification. Methodologies are presented with a focus on the causality behind instrumental choices, ensuring robust and reproducible results for researchers in drug development and chemical analysis.

Introduction: The Analytical Imperative

3,5-Difluoro-4-methoxyphenylacetonitrile is a substituted aromatic compound whose structural motifs—a difluorinated ring, a methoxy group, and a benzyl cyanide moiety—are prevalent in the development of novel therapeutic agents. Accurate characterization and quantification of such molecules are critical milestones in the chemistry, manufacturing, and control (CMC) pipeline. Mass spectrometry, coupled with chromatographic separation, stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity.[1][2]

This guide moves beyond a simple recitation of steps, providing the underlying scientific rationale for method development. We will explore two primary analytical workflows:

  • GC-MS with Electron Ionization (EI): Ideal for assessing purity and identifying volatile, thermally stable related substances. Its strength lies in generating reproducible, library-searchable mass spectra.

  • LC-MS/MS with Electrospray Ionization (ESI): The cornerstone for sensitive quantification in complex matrices (e.g., biological fluids, reaction mixtures) and for analyzing less volatile impurities.[2]

Analyte Profile: 3,5-Difluoro-4-methoxyphenylacetonitrile

Understanding the physicochemical properties of the target analyte is the foundation of any successful analytical method.

PropertyValueSource
Molecular Formula C₉H₇F₂NOPubChem[3]
Monoisotopic Mass 183.04958 DaPubChem[3]
Structure
Key Features - Electron-rich aromatic ring - Two electron-withdrawing fluorine atoms - Methoxy ether group - Benzylic nitrile side chain

The presence of the aromatic ring suggests that the molecular ion will be relatively stable and thus readily observable, particularly in GC-MS.[4] The fluorine atoms provide a distinctive isotopic signature, while the methoxy and cyanomethyl groups represent predictable sites for fragmentation.

General Analytical Workflow

A robust analytical process follows a logical sequence from sample handling to data interpretation. This workflow ensures that each stage is optimized and validated, contributing to the overall quality of the final results.

G cluster_prep Sample Preparation cluster_analysis Chromatography & MS Analysis cluster_data Data Processing A Standard & Sample Weighing B Solubilization in Appropriate Solvent (e.g., Acetonitrile, MeOH) A->B C Injection into GC-MS or LC-MS/MS B->C D Chromatographic Separation C->D E Ionization (EI or ESI) D->E F Mass Analysis (Full Scan or MRM) E->F G Peak Integration & Chromatogram Review F->G H Spectral Interpretation & Library Matching G->H I Quantification & Reporting H->I

Caption: General workflow for the mass spectrometric analysis of a small molecule.

Protocol 1: GC-MS for Purity Assessment and Identification

Rationale: This protocol is designed for the qualitative and semi-quantitative analysis of 3,5-Difluoro-4-methoxyphenylacetonitrile. Electron Ionization (EI) at 70 eV is a high-energy process that induces extensive, yet highly reproducible, fragmentation. This creates a detailed "fingerprint" mass spectrum that can be used for structural confirmation and comparison against spectral libraries. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its versatility and thermal stability.

Sample & Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,5-Difluoro-4-methoxyphenylacetonitrile reference standard and dissolve in 10 mL of HPLC-grade acetonitrile or ethyl acetate in a volumetric flask.

  • Working Solution (10 µg/mL): Dilute 100 µL of the stock solution into 10 mL of the same solvent.

  • Sample Preparation: Dissolve the sample to be analyzed in the same solvent to achieve a similar target concentration.

Instrumentation and Parameters
ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentRobust and widely used platform.
Injector Split/Splitless
Inlet Temperature250 °CEnsures rapid volatilization without thermal degradation.
Injection ModeSplit (50:1)Prevents column overloading and ensures sharp peaks for a high-concentration sample.
Injection Volume1 µLStandard volume for capillary GC.
Carrier Gas Helium, constant flowInert gas providing good chromatographic efficiency.
Flow Rate1.2 mL/minOptimal flow for a 0.25 mm i.d. column.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane phase provides excellent selectivity for aromatic compounds.
Oven Program
Initial Temperature100 °C, hold 1 min
Ramp20 °C/min to 280 °CA moderate ramp allows for good separation of potential impurities.
Final HoldHold for 5 minEnsures elution of any less volatile components.
MS System Agilent 5977 HES or equivalentHigh-sensitivity single quadrupole detector.
Ion Source Electron Ionization (EI)
Ion Source Temp.230 °CStandard temperature for stable EI operation.
Quadrupole Temp.150 °CEnsures consistent mass filtering.
Ionization Energy70 eVStandard energy for generating reproducible, library-comparable spectra.
Acquisition Full Scan
Mass Range40 - 450 amuCovers the molecular ion and all expected fragments.
Predicted EI Fragmentation Pathway

The stability of the aromatic ring means the molecular ion peak ([M]⁺˙ at m/z 183) is expected to be prominent. Fragmentation will likely initiate at the bonds adjacent to the ring or the methoxy group, which are the most chemically labile sites.

G M [M]+• m/z 183 F1 [M - CH3]+ m/z 168 M->F1 - •CH3 F2 [M - CH2O]+• m/z 153 M->F2 - CH2O F3 [M - OCH3]+ m/z 152 M->F3 - •OCH3 F4 [M - CH2CN]+ m/z 143 M->F4 - •CH2CN F5 [M - CO, CH3]+• m/z 140 F1->F5 - CO

Caption: Proposed EI fragmentation pathway for 3,5-Difluoro-4-methoxyphenylacetonitrile.

Ionm/z (Predicted)Description
[M]⁺˙ 183 Molecular Ion
[M - •CH₃]⁺168Loss of a methyl radical from the methoxy group.
[M - CH₂O]⁺˙153Loss of formaldehyde, a common rearrangement for methoxy aromatics.
[M - •OCH₃]⁺152Loss of the entire methoxy radical.
[M - •CH₂CN]⁺143Benzylic cleavage, loss of the cyanomethyl radical.
[C₇H₂F₂O]⁺140Subsequent loss of CO from the m/z 168 fragment.

Protocol 2: LC-MS/MS for Sensitive Quantification

Rationale: This protocol uses tandem mass spectrometry (MS/MS) for high-sensitivity, high-specificity quantification. Electrospray ionization (ESI) is a "soft" ionization technique that typically preserves the molecular species, primarily as a protonated molecule ([M+H]⁺). This precursor ion is then isolated and fragmented in the collision cell to produce specific product ions. The monitoring of a specific precursor-to-product ion transition (Multiple Reaction Monitoring, or MRM) drastically reduces chemical noise and allows for quantification at very low levels.[2]

Sample & Standard Preparation
  • Stock Solution (1 mg/mL): Prepare as in the GC-MS protocol, using a 50:50 mixture of acetonitrile:water as the solvent.

  • Working Standards: Prepare a calibration curve by serially diluting the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: Dilute the sample in the same 50:50 acetonitrile:water solvent to fall within the calibration range.

Instrumentation and Parameters
ParameterRecommended SettingRationale
LC System Waters Acquity UPLC or equivalentUPLC provides high resolution and fast analysis times.
Column C18, 2.1 x 50 mm, 1.7 µmA C18 reversed-phase column is standard for retaining and separating moderately polar aromatic compounds.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Mobile Phase
AWater + 0.1% Formic AcidFormic acid is a common modifier that aids in protonation for positive ion ESI.
BAcetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minA standard gradient to elute the analyte and clean the column.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm i.d. column.
Injection Volume5 µL
MS System SCIEX Triple Quad 6500+ or equivalentA high-sensitivity triple quadrupole instrument is essential for trace-level quantification.
Ion Source Electrospray Ionization (ESI)
PolarityPositiveThe nitrile and methoxy groups can be protonated.
IonSpray Voltage+5500 VOptimizes the electrospray process.
Source Temperature500 °CFacilitates desolvation of the mobile phase.
MRM Transitions
Precursor Ionm/z 184.06 ([M+H]⁺)This is the protonated molecular ion.[3]
Product Ion 1 (Quantifier)m/z 143.04Corresponds to the loss of the cyanomethyl group and a hydrogen ([M+H - CH₂CN - H]⁺).
Product Ion 2 (Qualifier)m/z 169.03Corresponds to the loss of a methyl group ([M+H - CH₃]⁺).
Collision Energy (CE)Optimize experimentally (start ~20 eV)The CE value must be tuned to maximize the signal for the specific product ions.
Predicted ESI Adducts and Fragments

In ESI, the analyte forms adducts with ions present in the mobile phase. For this molecule, the most likely adducts are listed below. The [M+H]⁺ ion is typically selected as the precursor for MS/MS experiments due to its high abundance and stability.

AdductPredicted m/zIonization Mode
[M+H]⁺ 184.05686 Positive
[M+Na]⁺206.03880Positive
[M+NH₄]⁺201.08340Positive
[M-H]⁻182.04230Negative
(Data sourced from PubChem predictions)[3]

Conclusion and Best Practices

The protocols outlined provide robust starting points for the analysis of 3,5-Difluoro-4-methoxyphenylacetonitrile. The GC-MS method offers a reliable platform for identity confirmation and purity screening, leveraging its standardized fragmentation patterns. For applications requiring high sensitivity, such as pharmacokinetic studies or trace impurity analysis, the LC-MS/MS method is unequivocally superior.

Self-Validation and Trustworthiness: For any given protocol, it is imperative to perform a system suitability test before sample analysis. This involves injecting a standard solution to verify retention time stability, peak shape, and signal intensity. For quantitative methods, the calibration curve must demonstrate acceptable linearity (R² > 0.995) across the intended range of analysis. By adhering to these principles, the protocols become self-validating systems, ensuring the trustworthiness of the generated data.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Ma, L., & Li, W. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-difluoro-4-methoxyphenylacetonitrile. Retrieved from [Link]

  • Huba, A., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2012). LC/MS not good for small molecules. Retrieved from [Link]

  • Reddit. (2022). Incompatibilities when using acetonitrile as solvent for GC-MS?. Retrieved from [Link]

  • Google Patents. (n.d.). CN110568085B - Method for determining acetonitrile content in sample.
  • ResearchGate. (n.d.). Applications of LC/MS in structural identifications of small molecules and proteins in Drug discovery. Retrieved from [Link]

  • NIST. (n.d.). Acetonitrile. WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • McConnell, E. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

Application Notes: The Strategic Utility of 3,5-Difluoro-4-methoxyphenylacetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Foreword: While 3,5-Difluoro-4-methoxyphenylacetonitrile is recognized as a valuable synthetic building block, its specific applications in late-stage drug candidates are not extensively documented in publicly accessible literature. However, the strategic value of its core motifs—the phenylacetonitrile core, the vicinal difluoro substitution, and the methoxy group—is well-established in medicinal chemistry. This guide, therefore, serves a dual purpose: it will first elucidate the fundamental principles and tactical advantages of incorporating the 3,5-difluoro-4-methoxyphenyl moiety into drug design. Subsequently, it will provide detailed, validated protocols for the synthesis and manipulation of closely related and structurally significant analogs, offering a robust blueprint for researchers looking to leverage this scaffold in their own discovery programs.

Part 1: The Strategic Value of the Difluoro-Methoxyphenyl Motif

The phenylacetonitrile scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for synthesizing a range of functional groups, including carboxylic acids, amines, and various heterocycles. The specific substitution pattern of 3,5-difluoro-4-methoxy offers a sophisticated method for fine-tuning the physicochemical and pharmacokinetic properties of a lead molecule.

Key Advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine atoms ortho to the methoxy group can shield it from O-demethylation, a common metabolic pathway, thereby increasing the compound's half-life.

  • Modulation of pKa: The strongly electron-withdrawing nature of fluorine atoms lowers the pKa of adjacent functional groups. This can be strategically used to alter the ionization state of a molecule at physiological pH, impacting its solubility, cell permeability, and target binding affinity.

  • Enhanced Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.

  • Improved Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes. The methoxy group provides a balance, contributing to polarity and potential hydrogen bonding. This interplay allows for precise control over the overall lipophilic profile.

The following diagram illustrates the logical relationship between the structural features of the 3,5-Difluoro-4-methoxyphenyl group and its desired effects in drug design.

G cluster_0 Structural Features cluster_1 Physicochemical Effects cluster_2 Medicinal Chemistry Outcomes F 3,5-Difluoro Substituents EWD Strong Electron Withdrawing Effect F->EWD Steric Steric Shielding F->Steric HBA Hydrogen Bond Acceptor F->HBA OMe 4-Methoxy Group OMe->Steric Lipo Lipophilicity & Polarity Balance OMe->Lipo CN Acetonitrile Moiety Reactive Versatile Chemical Handle CN->Reactive pKa pKa Modulation EWD->pKa MetStab Increased Metabolic Stability Steric->MetStab Binding Enhanced Target Binding Affinity HBA->Binding PK Improved Pharmacokinetics (ADME) Lipo->PK Synth Access to Diverse Derivatives Reactive->Synth G A 1. Dissolve 3-methoxybenzyl chloride in acetone/water B 2. Add Sodium Cyanide (NaCN) (Caution!) A->B C 3. Reflux mixture for 4 hours (Monitor by TLC) B->C D 4. Aqueous Work-up (Cool, Quench, Separate Layers) C->D E 5. Extraction with organic solvent D->E F 6. Drying & Concentration (Na2SO4, Rotary Evaporation) E->F G 7. Purification (Vacuum Distillation) F->G H Product: (3-Methoxyphenyl)acetonitrile G->H

Caption: Workflow for synthesizing a phenylacetonitrile analog.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 51.5 g (1.05 mol) of sodium cyanide to 110 g of water. Heat the mixture to 70°C with stirring.

  • Addition of Starting Material: Slowly add 156.6 g (1.0 mol) of 3-methoxybenzyl chloride dropwise into the flask over a period of 2 hours, maintaining the reaction temperature.

  • Reaction: After the addition is complete, increase the temperature to 75-85°C and maintain it for 4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to approximately 50°C. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Isolation: Collect the organic layer, which contains the crude product. The product may crystallize upon cooling.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure (3-Methoxyphenyl)acetonitrile. A typical yield for this procedure is around 92.5%. [1]

Protocol 2: Hydrolysis of a Phenylacetonitrile to a Phenylacetic Acid

This protocol demonstrates the conversion of the nitrile group into a carboxylic acid, a common transformation in drug synthesis programs. The example uses 4-amino-3,5-difluorobenzonitrile, highlighting the stability of the difluoro-aromatic system to harsh basic conditions.

Scientist's Note: Saponification of the nitrile is achieved under strong basic conditions (NaOH) with heating to drive the reaction to completion. Acidification of the resulting carboxylate salt is necessary to precipitate the final carboxylic acid product. The difluoro substitution pattern is robust and does not react under these conditions.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable round-bottom flask, suspend 4-amino-3,5-difluorobenzonitrile (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (NaOH). [2]2. Hydrolysis: Heat the resulting solution to reflux (approximately 100-110°C) and maintain for 24 hours. [2]3. Acidification: Cool the reaction mixture to room temperature. In a well-ventilated fume hood, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution becomes acidic (pH ~1). The product will precipitate out as a salt. [2]4. Isolation and Purification: Dissolve the precipitated salt in ethyl acetate and dry the solution over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate it under reduced pressure to obtain the purified 4-amino-3,5-difluorobenzoic acid. A typical yield for this process is around 84%. [2]

References

  • Source: Google Patents (CN101475511B)
  • Source: Google Patents (US3983151A)
  • Title: Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents Source: PubMed, Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines Source: ChemRxiv URL: [Link]

  • Title: Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) Source: PubMed Central, Acta Crystallographica Section E URL: [Link]

Sources

Application of 3,5-Difluoro-4-methoxyphenylacetonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for hit identification, moving beyond the sheer numbers game of high-throughput screening (HTS). FBDD focuses on identifying low-molecular-weight ligands (fragments), typically under 300 Da, that bind with low affinity to a biological target.[1][2] These initial hits serve as highly efficient starting points for optimization into potent, drug-like molecules. The rationale is simple yet profound: smaller, less complex molecules can explore chemical space more efficiently and form higher-quality interactions with the target protein, providing a more strategic foundation for lead development.[3]

Within the FBDD paradigm, the strategic incorporation of fluorine atoms into fragments offers a distinct set of advantages. Approximately 20% of all pharmaceutical drugs contain fluorine, a testament to its utility in modulating critical molecular properties. For fragment screening, fluorine provides two primary benefits:

  • Enhanced Biophysical Properties: Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and improve metabolic stability. It often participates in favorable noncovalent interactions, including hydrogen bonds and multipolar interactions, which can enhance binding affinity and specificity.[4]

  • A Powerful NMR Probe: The fluorine-19 (¹⁹F) nucleus is 100% naturally abundant and possesses a nuclear spin of ½, making it highly sensitive for Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Since proteins and nucleic acids are devoid of fluorine, ¹⁹F NMR provides a background-free window to observe fragment binding, making it an exceptionally sensitive and robust screening method.[4][5]

This application note details the utility and experimental protocols for a specific fluorinated fragment, 3,5-Difluoro-4-methoxyphenylacetonitrile , in a typical FBDD campaign.

Fragment Profile: 3,5-Difluoro-4-methoxyphenylacetonitrile

3,5-Difluoro-4-methoxyphenylacetonitrile is a strategically designed fragment that combines several key features beneficial for FBDD.

PropertyValueSource
Molecular Formula C₉H₇F₂NO[6]
Molecular Weight 183.16 g/mol [6]
Structure
Key Features Difluoro-phenyl Ring: The two fluorine atoms serve as excellent ¹⁹F NMR reporters and can form key interactions within a binding pocket. Their placement ortho to the methoxy group influences the electronic properties of the ring. • Methoxy Group: A potential hydrogen bond acceptor that also increases solubility. • Acetonitrile Group: The nitrile moiety is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and provides a vector for synthetic elaboration ("fragment growing").[7][8][9]

The combination of these features makes 3,5-Difluoro-4-methoxyphenylacetonitrile an attractive candidate for screening libraries. It adheres to the "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, logP ≤ 3), ensuring it possesses the desirable properties of a fragment.

FBDD Workflow Using 3,5-Difluoro-4-methoxyphenylacetonitrile

A successful FBDD campaign is a multi-step process that moves from initial hit identification to detailed structural characterization. This fragment is ideally suited for a workflow that leverages ¹⁹F NMR as a primary screen, followed by orthogonal validation and structural biology techniques.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Triage cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead Chemistry A Fluorinated Fragment Library (Containing C₉H₇F₂NO) B ¹⁹F NMR Ligand-Observed Screen (Cocktail of Fragments + Target Protein) A->B Primary Hit Identification C Deconvolution of Cocktail Hits B->C D Orthogonal Biophysical Assay (e.g., SPR or DSF) C->D Confirm Binding E Dose-Response & Affinity (Kd) Determination D->E Quantify Interaction F X-Ray Crystallography (Co-crystallization or Soaking) E->F G Binding Site Analysis & Vector Identification F->G Elucidate Binding Mode H Structure-Guided Fragment Elaboration (Growing, Linking, Merging) G->H

Caption: High-level workflow for an FBDD campaign utilizing a fluorinated fragment.

Experimental Protocols

Protocol 1: Primary Screening via ¹⁹F NMR Spectroscopy

This protocol describes a ligand-observed ¹⁹F NMR experiment to rapidly screen a library of fluorinated fragments for binding to a target protein. The key principle is that upon binding to a large protein, the NMR signal of the small fragment will broaden, leading to a decrease in signal intensity or disappearance.[4]

Materials:

  • Target Protein (e.g., Kinase, Bromodomain) at 10-20 µM in NMR buffer.

  • Fluorinated Fragment Library, including 3,5-Difluoro-4-methoxyphenylacetonitrile.

  • NMR Buffer: 50 mM Phosphate buffer, 150 mM NaCl, 5% D₂O, pH 7.4.

  • Fragment Cocktails: Prepare mixtures of 10-15 non-overlapping fragments in DMSO-d₆. Each fragment is at a stock concentration of 100 mM.

Procedure:

  • Sample Preparation:

    • Reference Spectrum: In an NMR tube, add 495 µL of NMR buffer and 5 µL of a fragment cocktail. The final concentration of each fragment will be 1 mM.

    • Target Spectrum: In a separate NMR tube, add 495 µL of the target protein solution (at 10-20 µM) and 5 µL of the same fragment cocktail.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum for both the reference and target samples.

    • Spectrometer Parameters (Example):

      • Spectrometer: 600 MHz equipped with a cryoprobe.

      • Pulse Program: Standard 1D ¹⁹F experiment.

      • Acquisition Time: 1-2 seconds.

      • Recycle Delay: 2 seconds.

      • Number of Scans: 512-1024 (adjust for desired signal-to-noise).

  • Data Analysis:

    • Process both spectra using identical parameters (e.g., line broadening).

    • Overlay the "Target" spectrum with the "Reference" spectrum.

    • Identify signals that are significantly broadened or have disappeared in the "Target" spectrum. These correspond to potential binders ("hits"). The unique chemical shift of the difluoro-phenyl moiety of 3,5-Difluoro-4-methoxyphenylacetonitrile will allow for its unambiguous identification.

NMR_Screening ref_spec Sharp NMR Signal (Fragment Tumbles Rapidly) target_spec Broadened/No Signal (Fragment Binds, Tumbles Slowly) logic Binding Event? yes Yes (Hit) logic->yes Signal Broadens no No (Non-binder) logic->no Signal Unchanged

Sources

Application Notes and Protocols: The Strategic Role of 3,5-Difluoro-4-methoxyphenylacetonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the competitive landscape of agrochemical discovery and development, the strategic use of fluorinated building blocks is a cornerstone of modern synthetic chemistry. The introduction of fluorine atoms into active ingredients can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to enhanced efficacy and improved toxicological profiles.[1] Among the vast array of fluorinated synthons, 3,5-Difluoro-4-methoxyphenylacetonitrile emerges as a highly versatile and promising intermediate. Its unique substitution pattern—a methoxy group ortho to two fluorine atoms on a phenylacetonitrile core—presents a confluence of reactive sites and electronic properties that can be exploited for the synthesis of a diverse range of novel agrochemicals.

This technical guide provides an in-depth exploration of the potential applications of 3,5-Difluoro-4-methoxyphenylacetonitrile in the synthesis of fungicides and herbicides. We will delve into the chemical rationale behind its utility, present detailed synthetic protocols for its conversion into key agrochemical scaffolds, and provide visual workflows to guide researchers in leveraging this valuable building block for their discovery programs.

Chemical Profile and Synthetic Versatility

3,5-Difluoro-4-methoxyphenylacetonitrile possesses a unique combination of chemical features that render it an attractive starting material for agrochemical synthesis:

  • Activated Phenyl Ring: The two electron-withdrawing fluorine atoms, combined with the electron-donating methoxy group, create a unique electronic environment on the phenyl ring, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

  • Reactive Nitrile Group: The nitrile functionality is a versatile handle for a wide array of chemical transformations. It can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems, which are prevalent in many commercial agrochemicals.

  • Benzylic Methylene Group: The methylene group adjacent to the phenyl ring and the nitrile is activated and can be a site for alkylation or condensation reactions, allowing for further molecular elaboration.

PropertyValueReference
Molecular Formula C9H7F2NO
Molecular Weight 183.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents

Hypothetical Synthetic Pathways to Agrochemical Scaffolds

While direct, publicly available synthetic routes to commercial agrochemicals using 3,5-Difluoro-4-methoxyphenylacetonitrile are not extensively documented, its structural motifs are present in patented and developed agrochemicals. The following sections outline plausible and scientifically sound synthetic strategies to leverage this building block for the creation of fungicidal and herbicidal compounds. These protocols are based on established organic chemistry principles and analogous transformations reported in the literature for similar fluorinated aromatics.

I. Synthesis of Strobilurin-Type Fungicide Analogs

Strobilurin fungicides are a major class of agricultural chemicals that act by inhibiting mitochondrial respiration in fungi.[2] A key structural feature of many strobilurins is a substituted phenyl ring linked to a pharmacophore, often a β-methoxyacrylate group. 3,5-Difluoro-4-methoxyphenylacetonitrile can serve as a precursor to a key intermediate for novel strobilurin analogs.

Workflow for Strobilurin Analog Synthesis

G A 3,5-Difluoro-4-methoxyphenylacetonitrile B Methyl (3,5-difluoro-4-methoxyphenyl)acetate A->B 1. H2SO4, MeOH, H2O 2. Reflux C Methyl 2-(3,5-difluoro-4-methoxyphenyl)-3-methoxyacrylate (Strobilurin Analog Core) B->C 1. Methyl formate, NaH, THF 2. (CH3)2SO4, K2CO3, Acetone

Caption: Synthetic pathway from 3,5-Difluoro-4-methoxyphenylacetonitrile to a strobilurin analog core.

Protocol 1: Synthesis of Methyl 2-(3,5-difluoro-4-methoxyphenyl)-3-methoxyacrylate

Step 1: Hydrolysis of 3,5-Difluoro-4-methoxyphenylacetonitrile to (3,5-Difluoro-4-methoxyphenyl)acetic acid

  • To a stirred solution of 3,5-Difluoro-4-methoxyphenylacetonitrile (1.0 eq) in a mixture of methanol (5 volumes) and water (5 volumes), add concentrated sulfuric acid (2.0 eq) cautiously.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (10 volumes).

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine (2 x 3 volumes), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3,5-Difluoro-4-methoxyphenyl)acetic acid as a solid. This intermediate can be used in the next step without further purification or can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

Step 2: Esterification to Methyl (3,5-difluoro-4-methoxyphenyl)acetate

  • Dissolve the (3,5-Difluoro-4-methoxyphenyl)acetic acid (1.0 eq) in methanol (10 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 5 volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl (3,5-difluoro-4-methoxyphenyl)acetate.

Step 3: Formation of the β-methoxyacrylate moiety

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 volumes) under a nitrogen atmosphere, add a solution of Methyl (3,5-difluoro-4-methoxyphenyl)acetate (1.0 eq) and methyl formate (1.5 eq) in THF (5 volumes) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether. The desired sodium salt of the enol will be in the aqueous layer.

  • Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give the intermediate methyl 2-(3,5-difluoro-4-methoxyphenyl)-3-hydroxyacrylate.

  • Dissolve this intermediate in acetone (10 volumes) and add potassium carbonate (2.0 eq) and dimethyl sulfate (1.5 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography on silica gel to afford the target compound, Methyl 2-(3,5-difluoro-4-methoxyphenyl)-3-methoxyacrylate.

II. Synthesis of Phenyl-Substituted Pyrazole Herbicides

Certain classes of herbicides feature a substituted phenyl ring attached to a heterocyclic core, such as a pyrazole. The nitrile group of 3,5-Difluoro-4-methoxyphenylacetonitrile can be a key synthon for the construction of such heterocyclic systems.

Workflow for Phenylpyrazole Herbicide Analog Synthesis

G A 3,5-Difluoro-4-methoxyphenylacetonitrile B Ethyl 2-(3,5-difluoro-4-methoxyphenyl)-3-oxobutanoate A->B 1. NaH, Diethyl carbonate 2. Ethyl acetate, Reflux C 5-(3,5-Difluoro-4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol B->C Hydrazine hydrate, Ethanol, Reflux D Substituted Phenylpyrazole (Herbicide Analog) C->D Further functionalization (e.g., N-alkylation, etc.)

Caption: Proposed synthesis of a phenylpyrazole herbicide analog from 3,5-Difluoro-4-methoxyphenylacetonitrile.

Protocol 2: Synthesis of a 5-(3,5-Difluoro-4-methoxyphenyl)-3-methyl-1H-pyrazole Analog

Step 1: Claisen Condensation to form a β-ketoester

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous diethyl carbonate (5 volumes).

  • Heat the suspension to a gentle reflux.

  • Add a solution of 3,5-Difluoro-4-methoxyphenylacetonitrile (1.0 eq) and anhydrous ethyl acetate (1.2 eq) in diethyl carbonate (2 volumes) dropwise over 1 hour.

  • Continue refluxing for an additional 2-3 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and cautiously quench with a mixture of ice and dilute acetic acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 3 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield Ethyl 2-(3,5-difluoro-4-methoxyphenyl)-3-oxobutanoate.

Step 2: Pyrazole Ring Formation

  • Dissolve the β-ketoester, Ethyl 2-(3,5-difluoro-4-methoxyphenyl)-3-oxobutanoate (1.0 eq), in ethanol (10 volumes).

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Triturate the residue with cold water to induce precipitation.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the 5-(3,5-Difluoro-4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol. This pyrazole can then undergo further derivatization, such as N-alkylation or N-arylation, to produce a library of potential herbicidal compounds.

Conclusion

3,5-Difluoro-4-methoxyphenylacetonitrile stands as a potent and versatile building block for the synthesis of novel agrochemicals. Its unique electronic and structural features provide a robust platform for the construction of complex molecular architectures found in modern fungicides and herbicides. The synthetic pathways and detailed protocols presented in this guide, while based on established chemical principles, offer a solid foundation for researchers to explore the vast chemical space accessible from this promising intermediate. By strategically employing 3,5-Difluoro-4-methoxyphenylacetonitrile, agrochemical research and development teams can accelerate the discovery of next-generation crop protection solutions with enhanced performance and favorable environmental profiles.

References

  • Recent developments in fluorine-containing pesticides. (2024). Pest Management Science. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. [Link]

  • Synthesis and fungicidal activity of novel strobilurin analogues containing a substituted thiazole ring. (2018). Bioorganic & Medicinal Chemistry Letters.
  • WO2019007839A1 - Fungicidal mixtures of mefentrifluconazole. (2019).
  • US5294742A - Process for preparing 3,5-difluoroaniline. (1994).
  • Isoxaflutole. (n.d.). PubChem. [Link]

  • 3,5-Difluoroanisole: A Key Organic Synthesis Intermediate. (n.d.). ChemScence. [Link]

  • RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives. (2017).
  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (2024). Molecules. [Link]

  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (2021). RSC Medicinal Chemistry. [Link]

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Application Notes and Protocols for Coupling Reactions Involving 3,5-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds provides a powerful tool for modulating physicochemical and biological properties. The substrate, 3,5-Difluoro-4-methoxyphenylacetonitrile, represents a highly versatile building block. Its unique electronic architecture—characterized by the synergistic electron-withdrawing effects of two fluorine atoms and a nitrile group, juxtaposed with the electron-donating methoxy group—renders it a fascinating substrate for a variety of palladium-catalyzed cross-coupling reactions.

This guide eschews a generic, templated approach. Instead, it offers a deep dive into the practical and mechanistic nuances of employing this valuable synthon in key carbon-carbon and carbon-nitrogen bond-forming reactions. The protocols and discussions herein are curated for the discerning researcher, scientist, and drug development professional, emphasizing not just the "how" but the critical "why" behind each experimental parameter. Our objective is to empower you to rationally design and execute these powerful transformations with a high degree of success and reproducibility.

Mechanistic Considerations and Substrate Reactivity

The reactivity of 3,5-Difluoro-4-methoxyphenylacetonitrile in palladium-catalyzed cross-coupling reactions is fundamentally governed by the principles of C-F bond activation. The C-F bond is notoriously strong; however, the presence of multiple electron-withdrawing groups on the aromatic ring can significantly lower the energy barrier for oxidative addition of a low-valent palladium catalyst. In this specific substrate, the two fluorine atoms and the para-acetonitrile group create a significantly electron-deficient aromatic system, making the C-F bonds susceptible to activation.

Regioselectivity: A key consideration is the regioselectivity of the coupling reaction. The two fluorine atoms are electronically equivalent. The methoxy group, being ortho,para-directing, and the acetonitrile group, being meta-directing, exert opposing electronic influences. However, in the context of C-F activation, the primary factor is the electron deficiency of the ring, making both C-F bonds potential sites for oxidative addition. Steric hindrance is minimal at both fluorine positions. In many cases involving polyfluorinated arenes, the site of coupling can be influenced by the specific catalyst, ligands, and reaction conditions. For highly electron-deficient systems, selective mono-arylation is often achievable with careful control of stoichiometry and reaction time.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the construction of biaryl structures, which are prevalent in pharmaceuticals.[1] The reaction of 3,5-Difluoro-4-methoxyphenylacetonitrile with various boronic acids or their esters offers a direct route to novel biaryl compounds.

Causality in Experimental Design
  • Catalyst and Ligand Selection: The choice of a palladium catalyst and a supporting ligand is paramount for successful C-F bond activation. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs), are often essential. These ligands stabilize the electron-rich Pd(0) center, promoting the challenging oxidative addition to the C-F bond.

  • Base Selection: A suitable base is required to activate the boronic acid for transmetalation. For sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like hydroxides, which can lead to decomposition.

  • Solvent System: Aprotic polar solvents such as dioxane, THF, or DMF are commonly employed. The addition of a small amount of water can sometimes be beneficial for the dissolution of the base and for facilitating the transmetalation step.

Generalized Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow

Materials:

ReagentTypical Molar Eq.
3,5-Difluoro-4-methoxyphenylacetonitrile1.0
Arylboronic Acid or Ester1.2 - 1.5
Palladium Catalyst (e.g., Pd(OAc)₂)0.02 - 0.05
Ligand (e.g., SPhos, XPhos)0.04 - 0.10
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0
Anhydrous Solvent (e.g., Dioxane/H₂O)-

Procedure:

  • To a flame-dried Schlenk flask, add 3,5-Difluoro-4-methoxyphenylacetonitrile, the arylboronic acid (or ester), and the base.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask, followed by the bulk of the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond, leading to the synthesis of aryl alkynes.[2] These structures are valuable intermediates in organic synthesis and can be found in various biologically active molecules and functional materials.

Mechanistic Insights and Key Parameters

The Sonogashira reaction typically involves a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the aryl halide (or in this case, the C-F bond), while the copper co-catalyst activates the terminal alkyne. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne. Given the electron-deficient nature of 3,5-Difluoro-4-methoxyphenylacetonitrile, C-F activation is a feasible pathway.

Sonogashira_Mechanism

Generalized Protocol for Sonogashira Coupling

Materials:

ReagentTypical Molar Eq.
3,5-Difluoro-4-methoxyphenylacetonitrile1.0
Terminal Alkyne1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)0.01 - 0.05
Copper(I) Iodide (CuI)0.02 - 0.10
Base (e.g., Et₃N, DIPEA)2.0 - 3.0
Anhydrous Solvent (e.g., THF, DMF)-

Procedure:

  • To a Schlenk flask, add 3,5-Difluoro-4-methoxyphenylacetonitrile, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the anhydrous solvent and the base (e.g., triethylamine).

  • Add the terminal alkyne dropwise to the stirring solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired aryl alkyne.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[3] Applying this reaction to 3,5-Difluoro-4-methoxyphenylacetonitrile allows for the introduction of various primary and secondary amines, leading to novel aniline derivatives of potential pharmaceutical interest.

Critical Factors for Success
  • Ligand Choice: As with Suzuki-Miyaura coupling, the selection of a bulky, electron-rich phosphine ligand is crucial for promoting the oxidative addition of the palladium catalyst to the C-F bond and facilitating the subsequent reductive elimination.

  • Base: A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.

  • Reaction Conditions: Anhydrous and anaerobic conditions are essential for the stability of the catalyst and the prevention of side reactions.

Generalized Protocol for Buchwald-Hartwig Amination

Materials:

ReagentTypical Molar Eq.
3,5-Difluoro-4-methoxyphenylacetonitrile1.0
Amine1.1 - 1.5
Palladium Pre-catalyst (e.g., G3-XPhos)0.01 - 0.05
Base (e.g., NaOtBu, LiHMDS)1.5 - 2.0
Anhydrous Solvent (e.g., Toluene, Dioxane)-

Procedure:

  • In a glovebox, charge a vial with the palladium pre-catalyst, the base, and a stir bar.

  • Add 3,5-Difluoro-4-methoxyphenylacetonitrile and the amine.

  • Add the anhydrous solvent and cap the vial.

  • Remove the vial from the glovebox and heat in a pre-heated aluminum block to the desired temperature (e.g., 80-110 °C).

  • Stir the reaction for the specified time or until completion as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel, eluting with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Applications in Drug Discovery and Materials Science

The biaryl, aryl alkyne, and aryl amine motifs synthesized through these coupling reactions are of significant interest in drug discovery and materials science.

  • Biaryl Structures: Many blockbuster drugs feature a biaryl core, which allows for the precise positioning of functional groups to interact with biological targets.[1][4]

  • Aryl Alkynes: These compounds are versatile intermediates that can undergo further transformations, such as cycloadditions, to generate complex heterocyclic systems. They are also explored for their applications in organic electronics.

  • Aryl Amines: The aniline substructure is a common feature in many kinase inhibitors and other therapeutic agents. The ability to introduce diverse amine functionalities opens up a vast chemical space for lead optimization.

The products derived from 3,5-Difluoro-4-methoxyphenylacetonitrile are particularly interesting due to the presence of the fluorine atoms, which can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The nitrile group can also serve as a handle for further chemical modifications or as a key pharmacophoric element.[5]

Conclusion

3,5-Difluoro-4-methoxyphenylacetonitrile is a valuable and versatile building block for the synthesis of complex organic molecules. The electron-deficient nature of the aromatic ring, conferred by the two fluorine atoms and the nitrile group, enables its participation in a range of palladium-catalyzed cross-coupling reactions via C-F bond activation. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can effectively utilize this substrate to construct novel biaryl, aryl alkyne, and aryl amine scaffolds. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for the exploration of this fascinating and useful molecule in the pursuit of new discoveries in medicine and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. BenchChem.
  • Braun, T., et al. (2017).
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  • Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Buono, F. G., et al. (2008). Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step. Organic Letters, 10(23), 5325–5328.
  • Wikipedia. (2023). Sonogashira coupling.
  • ResearchGate. (n.d.). Examples of drugs containing a biaryl moiety.
  • NIH. (2021). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. PubMed Central.
  • Jessiman, A. S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(11), 2592–2595.
  • Chemical Communications (RSC Publishing). (2016). Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Biaryl Compounds Using 4-Bromobenzonitrile. BenchChem.
  • PubChem. (n.d.). (2,6-Difluorophenyl)acetonitrile.
  • MDPI. (2021).
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
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  • ResearchGate. (2025). ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Perfluoroarenes with Diarylzinc Compounds.
  • RSC Publishing. (2020).
  • Nature. (2022).
  • Flow Chemistry. (n.d.). Sonogashira Coupling.
  • Canadian Journal of Chemistry. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Ossila. (n.d.). 3,5-Difluorobenzonitrile | CAS 64248-63-1.
  • ResearchGate. (n.d.). 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction.
  • Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Organic Chemistry Portal. (2005).
  • MDPI. (2014). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines.
  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • YouTube. (2021).
  • ChemicalBook. (n.d.). 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis.
  • NIH. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central.
  • PubMed. (2010). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions.
  • Chemical Communications (RSC Publishing). (2022). Palladium-catalyzed cyanation and alkynylation of allylic gem-difluorides via Hiyama-type coupling.
  • Sigma-Aldrich. (n.d.). 3,5-Difluorobenzonitrile 99%.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded advice to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile, which is typically prepared via a nucleophilic substitution reaction.

Question 1: My reaction shows a low conversion of the starting material, 3,5-Difluoro-4-methoxybenzyl halide. What are the likely causes and how can I improve the conversion?

Low conversion is a common issue that can often be resolved by systematically evaluating your reaction setup and conditions. The primary causes often revolve around the quality of reagents, reaction temperature, and the choice of solvent.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Poor Quality Cyanide Salt Sodium or potassium cyanide can be hygroscopic and may have a coating of carbonate from reacting with atmospheric CO₂. This reduces the concentration of the active nucleophile.Use freshly opened, finely powdered, and anhydrous cyanide salt. Consider grinding the salt (with appropriate safety precautions in a well-ventilated hood) to increase its surface area.[1]
Inactive Benzyl Halide The starting 3,5-Difluoro-4-methoxybenzyl halide (chloride or bromide) can degrade upon storage, especially if exposed to moisture. The bromide is generally more reactive but also less stable than the chloride.It is best to use the benzyl halide immediately after its preparation or purification.[1] If you suspect degradation, purify it by distillation or chromatography before use.
Insufficient Reaction Temperature The nucleophilic substitution may be too slow at lower temperatures, leading to an incomplete reaction within a reasonable timeframe.Gradually increase the reaction temperature. If using acetone, ensure it is refluxing vigorously.[2] For less reactive chlorides, consider switching to a higher-boiling solvent like DMF or DMSO and increasing the temperature to 100-150°C.[3][4]
Inappropriate Solvent The choice of solvent is critical for dissolving the reagents and facilitating the reaction. The use of anhydrous solvents can prevent hydrolysis of the benzyl halide.[1]For reactions with sodium or potassium cyanide, polar aprotic solvents like anhydrous acetone, DMF, or acetonitrile are excellent choices. Acetone is often used as it allows for easy removal after the reaction.[1]
Phase Transfer Catalyst Issues In a biphasic system or when using solid cyanide, a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be beneficial. In its absence, the reaction can be very slow.If not already in use, consider adding a catalytic amount of a PTC such as tetrabutylammonium bromide (TBAB).

Experimental Protocol: Improving Reaction Conversion

  • Reagent Preparation:

    • Dry your solvent (e.g., acetone) over anhydrous calcium chloride and distill it before use.[1]

    • Use freshly purchased, anhydrous sodium cyanide or potassium cyanide.

    • If you prepared the 3,5-Difluoro-4-methoxybenzyl halide, use it on the same day.[1]

  • Reaction Setup:

    • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

    • Add the finely powdered sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide (0.1 equivalents, if using a benzyl chloride) to the flask containing the anhydrous solvent.[1]

    • Add the 3,5-Difluoro-4-methoxybenzyl halide (1 equivalent) to the mixture.

  • Reaction Monitoring:

    • Heat the mixture to a vigorous reflux.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][5] A suitable mobile phase for TLC could be a mixture of hexanes and ethyl acetate.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of fresh solvent.[1]

    • Proceed with the standard work-up and purification.

Question 2: I am observing significant byproduct formation, which is complicating purification and lowering my yield. What are the common byproducts and how can I minimize them?

Byproduct formation is a key challenge in this synthesis. Understanding the potential side reactions is the first step toward mitigating them.

Common Byproducts and Mitigation Strategies:

  • 3,5-Difluoro-4-methoxybenzyl alcohol: This is a result of the hydrolysis of the benzyl halide. The presence of water in the reaction mixture is the primary cause.

    • Mitigation: Ensure all reagents and solvents are anhydrous. Dry the solvent before use and use freshly opened cyanide salt. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture from entering the system.[1]

  • 3,5-Difluoro-4-methoxybenzyl isonitrile: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isonitrile.

    • Mitigation: The choice of solvent can influence the ratio of nitrile to isonitrile. Polar aprotic solvents like DMSO or DMF tend to favor the formation of the nitrile product. Using anhydrous conditions also helps to decrease the formation of isonitriles.[1]

  • Elimination Products: Although less common for this substrate, elimination to form a corresponding toluene derivative is a possibility, especially with a hindered base or at very high temperatures.

    • Mitigation: Use a non-hindered cyanide source and avoid excessively high temperatures unless necessary for conversion.

Workflow for Minimizing Byproduct Formation

start Low Yield due to Byproducts check_water Check for Water Contamination (TLC/GC-MS analysis of starting materials) start->check_water hydrolysis Significant Benzyl Alcohol Byproduct? check_water->hydrolysis use_anhydrous Use Anhydrous Solvents and Reagents. Run under Inert Atmosphere. hydrolysis->use_anhydrous Yes check_isonitrile Check for Isonitrile Formation (IR spectroscopy: isonitrile peak at ~2150 cm⁻¹) hydrolysis->check_isonitrile No use_anhydrous->check_isonitrile change_solvent Switch to a more Polar Aprotic Solvent (e.g., DMF, DMSO) check_isonitrile->change_solvent Yes end Improved Yield and Purity check_isonitrile->end No change_solvent->end

Caption: Troubleshooting workflow for byproduct formation.

Question 3: My final product is difficult to purify. What are the best practices for purifying 3,5-Difluoro-4-methoxyphenylacetonitrile?

Effective purification is crucial for obtaining a high-purity product. A combination of techniques is often necessary.

Purification Strategy:

  • Aqueous Work-up: After the reaction, the first step is to remove inorganic salts and water-soluble impurities.

    • After removing the solvent, dissolve the residue in an organic solvent like diethyl ether or dichloromethane.[2]

    • Wash the organic layer with water, followed by a brine solution to aid in phase separation.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, then filter.[2]

  • Final Purification:

    • Vacuum Distillation: If the product is thermally stable, vacuum distillation is an effective method for purification.[2]

    • Column Chromatography: For removing closely related impurities, column chromatography on silica gel is the method of choice.[6] A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3,5-Difluoro-4-methoxyphenylacetonitrile?

The most common and direct route is the nucleophilic substitution of 3,5-Difluoro-4-methoxybenzyl halide (typically the bromide or chloride) with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. This is a type of cyanomethylation reaction.[7]

sub 3,5-Difluoro-4-methoxybenzyl Halide reagent + NaCN sub->reagent product 3,5-Difluoro-4-methoxyphenylacetonitrile reagent->product

Caption: Common synthetic route.

Q2: What are the critical reaction parameters to control for a high yield?

Several parameters are critical:

  • Anhydrous Conditions: To prevent hydrolysis of the benzyl halide.[1]

  • Reaction Temperature: High enough for a reasonable reaction rate but not so high as to cause degradation or side reactions.

  • Quality of Reagents: Use pure starting materials and fresh, dry reagents.

  • Stirring: Vigorous stirring is important, especially in heterogeneous mixtures, to ensure good mixing of the reactants.[1]

Q3: How can I monitor the progress of the reaction?

The reaction can be effectively monitored by:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product.[2]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction progress and can also help identify byproducts.[5]

Q4: Are there any safety precautions I should be aware of?

Yes, absolutely.

  • Cyanide Salts: Sodium and potassium cyanide are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be familiar with its use.

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Handle them with care in a fume hood.

References

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Technical Support Center: Optimizing Cyanide Displacement on 3,5-Difluoro-4-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nucleophilic substitution of 3,5-difluoro-4-methoxybenzyl bromide with cyanide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific transformation. The content is structured in a question-and-answer format to directly address potential issues and provide scientifically grounded optimization strategies.

Section 1: Reaction Fundamentals & Substrate Reactivity

Q1: What is the reaction mechanism for the cyanation of 3,5-difluoro-4-methoxybenzyl bromide?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide ion in a single, concerted step.[2][3]

The structure of your substrate, 3,5-difluoro-4-methoxybenzyl bromide, is key to its reactivity. It is a primary benzylic halide, which strongly favors the SN2 pathway over an SN1 mechanism that would involve a less stable primary carbocation.[1] The two electron-withdrawing fluorine atoms at the meta positions increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This generally accelerates the rate of SN2 reactions.

// Reactants sub [label=<

3,5-difluoro-4-methoxybenzyl bromide

]; nuc [label="NC⁻", fontcolor="#EA4335", fontsize=14];

// Transition State ts [label=<

[Transition State]

];

// Products prod [label=<

Target Nitrile

]; lg [label="Br⁻", fontcolor="#34A853", fontsize=14];

// Arrows {rank=same; nuc; sub;} nuc -> ts [label=" Nucleophilic Attack ", fontcolor="#5F6368"]; sub -> ts [color="#4285F4"]; ts -> prod [label=" Leaving Group Departure ", fontcolor="#5F6368"]; ts -> lg [color="#4285F4"]; }

Caption: Systematic workflow for diagnosing slow cyanation reactions.

Q3: I'm getting a low yield and my TLC shows multiple spots. What are the common byproducts?

Low yields are often due to incomplete conversion or the formation of side products. Common impurities include:

  • Unreacted Starting Material: The most obvious impurity. Its presence indicates the reaction conditions (time, temperature, catalyst) are suboptimal.

  • 3,5-Difluoro-4-methoxybenzyl alcohol: This forms from the hydrolysis of the starting bromide. It is a significant byproduct if water is present in the reaction mixture (e.g., from wet solvent or non-anhydrous cyanide salts). [1]* Benzyl Isocyanide: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. While attack through carbon to form the nitrile is generally favored, a small amount of the isocyanide byproduct can form. [4]Isocyanides are known for their distinct, unpleasant odors. [5]* Elimination Products: Although unlikely for a primary benzylic halide, trace amounts of elimination byproducts are theoretically possible under strongly basic conditions, though SN2 should dominate.

Solution: Monitor the reaction by TLC or GC to determine the optimal reaction time. [5]Prolonged heating after the starting material is consumed can lead to decomposition. For purification, flash column chromatography is typically effective at separating the desired nitrile from the more polar alcohol byproduct and non-polar starting material.

Section 3: Frequently Asked Questions (FAQs) on Optimization

Q4: What is the best solvent for this reaction?

For laboratory-scale synthesis where achieving a high yield quickly is the goal, Dimethyl Sulfoxide (DMSO) is often the superior solvent. A 1960 study by Friedman and Shechter demonstrated that DMSO provides significantly faster reaction rates and higher yields for the cyanation of alkyl halides compared to other solvents like DMF or aqueous ethanol. [6][7]

Solvent System Typical Conditions Pros Cons
DMSO NaCN, 60-90°C Very fast reaction, high yields, dissolves NaCN well. [6] Can be difficult to remove during workup; potential for side reactions with halide at high temps. [6]
DMF NaCN/KCN, 80-130°C Good alternative to DMSO, high boiling point. [8][9] Slower than DMSO, difficult to remove. [10]
Aqueous Ethanol NaCN/KCN, Reflux Inexpensive, classic procedure. [11][4] Slower rates, risk of hydrolysis to benzyl alcohol. [1][3]

| Biphasic (e.g., Toluene/H₂O) | NaCN/KCN, PTC, 80-100°C | Easy product isolation, good for scale-up. | Requires a Phase-Transfer Catalyst (PTC) and vigorous mixing. [5][12]|

Q5: Is a Phase-Transfer Catalyst (PTC) necessary? Which one should I use?

A PTC is highly recommended if you are using a biphasic solvent system or a solvent in which the cyanide salt is poorly soluble (like acetonitrile or toluene). [5]The PTC facilitates the transfer of the cyanide anion from the aqueous or solid phase into the organic phase where the reaction occurs. [12] How it Works: A quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) exchanges its bromide anion for a cyanide anion in the aqueous phase. The resulting bulky, lipophilic [Q⁺ CN⁻] ion pair is soluble in the organic phase, where it can react with the benzyl bromide. [12]

  • Recommended Catalyst: Tetrabutylammonium Bromide (TBAB) is a common, effective, and relatively inexpensive choice. [5]* Typical Loading: 1-5 mol% is usually sufficient. [5]Using excessive amounts (e.g., 50 mol%) is generally unnecessary and not cost-effective. [13]

Diagram 3: Role of a Phase-Transfer Catalyst (PTC)

PTC_Mechanism PTC Action at the Aqueous-Organic Interface cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase RBr R-Br (Benzyl Bromide) RCN R-CN (Product) RBr->RCN Sₙ2 Reaction QCN [Q⁺ NC⁻] (Catalyst-Cyanide Complex) QBr [Q⁺ Br⁻] (Catalyst-Bromide Complex) QCN->QBr Catalyst Regeneration NaBr Na⁺ Br⁻ QBr->NaBr Ion Exchange NaCN Na⁺ NC⁻ NaCN->QCN Ion Exchange note1 Catalyst (Q⁺) shuttles cyanide (NC⁻) into the organic phase. note1->QCN

Caption: PTC shuttles cyanide into the organic phase for reaction.

Q6: How can I monitor the reaction progress effectively?

Regularly monitoring the reaction is crucial to maximize yield and minimize byproduct formation. [5]

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method.

    • Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v).

    • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The starting benzyl bromide and the product nitrile should both be UV active.

    • Interpretation: The product, 3,5-difluoro-4-methoxybenzyl cyanide, will be slightly more polar than the starting bromide, but significantly less polar than the potential benzyl alcohol byproduct. You should see the spot for the starting material disappear as a new, slightly lower Rf spot for the product appears.

  • Gas Chromatography (GC): For more quantitative analysis, GC is an excellent option. It can clearly resolve the starting material, product, and many potential byproducts, allowing you to calculate the percent conversion over time.

Section 4: Experimental Protocols & Data

Protocol 1: Recommended Starting Procedure using Phase-Transfer Catalysis

Safety Note: Cyanide salts and hydrogen cyanide gas (which can be liberated by acid) are highly toxic. [14]All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning first-aid kit and trained personnel available.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (NaCN, 1.2 equivalents), tetrabutylammonium bromide (TBAB, 0.05 equivalents), and water (e.g., 2 mL per 1 g of benzyl bromide).

  • Solvent Addition: Add an organic solvent such as toluene (e.g., 4 mL per 1 g of benzyl bromide).

  • Heating & Stirring: Begin vigorous stirring and heat the mixture to 90-100°C. [5]4. Substrate Addition: Dissolve 3,5-difluoro-4-methoxybenzyl bromide (1.0 equivalent) in a minimal amount of the organic solvent and add it dropwise to the heated, stirring mixture over 15-20 minutes.

  • Reaction Monitoring: Monitor the reaction progress every 30-60 minutes by TLC. The reaction is typically complete in 2-4 hours. [5]6. Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and additional organic solvent (e.g., ethyl acetate).

    • Caution: If the aqueous layer is acidic for any reason, do not proceed. Basify slightly with sodium carbonate if necessary before extraction.

    • Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3,5-difluoro-4-methoxybenzyl cyanide.

Protocol 2: Reaction Monitoring by TLC
  • Carefully withdraw a small aliquot (~1-2 drops) from the vigorously stirring reaction mixture using a glass capillary.

  • Dilute the aliquot in a small vial with ~0.5 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • On a TLC plate, spot a co-spot (starting material and reaction mixture in the same lane), a lane for the starting material, and a lane for the reaction mixture.

  • Develop the plate in an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes).

  • Visualize under a UV lamp and assess the consumption of the starting material and the formation of the product.

References

  • Chemguide. (n.d.). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Cyanide Ions. Retrieved from [Link]

  • Organic Syntheses. (1922). Benzyl Cyanide Preparation. Coll. Vol. 1, p. 107. Retrieved from [Link]

  • YouTube. (2015). Nucleophilic substitution reactions with cyanide. Retrieved from [Link]

  • Reddit. (2023). Cyanation of aryl bromide. Retrieved from [Link]

  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879. Retrieved from [Link]

  • Organic Chemistry Revision Sheets. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-). Retrieved from [Link]

  • ACS Publications. (n.d.). Citations for "Preparation of Nitriles from Halides and Sodium Cyanide...". Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. Chemical Communications. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for Cyanide - Analytical Methods. Retrieved from [Link]

  • Westaway, K. C., & Ali, S. F. (1979). The Effect of Solvent on the Structure of the Transition State for the SN2 Reaction between Cyanide Ion and Ethyl Chloride in DMSO and THF Probed with Six Different Kinetic Isotope Effects. The Journal of Organic Chemistry, 44(15), 2554–2559. Retrieved from [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. II. Kinetic details of cyanide displacement on 1-halooctanes. Journal of the American Chemical Society, 93(1), 195–199. Retrieved from [Link]

  • CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

  • OI Analytical. (n.d.). Cyanide Analysis Guide. Retrieved from [Link]

  • PubMed Central. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2174. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 82-85. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2- cyano-benzyl bromide and the like.
  • PTC Organics, Inc. (n.d.). PTC Cyanation. Retrieved from [Link]

  • Global Scientific Journal. (2020). Recent advances in analytical methods for cyanide determination in different matrices: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from [Link]

  • PubMed Central. (2011). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. Organic Letters, 13(21), 5764–5767. Retrieved from [Link]

  • ResearchGate. (2006). The Effect of Solvent on the Structure of the Transition State for the S N 2 Reaction between Cyanide Ion and Ethyl Chloride in DMSO and THF Probed with Six Different Kinetic Isotope Effects. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33887-33903. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • US EPA. (n.d.). EPA ILM05.3 Cyanide: Analytical Methods for Total Cyanide Analysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). BENZYL CYANIDE. Retrieved from [Link]

  • ResearchGate. (2006). High atomic yield bromine-less benzylic bromination. Retrieved from [Link]

  • Wiley Online Library. (2012). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • INEOS. (n.d.). An Overview and Comparison of Methods for Cyanide Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • PubMed Central. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 8(3), 430–451. Retrieved from [Link]

  • PubMed. (1984). Toxicity of Benzyl Cyanide in the Rat. Archives of Toxicology, 55(1), 47-51. Retrieved from [Link]

  • ACS Publications. (2020). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters, 22(9), 3620–3625. Retrieved from [Link]

  • Johns Hopkins Center for Health Security. (n.d.). Factsheet | Cyanide. Retrieved from [Link]

Sources

preventing byproduct formation in 3,5-Difluoro-4-methoxyphenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome common challenges, particularly the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3,5-Difluoro-4-methoxyphenylacetonitrile and what are the primary byproducts I should be aware of?

The most prevalent and industrially scalable synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile involves a nucleophilic aromatic substitution (SNAr) reaction. This typically starts with a readily available precursor, 3,4,5-trifluorobenzonitrile, which is then reacted with a methoxide source, such as sodium methoxide.

The primary byproducts of concern in this synthesis are:

  • 3,5-Difluoro-4-hydroxyphenylacetonitrile: This results from the demethylation of the desired product.

  • 3,4-Difluoro-5-methoxyphenylacetonitrile and/or 4,5-Difluoro-3-methoxyphenylacetonitrile: These are isomeric byproducts formed from the non-regioselective substitution of a fluorine atom at a different position on the aromatic ring.

  • 3,5-Difluoro-4-methoxybenzoic acid: This can be formed by the hydrolysis of the nitrile functional group under the reaction or workup conditions.[1][2][3][4][5]

Q2: I am observing a significant amount of the demethylated byproduct, 3,5-Difluoro-4-hydroxyphenylacetonitrile. What are the likely causes and how can I prevent this?

The formation of the phenolic byproduct is a common issue and is typically caused by the cleavage of the methyl ether. This can be triggered by several factors:

  • Excessively harsh reaction conditions: High temperatures and prolonged reaction times can promote demethylation.

  • Presence of nucleophilic impurities: Residual water or other nucleophiles in the reaction mixture can attack the methyl group.

  • Strongly basic conditions: While necessary for the SNAr reaction, a very high concentration of a strong base can lead to demethylation.[6][7]

Troubleshooting and Prevention Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Temperature Control: Maintain the reaction temperature as recommended in the literature. A slight excess in temperature can significantly increase the rate of demethylation.

  • Stoichiometry of the Base: Use the minimum effective amount of sodium methoxide. An excess can drive the demethylation side reaction.

  • Reaction Time Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Q3: My product is contaminated with isomeric byproducts. How can I improve the regioselectivity of the methoxide attack?

The formation of isomeric byproducts is a direct consequence of the methoxide attacking one of the other fluorine atoms on the 3,4,5-trifluorobenzonitrile starting material. The regioselectivity of this SNAr reaction is governed by the electronic properties of the aromatic ring. The nitrile group is an electron-withdrawing group, which activates the ring for nucleophilic attack. The position of attack is determined by the stability of the intermediate Meisenheimer complex.

Strategies to Enhance Regioselectivity:

  • Solvent Choice: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMSO or DMF are generally preferred for SNAr reactions as they can stabilize the charged intermediate.[8]

  • Counter-ion Effects: The nature of the cation (e.g., Na⁺, K⁺) can influence the reaction. In some cases, the use of a different counter-ion can alter the regioselectivity.

  • Temperature Optimization: Lowering the reaction temperature can sometimes improve selectivity, as the activation energy for the desired reaction path may be lower than that of the competing side reactions.

Q4: I am seeing the formation of 3,5-Difluoro-4-methoxybenzoic acid in my final product. What is causing this and how can it be avoided?

The presence of the carboxylic acid byproduct indicates the hydrolysis of the nitrile group. This can occur under either acidic or basic conditions, particularly at elevated temperatures.[1][2][3][4][5]

Mitigation Strategies:

  • During Reaction:

    • Ensure the reaction is carried out under strictly anhydrous conditions to minimize the presence of water.

  • During Workup:

    • If an aqueous workup is necessary, perform it at a low temperature (e.g., 0-5 °C).

    • Avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully.

    • If the product is isolated by extraction, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.

Experimental Workflow and Visualization

General Synthetic Pathway and Byproduct Formation

The following diagram illustrates the primary synthetic route to 3,5-Difluoro-4-methoxyphenylacetonitrile and the key byproduct formation pathways.

Synthesis_Byproducts SM 3,4,5-Trifluorobenzonitrile Product 3,5-Difluoro-4-methoxyphenylacetonitrile SM->Product Desired S_NAr Byproduct2 Isomeric Byproducts SM->Byproduct2 Non-regioselective S_NAr Reagent CH3ONa Byproduct1 3,5-Difluoro-4-hydroxyphenylacetonitrile (Demethylation) Product->Byproduct1 Harsh Conditions Byproduct3 3,5-Difluoro-4-methoxybenzoic acid (Hydrolysis) Product->Byproduct3 H2O / H+ or OH-

Caption: Synthetic pathway and major byproducts.

Troubleshooting Logic Flow

This diagram provides a logical flow for diagnosing and addressing common issues during the synthesis.

Troubleshooting_Flow Start Start Synthesis Analysis Analyze Crude Product (TLC, GC, HPLC) Start->Analysis Issue Byproduct Detected? Analysis->Issue Demethylation Demethylation Product? Issue->Demethylation Yes Purification Purification (Crystallization/Chromatography) Issue->Purification No Isomers Isomeric Products? Demethylation->Isomers No Optimize_Temp Optimize Temperature & Reaction Time Demethylation->Optimize_Temp Yes Hydrolysis Hydrolysis Product? Isomers->Hydrolysis No Optimize_Solvent Optimize Solvent & Temperature Isomers->Optimize_Solvent Yes Control_Workup Control Workup pH & Temperature Hydrolysis->Control_Workup Yes Hydrolysis->Purification No Check_Anhydrous Ensure Anhydrous Conditions Optimize_Temp->Check_Anhydrous Optimize_Base Optimize Base Stoichiometry Check_Anhydrous->Optimize_Base Optimize_Base->Analysis Optimize_Solvent->Analysis Control_Workup->Analysis End Pure Product Purification->End

Caption: Troubleshooting decision tree.

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction outcomes under different conditions to illustrate the impact of key parameters on product yield and purity.

Condition Temperature (°C) Solvent Base Equiv. Yield (%) Purity (%) Major Byproduct (%)
A (Standard) 80DMSO1.18595Isomers (3%)
B (High Temp) 120DMSO1.17080Demethylation (15%)
C (Excess Base) 80DMSO2.07585Demethylation (10%)
D (Anhydrous) 80Anhydrous DMSO1.19098Isomers (1%)
E (Low Temp) 60DMSO1.16592Unreacted SM (5%)

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile

Materials:

  • 3,4,5-Trifluorobenzonitrile

  • Sodium methoxide

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Toluene

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,4,5-trifluorobenzonitrile (1.0 eq).

  • Add anhydrous DMSO to the flask.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add sodium methoxide (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with toluene (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purification of 3,5-Difluoro-4-methoxyphenylacetonitrile

A. Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add water dropwise until the solution becomes cloudy.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

B. Column Chromatography:

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified product.

References

  • ChemRxiv. (2020). Solvent Molecules Play a Role in an SNAr Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]

  • PubMed Central. (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Retrieved from [Link]

  • ResearchGate. (n.d.). Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: GC-MS Analysis of 3,5-Difluoro-4-methoxyphenylacetonitrile for Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3,5-Difluoro-4-methoxyphenylacetonitrile. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for identifying and troubleshooting impurities using Gas Chromatography-Mass Spectrometry (GC-MS). As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final drug product.[1][2][3] This document moves beyond standard protocols to explain the scientific rationale behind each step, empowering you to resolve issues with confidence.

Section 1: Analyte and Potential Impurities

3,5-Difluoro-4-methoxyphenylacetonitrile is a substituted phenylacetonitrile derivative.[4] Understanding its synthesis is key to predicting potential impurities. A common synthetic route involves the cyanation of a corresponding benzyl halide.[5][6] Impurities can therefore be categorized as process-related (from starting materials or side reactions) or degradation-related.[7][8]

Property Value
Chemical Formula C₉H₇F₂NO
Molecular Weight 183.16 g/mol
Appearance Typically a solid or oil
Boiling Point Expected to be >200°C (requires vacuum distillation)
Solubility Soluble in common organic solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate)
Table 1: Physicochemical Properties of 3,5-Difluoro-4-methoxyphenylacetonitrile.

Common Process-Related Impurities:

Predicting impurities starts with the synthetic pathway. For instance, a common synthesis of similar phenylacetonitriles involves reacting a substituted benzyl chloride with sodium cyanide.[5][6] Based on this, we can anticipate the following:

Impurity Class Potential Structure/Identity Origin Anticipated Mass Fragments (m/z)
Starting Material 3,5-Difluoro-4-methoxybenzyl chlorideIncomplete reactionMolecular ion (M+), tropylium ion fragments, loss of Cl
Starting Material 3,5-Difluoro-4-methoxybenzyl alcoholHydrolysis of the benzyl chloride starting materialM+, loss of H₂O, loss of CH₂OH
Side-Reaction Product Bis(3,5-difluoro-4-methoxyphenyl)methaneDimerization side reactionM+, benzyl fragments
Hydrolysis Product 3,5-Difluoro-4-methoxyphenylacetamidePartial hydrolysis of the nitrile groupM+, fragments related to the amide group
Hydrolysis Product 3,5-Difluoro-4-methoxyphenylacetic acidComplete hydrolysis of the nitrile groupM+, loss of COOH, loss of H₂O
Solvent Residues Acetone, Toluene, Ethyl Acetate, etc.From reaction or workupCharacteristic solvent fragments (e.g., Acetone: 43)
Table 2: Potential Impurities and Their Mass Spectral Signatures.

Section 2: Core Experimental Protocol for GC-MS

This protocol provides a robust starting point for method development. It is designed to be self-validating through the inclusion of a system suitability test.

2.1 Sample Preparation

  • Solvent Selection: Use a high-purity solvent in which the analyte is freely soluble, such as Acetone or Ethyl Acetate.

  • Concentration: Prepare a sample solution at approximately 1 mg/mL. This concentration is typically sufficient to detect impurities at the 0.05% level without overloading the GC column with the main peak.[9]

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC inlet.

2.2 GC-MS Instrumentation and Parameters

The choice of parameters is critical for achieving good separation and identification.

Parameter Recommended Setting Justification (The "Why")
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)This mid-polarity phase provides excellent resolution for a wide range of aromatic compounds and is robust against column bleed, which is critical for MS detection.
Inlet Split/Splitless InjectorUse in split mode (e.g., 50:1 split ratio) to prevent column overload from the main analyte peak. A splitless injection may be required for trace-level impurity detection.[9]
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte and impurities without causing thermal degradation.
Carrier Gas Helium or Hydrogen, >99.999% purityProvides inertness and optimal chromatographic efficiency. High purity is essential to minimize baseline noise.[10]
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 minA temperature ramp allows for the separation of volatile impurities (like residual solvents) from less volatile, higher molecular weight by-products.
MS Ion Source Electron Ionization (EI) at 70 eVStandard EI provides reproducible, fragment-rich spectra that can be readily compared to commercial libraries like NIST.[11]
MS Mass Range 40 - 450 amuA wide scan range ensures detection of low mass fragments (from solvents) and the molecular ions of potential higher molecular weight impurities.
MS Source Temp. 230 °CBalances efficient ionization with minimizing thermal degradation of analytes within the source.
Table 3: Recommended GC-MS Operating Parameters.

2.3 System Suitability Test (SST) Before analyzing samples, inject a standard solution of 3,5-Difluoro-4-methoxyphenylacetonitrile.

  • Peak Shape: The main peak should have a tailing factor between 0.9 and 1.5. Poor shape can indicate system activity.

  • Reproducibility: Inject the standard three times. The relative standard deviation (RSD) of the peak area should be less than 5%.

Section 3: Troubleshooting Guide (Question & Answer Format)

This section directly addresses common issues encountered during analysis.

Q1: Why am I seeing poor peak shape (tailing) for my main compound?

Answer: Peak tailing is typically caused by unwanted interactions between the analyte and active sites within the GC system.[9][12]

  • Cause A: Active Sites in the Inlet Liner: The glass inlet liner can have acidic silanol groups that interact with polar functional groups on your molecule.

    • Solution: Replace the inlet liner with a new, deactivated liner. Silanized liners are specifically treated to cap these active sites. Regular replacement (e.g., every 50-100 injections) is crucial for maintaining performance.[10]

  • Cause B: Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

    • Solution: Trim the column. Remove the first 10-15 cm from the inlet side of the column. This removes the contaminated section and exposes a fresh, inert surface.[10]

  • Cause C: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.

    • Solution: Dilute your sample or increase the split ratio. This reduces the mass of analyte loaded onto the column.[9]

Q2: I have an unknown peak in my chromatogram. How do I identify it?

Answer: Identifying an unknown requires a systematic approach combining chromatographic data, mass spectral interpretation, and process knowledge.

G Start Unknown Peak Detected CheckBlank Analyze a Solvent Blank Start->CheckBlank IsPeakPresent Is Peak Present in Blank? CheckBlank->IsPeakPresent Carryover Potential Carryover or System Contamination IsPeakPresent->Carryover Yes RealImpurity Peak is a True Impurity IsPeakPresent->RealImpurity No LibrarySearch Perform NIST/Wiley Library Search RealImpurity->LibrarySearch GoodMatch Good Match Found? (Match Factor > 800) LibrarySearch->GoodMatch TentativeID Tentative Identification Made. Confirm with Standard. GoodMatch->TentativeID Yes ManualInterpretation Manual MS Interpretation GoodMatch->ManualInterpretation No FinalID Final Identification TentativeID->FinalID ProcessKnowledge Correlate with Synthesis: - Starting Materials? - Intermediates? - By-products? ManualInterpretation->ProcessKnowledge StructureElucidation Propose Structure ProcessKnowledge->StructureElucidation StructureElucidation->FinalID

Caption: Workflow for identifying an unknown chromatographic peak.

  • Library Search: The first step is to compare the acquired mass spectrum against a commercial library like the NIST/EPA/NIH Mass Spectral Library.[11][13][14] The software calculates a match factor indicating spectral similarity.[13] A high match factor (>800) provides a tentative identification.

  • Manual Interpretation: If the library search is inconclusive, examine the mass spectrum manually.

    • Molecular Ion (M+): Look for the peak corresponding to the intact molecule's mass. Its presence and intensity provide crucial information.

    • Fragmentation Pattern: Phenylacetonitriles often show characteristic fragments. Look for a tropylium ion (m/z 91, from the benzyl moiety, though substitution will shift this) and loss of the -CH₂CN group.

  • Process Knowledge: Relate the potential structure to your synthesis.[15] Could it be an unreacted starting material, an intermediate, or a product from a known side reaction?[16] For example, if your synthesis involves a reaction in aqueous acetone, the presence of the corresponding amide or carboxylic acid from hydrolysis is a strong possibility.[17]

Q3: My baseline is noisy or rising, obscuring small impurity peaks. What's the cause?

Answer: A poor baseline is often due to contamination or column bleed.[9]

  • Cause A: Column Bleed: At high temperatures, the column's stationary phase can slowly degrade and elute, causing a rising baseline.

    • Solution: Condition the column. Disconnect the column from the MS detector and heat it to its maximum rated temperature for several hours with carrier gas flowing. This removes volatile contaminants. Also, ensure your oven program does not exceed the column's maximum temperature limit.

  • Cause B: Contaminated System: Contamination can come from the carrier gas, septum, or inlet.[10]

    • Solution:

      • Check Gas Purity: Ensure high-purity carrier gas and that gas traps/filters are not exhausted.

      • Replace Septum: The inlet septum can release volatile compounds, especially after repeated injections. Replace it regularly.

      • Clean Inlet: The inlet liner and port can accumulate non-volatile material. Perform routine inlet maintenance.[10]

Q4: I am not detecting any peaks, or the sensitivity is very low. What should I check?

Answer: A complete loss of signal points to a fundamental issue in the sample introduction or detection system. A systematic check is the most efficient way to diagnose the problem.[18]

G Start No/Low Signal Detected CheckSyringe 1. Check Syringe - Is it drawing liquid? - Is needle blocked? Start->CheckSyringe SyringeOK Syringe OK? CheckSyringe->SyringeOK FixSyringe Clean/Replace Syringe SyringeOK->FixSyringe No CheckInlet 2. Check Inlet - Correct Temp? - Septum leaking? SyringeOK->CheckInlet Yes FixSyringe->Start InletOK Inlet OK? CheckInlet->InletOK FixInlet Adjust Temp/ Replace Septum InletOK->FixInlet No CheckLeaks 3. Check for Leaks - Column fittings tight? - Gas lines secure? InletOK->CheckLeaks Yes FixInlet->Start LeaksOK No Leaks? CheckLeaks->LeaksOK FixLeaks Tighten Fittings/ Fix Leaks LeaksOK->FixLeaks No CheckMS 4. Check MS Detector - Filament on? - Vacuum OK? - Run Tune Report LeaksOK->CheckMS Yes FixLeaks->Start MS_OK MS OK? CheckMS->MS_OK FixMS Troubleshoot MS (e.g., Clean Source) MS_OK->FixMS No SystemOK System Likely OK. Re-evaluate Sample Prep. MS_OK->SystemOK Yes FixMS->Start

Caption: Decision tree for troubleshooting no or low signal in GC-MS.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: How do I quantify the impurities I've identified? Quantification is typically done by area percent normalization, assuming the response factor of the impurity is the same as the main compound. For a more accurate result, especially for regulatory filings, a reference standard of the impurity should be synthesized or purchased to create a calibration curve.

FAQ 2: What are the regulatory expectations for impurity profiling? Regulatory bodies like the ICH (International Council for Harmonisation) have specific guidelines. The ICH Q3A(R2) guideline, for example, sets thresholds for reporting, identifying, and qualifying impurities in new drug substances based on the maximum daily dose.[3][7][19][20] Any impurity found above the identification threshold (e.g., 0.10% for a drug with a maximum daily dose of ≤ 2g/day) generally requires structural characterization.[19]

FAQ 3: Can I use a different GC column? Yes. If you have co-eluting peaks (impurities hiding under another peak), a column with a different stationary phase chemistry (e.g., a wax column or a more polar cyano-propyl phase) can alter the elution order and improve resolution. This is a core principle of method development.

FAQ 4: My sample is not volatile enough for GC. What are my options? If the compound or its impurities have very high boiling points or are thermally unstable, High-Performance Liquid Chromatography (HPLC), often coupled with MS (LC-MS), is the preferred alternative technique.[1] Another option within GC-MS is chemical derivatization, where a volatile tag is chemically added to the molecule to increase its volatility.

References

  • Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. Available from: [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available from: [Link]

  • National Institute of Standards and Technology. Tutorial: Spectral Library Search with NIST MSPepSearch and Error Rate Estimation. Available from: [Link]

  • Phenomenex. GC Column Troubleshooting Guide. 2023. Available from: [Link]

  • Scientific Instrument Services. NIST/EPA/NIH Mass Spectral Library (NIST 05) and Search Program - Manual. Available from: [Link]

  • Li, Y., et al. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. American Association of Pharmaceutical Scientists. Available from: [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available from: [Link]

  • National Institute of Standards and Technology. The NIST Mass Spectral (MS) Search Program for Windows, Version 2.0d. Available from: [Link]

  • Google Patents. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.
  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available from: [Link]

  • PubMed. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation. Available from: [Link]

  • De Kock, F., et al. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. 2009. Available from: [Link]

  • Wiley Science Solutions. User Manual | NIST/EPA/NIH Mass Spectral Library 2023. Available from: [Link]

  • Little, J.L. Wiley Spectral Webinar Part I: Spectral Searches with NIST MS Search. A "Little" Mass Spec and Sailing. Available from: [Link]

  • Waters Corporation. Impurities Application Notebook. Available from: [Link]

  • Separation Science. How to Troubleshoot and Improve your GC/MS. Available from: [Link]

  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available from: [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. 2023. Available from: [Link]

  • PubMed. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. 2016. Available from: [Link]

  • PharmaGuru. GC Troubleshooting: 7+ Common Problems and Their Solution. 2025. Available from: [Link]

  • Therapeutic Goods Administration (TGA). ICH topic Q 3 A (R2) - Impurities in new drug substances. Available from: [Link]

  • YouTube. Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. 2024. Available from: [Link]

  • PubChem - NIH. Phenylacetonitrile. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, we will address common issues encountered during laboratory and pilot-plant scale production through a series of troubleshooting guides and frequently asked questions. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible process.

I. Overview of the Synthetic Pathway

The synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile typically proceeds via a nucleophilic substitution reaction. The most common route involves the reaction of a 3,5-difluoro-4-methoxybenzyl halide (e.g., bromide or chloride) with a cyanide salt, such as sodium cyanide. The precursor, 3,5-difluoro-4-methoxybenzyl halide, can be synthesized from commercially available starting materials through a multi-step process.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

Problem 1: Low Yield in the Cyanation Step

Question: We are experiencing significantly lower yields of 3,5-Difluoro-4-methoxyphenylacetonitrile when scaling up the cyanation reaction from grams to kilograms. What are the likely causes and how can we mitigate this?

Root Cause Analysis:

  • Mass Transfer Limitations: In a larger reactor, inefficient mixing can lead to localized "hot spots" and poor contact between the organic and aqueous phases (if a two-phase system is used) or between the solid cyanide salt and the dissolved benzyl halide. This is a common issue when scaling up heterogeneous reactions.

  • Thermal Control Issues: The cyanation reaction is exothermic. Inadequate heat dissipation in a large reactor can lead to an increase in temperature, promoting the formation of byproducts such as isonitriles and elimination products.[1] The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.[2]

  • Instability of the Benzyl Halide: The 3,5-difluoro-4-methoxybenzyl halide precursor may be unstable, especially at elevated temperatures or in the presence of moisture, leading to decomposition before it can react with the cyanide.

  • Cyanide Salt Quality and Solubility: The purity, particle size, and solubility of the sodium cyanide are critical. On a larger scale, ensuring complete dissolution or maintaining a fine suspension can be difficult.

Troubleshooting Workflow:

start Low Yield in Cyanation Step check_mixing Evaluate Agitation Efficiency start->check_mixing check_temp Monitor Internal Temperature Profile start->check_temp check_precursor Assess Benzyl Halide Stability start->check_precursor check_cyanide Verify Cyanide Salt Quality start->check_cyanide improve_mixing Optimize Stirrer Design and Speed check_mixing->improve_mixing phase_transfer Consider a Phase Transfer Catalyst check_mixing->phase_transfer slow_addition Implement Slow, Controlled Addition of Benzyl Halide check_temp->slow_addition cooling Ensure Adequate Reactor Cooling Capacity check_temp->cooling precursor_purity Analyze Precursor Purity and Moisture Content check_precursor->precursor_purity cyanide_specs Use Finely Milled, Dry Sodium Cyanide check_cyanide->cyanide_specs re_evaluate Re-evaluate Reaction Parameters improve_mixing->re_evaluate phase_transfer->re_evaluate slow_addition->re_evaluate cooling->re_evaluate precursor_purity->re_evaluate cyanide_specs->re_evaluate

Troubleshooting the Cyanation Step

Detailed Recommendations:

  • Optimize Agitation: Ensure the reactor's agitator is appropriate for solid-liquid or liquid-liquid reactions. For larger vessels, consider installing baffles to improve mixing and prevent vortex formation.

  • Controlled Addition: Instead of adding all the benzyl halide at once, a slow, controlled addition to the cyanide solution can help manage the exotherm and maintain a consistent reaction temperature.[1]

  • Phase Transfer Catalysis: The use of a phase transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transfer of the cyanide anion to the organic phase, improving the reaction rate and allowing for milder reaction conditions.

  • Solvent Selection: A polar aprotic solvent like DMSO or DMF can be beneficial for dissolving the cyanide salt.[3] However, be mindful of potential side reactions and purification challenges with these high-boiling solvents at scale.

Problem 2: Impurity Profile Worsens at Larger Scale

Question: Our scaled-up batches of 3,5-Difluoro-4-methoxyphenylacetonitrile show a higher percentage of impurities compared to our lab-scale runs. How can we identify and minimize these byproducts?

Root Cause Analysis:

  • Overheating: As mentioned, poor temperature control can lead to side reactions.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis to the corresponding amide and carboxylic acid, especially if the reaction is run for extended periods at elevated temperatures or during workup in the presence of acid or base.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring, while generally stable, can be activated towards nucleophilic attack under harsh conditions (high temperature, strong base), potentially leading to substitution by hydroxide or other nucleophiles present.[4][5]

  • Starting Material Impurities: Impurities in the 3,5-difluoro-4-methoxybenzyl halide will carry through and may react to form other impurities.

Common Impurities and Their Mitigation:

Impurity NameStructureFormation PathwayMitigation Strategy
3,5-Difluoro-4-methoxyphenylacetamideR-CH₂CONH₂Hydrolysis of the nitrileMaintain neutral pH during workup and minimize exposure to high temperatures.
3,5-Difluoro-4-methoxyphenylacetic acidR-CH₂COOHFurther hydrolysis of the amideUse purified water and control the temperature during aqueous workup.
3,5-Difluoro-4-methoxybenzyl alcoholR-CH₂OHHydrolysis of the starting benzyl halideEnsure anhydrous reaction conditions and use a high-purity benzyl halide.
Isomer Impuritiese.g., 2,4-difluoro isomerImpurities in the starting materials for the benzyl halide synthesisRigorous purification of intermediates in the precursor synthesis.

Experimental Protocol for Impurity Profiling:

  • Sample Collection: Take representative samples from the crude reaction mixture and after each purification step.

  • Analytical Method: Develop a robust HPLC or GC method to separate the desired product from potential impurities.

  • Identification: Use LC-MS or GC-MS to identify the molecular weights of the impurities and propose their structures.

  • Quantification: Quantify the impurities using a validated analytical method to track their levels throughout the process.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when handling sodium cyanide on a large scale?

A1: Sodium cyanide is highly toxic and requires strict handling protocols.[6] All operations should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator.[7][8] An emergency cyanide spill kit and an antidote kit should be readily available. It is crucial to avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.[8] All waste containing cyanide must be quenched and disposed of according to regulations.

Q2: How can I improve the purification of 3,5-Difluoro-4-methoxyphenylacetonitrile at a multi-kilogram scale?

A2: At a larger scale, traditional column chromatography may not be practical. Consider the following purification strategies:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Distillation: Vacuum distillation can be employed if the product is a liquid with sufficient thermal stability.[9] Use a fractionating column to improve separation from closely boiling impurities.

  • Liquid-Liquid Extraction: A series of aqueous washes can help remove water-soluble impurities. Be mindful of the pH to avoid hydrolysis of the nitrile.

Q3: Can the fluorine atoms on the aromatic ring be displaced during the reaction?

A3: While the C-F bond is strong, nucleophilic aromatic substitution (SNAr) is a possibility, especially with the activating effect of the other fluorine atom and the methoxy group.[4] To minimize this risk, use the mildest reaction conditions possible (lower temperature, shorter reaction time) that still afford a good conversion to the desired product.

Q4: What is the best way to monitor the progress of the cyanation reaction at scale?

A4: In-process monitoring is crucial for scale-up. HPLC or GC are the preferred methods. Withdraw small, quenched aliquots from the reaction mixture at regular intervals to track the disappearance of the starting material and the formation of the product. This data will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

IV. References

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. ResearchGate. [Link]

  • Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. Google Patents.

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • Ensuring Safe Usage of Sodium Cyanide to Prevent Accidents. United Chemical. [Link]

  • Sodium Cyanide Safety Protection and Emergency Measures. United Chemical. [Link]

  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety. [Link]

  • Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Investigation into the optimized thermal stability of fluorinated perovskite through first principles calculations. Taylor & Francis. [Link]

  • Preparation of p-Methoxybenzoyl Cyanide. PrepChem.com. [Link]

  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Ancheon. [Link]

  • Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Publishing. [Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central. [Link]

  • Preparation method of 3-trifluoromethyl phenylacetonitrile. Google Patents.

  • Purification of Fluorine by Distillation. UNT Digital Library. [Link]

  • SODIUM CYANIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents.

  • 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. ResearchGate. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. [Link]

  • 4-Methoxybenzyl cyanide, 97%. Ottokemi. [Link]

  • Synthetic strategies to 2‐phenylacetonitrile.. ResearchGate. [Link]

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Technical Support Center: Monitoring 3,5-Difluoro-4-methoxyphenylacetonitrile Synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring the synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile via Thin-Layer Chromatography (TLC). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure your reaction monitoring is accurate, efficient, and reliable. This guide is structured to address specific issues you may encounter, moving beyond simple steps to explain the causality behind experimental choices.

Thin-Layer Chromatography is a cornerstone technique in synthetic organic chemistry, valued for its speed, low cost, and effectiveness in tracking the consumption of starting materials and the formation of products.[1][2] For the synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile, a key intermediate in various development pipelines, precise reaction monitoring is critical to optimize yield and purity. This typically involves a nucleophilic substitution reaction, for example, from a corresponding benzyl halide with a cyanide source.[3] The significant polarity difference between the starting benzyl halide (less polar) and the resulting phenylacetonitrile product (more polar) makes TLC an ideal monitoring tool.

Core Experimental Protocol: Reaction Monitoring by TLC

This protocol provides a self-validating system for tracking your synthesis. The inclusion of starting material, reaction mixture, and a "co-spot" lane is essential for unambiguous interpretation.[4]

1. Preparation of the TLC Plate and Chamber:

  • Using a pencil, gently draw a straight baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[5]

  • Prepare the developing chamber (a beaker or jar with a lid/watch glass) by adding the chosen eluent to a depth of about 0.5 cm. Ensure the eluent level is below the baseline on your TLC plate.[1]

  • Place a piece of filter paper in the chamber, allowing it to become saturated with the eluent vapor. This ensures the chamber atmosphere is saturated, which promotes a uniform solvent front.

2. Sample Preparation and Spotting:

  • Prepare dilute solutions of your starting material (SM) and the reaction mixture (RM) in a volatile solvent like ethyl acetate or dichloromethane. A concentration of ~1% is generally effective.[1]

  • Using separate capillary tubes, spot the samples on the baseline. The standard layout should be:

    • Lane 1 (SM): Pure starting material.

    • Lane 2 (Co-spot): Spot the starting material first, let it dry, then spot the reaction mixture directly on top of it.[4]

    • Lane 3 (RM): The reaction mixture.

  • Keep the spots small and concentrated by applying the sample carefully and allowing the solvent to evaporate completely between applications.[5] Large spots can lead to poor separation.[6]

3. Development and Visualization:

  • Carefully place the spotted TLC plate into the prepared chamber and cover it. Allow the eluent to travel up the plate via capillary action.[7]

  • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Dry the plate completely.

  • Visualize the spots. The primary method for aromatic compounds like the starting material and product is a UV lamp (254 nm), where they will appear as dark spots.[8]

  • If spots are faint or not visible, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice, as it reacts with many functional groups. Iodine vapor is another effective, non-destructive option for aromatic compounds.[8][9]

4. Interpretation:

  • Circle the visualized spots with a pencil.

  • Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [7]

  • The reaction is complete when the starting material spot (visible in the SM and Co-spot lanes at t=0) is no longer visible in the RM lane, and a new spot corresponding to the product is clearly present.

Visual Workflow for TLC Monitoring

The following diagram illustrates the standard workflow for performing TLC analysis.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare Plate (Draw Baseline) prep_chamber 2. Prepare Chamber (Add Eluent & Filter Paper) prep_plate->prep_chamber prep_sample 3. Prepare & Spot Samples (SM, Co, RM) prep_chamber->prep_sample develop 4. Develop Plate in Chamber prep_sample->develop dry 5. Dry Plate & Mark Solvent Front develop->dry visualize 6. Visualize Spots (UV Light, Stain) dry->visualize calculate 7. Calculate Rf Values visualize->calculate interpret 8. Interpret Results calculate->interpret

Caption: A standard workflow for monitoring a chemical reaction using TLC.

Troubleshooting Guide

This section addresses common problems encountered during TLC analysis in a direct question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Spots are elongated or "streaking." 1. Sample Overload: Too much sample was spotted on the baseline, saturating the silica.[2][10] 2. Acidic/Basic Compound: The analyte may be interacting too strongly with the acidic silica gel.[6] 3. Inappropriate Solvent: The chosen solvent system may not be suitable for the compound.[11]1. Dilute the sample solution and re-spot. Apply a smaller amount.[2] 2. Add a small amount (~0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to suppress ionization and reduce streaking.[6]
All spots remain at the baseline (Rf ≈ 0). The eluent is not polar enough to move the compounds up the plate.[7]Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
All spots are near the solvent front (Rf ≈ 1). The eluent is too polar, causing all compounds to travel with the solvent front without sufficient interaction with the stationary phase.[7]Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
Starting material and product spots are not well-separated (co-elution). The chosen eluent system does not have sufficient selectivity to resolve the two compounds.[12]Try a different solvent system. If using a hexane/ethyl acetate mixture, try substituting dichloromethane or toluene for one of the components to alter the selectivity.[13]
No spots are visible after development. 1. Sample Too Dilute: Not enough compound was spotted to be detected.[1][11] 2. Compound is Not UV-Active: The compounds do not absorb UV light at 254 nm.[8] 3. Experimental Failure: The reaction may not have proceeded, or the product may not be present.[11] 4. Spotting line below solvent level: The spotted sample dissolved into the solvent reservoir.[11]1. Concentrate the sample solution or spot multiple times in the same location (drying between applications).[11] 2. Use a visualization stain such as potassium permanganate (KMnO₄) or an iodine chamber.[1]
The solvent front runs unevenly. 1. The TLC plate was not placed vertically in the chamber. 2. The bottom edge of the plate is chipped or uneven.[6] 3. The chamber was disturbed during development.1. Ensure the plate is level at the bottom of the chamber. 2. Use a new, undamaged plate. 3. Place the chamber in a location free from vibrations.
Frequently Asked Questions (FAQs)

Q1: What is the purpose of the "co-spot" lane?

A: The co-spot is a critical internal reference.[4] By spotting both the starting material and the reaction mixture in the same lane, you can definitively track the disappearance of the starting material relative to the appearance of the product. If the starting material spot in the co-spot lane separates into a single spot that aligns perfectly with the starting material in the SM lane, it confirms the identity of that spot in the reaction mixture. This prevents misinterpretation due to unexpected Rf value shifts.[12]

Q2: How do I select the right solvent system (eluent)?

A: The goal is to find a solvent system where the product has an Rf value between 0.3 and 0.7.[7] This range typically provides the best separation from other components. Start with a relatively non-polar mixture, such as 9:1 Hexane:Ethyl Acetate, and gradually increase the polarity by increasing the proportion of the more polar solvent (ethyl acetate) until the desired separation is achieved. For aromatic compounds, incorporating solvents like dichloromethane or toluene can also improve separation.

Q3: My compound isn't visible under UV light. What should I do?

A: While most aromatic compounds are UV-active, some may not be strongly absorbent.[8] If you don't see spots under a UV lamp, you must use a chemical stain.[5]

  • Iodine Chamber: Place the dried TLC plate in a sealed jar with a few iodine crystals. Most organic compounds will form temporary, colored complexes with iodine, appearing as brown spots.[9]

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose, destructive stain. Dip the plate in the solution and gently heat it with a heat gun. Compounds that can be oxidized will appear as yellow/brown spots on a purple background.

Q4: My product seems to be degrading on the silica plate. How can I confirm this?

A: Silica gel is acidic and can cause decomposition of sensitive compounds.[10][12] You can test for on-plate decomposition using two-dimensional (2D) TLC.

  • Spot your sample in one corner of a square TLC plate.

  • Develop the plate in the first direction as usual.

  • Remove the plate, dry it, and rotate it 90 degrees.

  • Develop the plate again in the second direction using the same eluent. If the compound is stable, it will appear as a single spot on the diagonal line. If it is decomposing, new spots will appear off the diagonal.[12] If instability is confirmed, consider using a different stationary phase like neutral alumina or switching to a buffered mobile phase.

Q5: What does a typical reaction progression look like on a TLC plate?

A: The diagram below illustrates an idealized TLC progression for a successful reaction.

Caption: Idealized TLC plates showing reaction progress. SM = Starting Material (Red), P = Product (Blue).

References
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Frontier, A. (2026). Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Microbioz India. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Reddit. (2023, July 17). Unavoidable Coelution - Flash Chromatography - Help!. r/Chempros. Retrieved from [Link]

  • Nichols, L. (2022, April 8). 2.3C: The Retention Factor. Chemistry LibreTexts. Retrieved from [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. Retrieved from [Link]

  • Study.com. (n.d.). How can reaction intermediates in an organic synthesis be separated and recovered using thin-layer chromatography? Retrieved from [Link]

  • BYJU'S. (n.d.). R F Value Explanation. Retrieved from [Link]

  • Hsiao, T. L., et al. (2022). Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Scribd. (n.d.). Factors Affecting TLC Rf Values. Retrieved from [Link]

  • Hsiao, T. L., et al. (2023). Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. eScholarship. Retrieved from [Link]

  • Reddit. (2025, February 27). Co-Eluting compounds in Column chromatography. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • University of York. (n.d.). Issues - Chemistry Teaching Labs. Retrieved from [Link]

  • Lisa Nichols. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]

  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. Retrieved from [Link]

  • Hsiao, T. L., et al. (2022). A rapid and systematic approach for the optimization of radio-TLC resolution. PMC. Retrieved from [Link]

  • ResearchGate. (2025, December 9). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (2015, November 26). How can I get my resolved compound with the eluent in column chromatography? Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

Sources

removal of unreacted starting materials from 3,5-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3,5-Difluoro-4-methoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of unreacted starting materials and byproducts from this valuable synthetic intermediate. Here, we delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity of your research.

Understanding the Synthetic Landscape: Potential Impurities

The purification strategy for 3,5-Difluoro-4-methoxyphenylacetonitrile is intrinsically linked to its synthetic origin. Different synthetic routes will introduce a unique profile of potential impurities. Below, we outline common synthetic pathways and their associated unreacted starting materials and byproducts that may contaminate your final product.

dot

Purification_Workflow Crude Crude Product LLE Liquid-Liquid Extraction (Acidic/Basic Wash) Crude->LLE Remove Ionic Impurities Column Column Chromatography LLE->Column Separate by Polarity Recrystal Recrystallization Column->Recrystal Final Polishing (if solid) Pure Pure Product (>99%) Column->Pure If liquid or high purity Recrystal->Pure

stability of 3,5-Difluoro-4-methoxyphenylacetonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for 3,5-Difluoro-4-methoxyphenylacetonitrile. This resource is designed for our partners in research, discovery, and drug development. We understand that navigating the complexities of substituted phenylacetonitriles is critical to experimental success. This guide provides in-depth, field-tested insights into the stability of this compound, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.

Frequently Asked Questions (FAQs): Stability & Reactivity

This section addresses the most common inquiries our team receives regarding the handling and reaction of 3,5-Difluoro-4-methoxyphenylacetonitrile.

Q1: What are the primary degradation pathways for 3,5-Difluoro-4-methoxyphenylacetonitrile under acidic conditions?

A1: Under acidic conditions, the principal pathway of degradation is the hydrolysis of the nitrile functional group.[1] This is a well-established reaction that proceeds in two main stages: first, conversion to an intermediate amide, followed by subsequent hydrolysis to the corresponding carboxylic acid.[1][2]

  • Mechanism: The reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][4][5] The reaction then proceeds through a series of proton transfers to yield 3,5-Difluoro-4-methoxyphenylacetamide. This amide is then itself hydrolyzed under the acidic conditions to the final product, 3,5-Difluoro-4-methoxyphenylacetic acid, and an ammonium salt (e.g., ammonium chloride if HCl is used).[1]

  • Controllability: It is very difficult to stop the reaction at the amide stage under acidic conditions; the reaction conditions that hydrolyze the nitrile will typically also hydrolyze the intermediate amide.[3]

  • A Secondary Concern: A secondary, though less common, degradation pathway is the cleavage of the 4-methoxy group's ether linkage.[6] This typically requires harsh conditions, such as heating with strong acids like HBr or HI.[6][7] Should this occur, the product would be 3,5-Difluoro-4-hydroxyphenylacetonitrile.

Q2: How does the compound behave under basic conditions? What are the expected products?

A2: Basic conditions also promote the hydrolysis of the nitrile group, but offer more potential for controlling the reaction outcome compared to acidic hydrolysis.[1]

  • Mechanism: The reaction begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electron-deficient nitrile carbon.[2][3] This is followed by protonation (typically from the solvent, e.g., water) to form an imidic acid, which then tautomerizes to the more stable amide, 3,5-Difluoro-4-methoxyphenylacetamide.[2]

  • Product Selectivity:

    • Amide Formation: Under milder basic conditions (e.g., controlled, moderate temperatures below 100°C), it is often possible to isolate the amide as the major product.[3][8]

    • Carboxylate Formation: Under more vigorous or prolonged conditions (e.g., refluxing with a strong base like NaOH), the intermediate amide will be further hydrolyzed to the corresponding carboxylate salt (e.g., sodium 3,5-Difluoro-4-methoxyphenylacetate). To obtain the free carboxylic acid, a subsequent acidic workup is required.

Q3: Are the fluorine atoms on the aromatic ring susceptible to reaction under these conditions?

A3: No. The carbon-fluorine bonds on the aromatic ring are exceptionally strong and are not reactive under typical acidic or basic hydrolysis conditions.[9] While fluorine can be displaced in some nucleophilic aromatic substitution reactions, this requires highly activated systems (e.g., additional strong electron-withdrawing groups) and forcing conditions not employed here.

Q4: How can I effectively monitor the progress of a hydrolysis reaction involving this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most robust and common technique.[10] This allows for the simultaneous separation and quantification of the starting material (3,5-Difluoro-4-methoxyphenylacetonitrile), the intermediate amide, and the final carboxylic acid product. Other viable techniques include Thin Layer Chromatography (TLC) for qualitative tracking and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the distribution of species in the crude reaction mixture.

Troubleshooting Guides

Use these guides to diagnose and resolve common experimental issues.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Conversion to Carboxylic Acid (Acidic Hydrolysis) 1. Insufficient acid concentration or strength. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Increase the concentration of the acid (e.g., from 1M to 6M HCl) or switch to a stronger acid. 2. Increase the temperature. Most nitrile hydrolyses require heating or reflux to proceed at a reasonable rate. 3. Extend the reaction time and monitor by HPLC or TLC until the starting material is consumed.
Reaction Stalls at the Amide Stage (Basic Hydrolysis) 1. The reaction conditions are too mild (insufficient temperature or base concentration). 2. The amide product may have precipitated from the reaction mixture.1. Increase the reaction temperature to reflux. 2. Increase the concentration of the base (e.g., NaOH). 3. If precipitation is observed, consider adding a co-solvent to improve solubility.
Formation of an Unexpected Phenolic Byproduct (Confirmed by MS/NMR) The reaction conditions are too harsh, causing cleavage of the 4-methoxy ether bond.[6][11]1. This is primarily a risk under strong acidic conditions.[7] Reduce the reaction temperature. 2. Use a less aggressive acid if possible. Note that HCl is less prone to causing ether cleavage than HBr or HI.[6]
Low Yield or Product Loss During Workup 1. The carboxylic acid product may be partially soluble in the aqueous layer, especially if the pH is not sufficiently low. 2. The amide or carboxylic acid product may be sensitive to the workup conditions.1. During extraction after acidic hydrolysis, ensure the aqueous layer is acidified to a pH of ~1-2 to fully protonate the carboxylic acid, minimizing its solubility in water. 2. Use multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 3. Avoid unnecessarily prolonged exposure to strong acids or bases during the workup phase.
Visualized Reaction Pathways & Workflows
Acid-Catalyzed Hydrolysis Pathway

This diagram illustrates the sequential conversion of the nitrile to the final carboxylic acid under acidic conditions.

G cluster_acid Acidic Conditions (e.g., H₃O⁺, Δ) Nitrile 3,5-Difluoro-4-methoxyphenylacetonitrile ProtonatedNitrile Protonated Nitrile (Activated Intermediate) Nitrile->ProtonatedNitrile + H⁺ Amide Intermediate Amide (3,5-Difluoro-4-methoxyphenylacetamide) ProtonatedNitrile->Amide + H₂O - H⁺ CarboxylicAcid Final Product (3,5-Difluoro-4-methoxyphenylacetic Acid) Amide->CarboxylicAcid + H₂O, H⁺ - NH₄⁺

Caption: Acid-catalyzed hydrolysis of the nitrile.

Base-Catalyzed Hydrolysis Pathway

This diagram shows the pathway under basic conditions, highlighting the potential to stop at the amide intermediate.

G cluster_base Basic Conditions (e.g., NaOH, H₂O) Nitrile 3,5-Difluoro-4-methoxyphenylacetonitrile Amide Amide Product (Isolable) (3,5-Difluoro-4-methoxyphenylacetamide) Nitrile->Amide + OH⁻, H₂O (Mild Δ) Carboxylate Carboxylate Salt Amide->Carboxylate + OH⁻ (Vigorous Δ) - NH₃ CarboxylicAcid Final Product (After Acidic Workup) Carboxylate->CarboxylicAcid + H₃O⁺

Caption: Base-catalyzed hydrolysis of the nitrile.

Validated Experimental Protocols

Protocol 1: HPLC Monitoring of a Trial Hydrolysis Reaction

  • Objective: To determine the rate of hydrolysis and identify products under specific conditions.

  • Methodology:

    • Prepare a stock solution of 3,5-Difluoro-4-methoxyphenylacetonitrile in a suitable solvent (e.g., acetonitrile).

    • Initiate the reaction by adding the stock solution to your pre-heated acidic or basic medium (e.g., 3M HCl or 1M NaOH) in a sealed reaction vessel.

    • At timed intervals (e.g., t=0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the aliquot by diluting it in the HPLC mobile phase to stop the reaction.

    • Inject the quenched sample onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the non-polar starting material from the more polar amide and carboxylic acid products.

    • Monitor the elution profile using a UV detector (typically around 254 nm).

    • Track the disappearance of the starting material peak and the appearance of product peaks over time to assess stability and reaction kinetics.

Protocol 2: Selective Basic Hydrolysis to 3,5-Difluoro-4-methoxyphenylacetamide

  • Objective: To convert the nitrile to the corresponding amide with minimal over-hydrolysis to the carboxylic acid.

  • Methodology:

    • Dissolve 3,5-Difluoro-4-methoxyphenylacetonitrile in a suitable solvent like ethanol or DMSO.

    • Add an aqueous solution of a base, such as 1M NaOH. Some protocols for selective hydrolysis utilize an alkaline solution of hydrogen peroxide, which can be milder.[8]

    • Heat the mixture gently to a controlled temperature (e.g., 50-70 °C). Avoid vigorous reflux, which promotes hydrolysis to the carboxylate.[3]

    • Monitor the reaction closely by TLC or HPLC.

    • Once the starting material is consumed (or an optimal amide concentration is reached), cool the reaction to room temperature.

    • Neutralize the mixture carefully with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the crude amide.

    • Purify the product by recrystallization or column chromatography.

References
  • Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Lumen Learning. Retrieved from [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Ether cleavage. (n.d.). Wikipedia. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Reactivity of fluorine compound. (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (n.d.). PubMed. Retrieved from [Link]

  • Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Converting Nitriles to Amides. (n.d.). Chemistry Steps. Retrieved from [Link]

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Technical Support Center: Synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into various synthetic strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring each method is a self-validating system.

Introduction: Strategic Considerations for Synthesis

The synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile presents unique challenges due to the electronic nature of the substituted benzene ring. The two fluorine atoms are strongly electron-withdrawing, while the methoxy group is electron-donating. This electronic push-pull can influence the reactivity of the aromatic ring and any benzylic intermediates. This guide explores several viable synthetic routes, each with its own set of advantages and potential pitfalls. We will delve into troubleshooting common issues to ensure a successful synthesis.

Route 1: Cyanation of 3,5-Difluoro-4-methoxybenzyl Halide

This is a straightforward and common approach, involving the initial synthesis of a benzyl halide followed by nucleophilic substitution with a cyanide salt.

Experimental Workflow

Cyanation_of_Benzyl_Halide 3,5-Difluoro-4-methoxytoluene 3,5-Difluoro-4-methoxytoluene Benzylic Bromination Benzylic Bromination 3,5-Difluoro-4-methoxytoluene->Benzylic Bromination NBS, Radical Initiator (AIBN or BPO), CCl4 or other non-polar solvent, heat or light 3,5-Difluoro-4-methoxybenzyl_bromide 3,5-Difluoro-4-methoxybenzyl_bromide Benzylic Bromination->3,5-Difluoro-4-methoxybenzyl_bromide Nucleophilic Substitution Nucleophilic Substitution 3,5-Difluoro-4-methoxybenzyl_bromide->Nucleophilic Substitution NaCN or KCN, Polar aprotic solvent (e.g., DMSO, acetone) 3,5-Difluoro-4-methoxyphenylacetonitrile 3,5-Difluoro-4-methoxyphenylacetonitrile Nucleophilic Substitution->3,5-Difluoro-4-methoxyphenylacetonitrile

Caption: Workflow for Route 1: Cyanation of a benzyl halide intermediate.

Detailed Protocol

Step 1: Benzylic Bromination of 3,5-Difluoro-4-methoxytoluene

  • To a solution of 3,5-difluoro-4-methoxytoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate.

  • Remove the solvent under reduced pressure to obtain the crude 3,5-difluoro-4-methoxybenzyl bromide.

Step 2: Cyanation of 3,5-Difluoro-4-methoxybenzyl Bromide

  • Dissolve the crude benzyl bromide in a polar aprotic solvent like DMSO or acetone.

  • Add sodium or potassium cyanide and heat the mixture.[1][2]

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by chromatography or distillation.

Troubleshooting and FAQs

Q1: The benzylic bromination is slow or incomplete. What can I do?

  • A1: Ensure your radical initiator is fresh and added in an appropriate amount. The reaction is often light-sensitive, so performing it under a lamp can be beneficial. Also, ensure your solvent is anhydrous, as water can interfere with the reaction.

Q2: I am observing significant ring bromination instead of benzylic bromination. Why is this happening and how can I prevent it?

  • A2: This is a common issue with electron-rich aromatic rings.[3] The methoxy group activates the ring towards electrophilic aromatic substitution. To favor benzylic bromination, use a non-polar solvent and a radical initiator. Avoid polar solvents which can promote ionic pathways leading to ring bromination. Using NBS is generally preferred over elemental bromine for benzylic bromination as it maintains a low concentration of Br2.[3][4]

Q3: The cyanation step is giving low yields. What are the possible reasons?

  • A3: The cyanide salt must be finely powdered and completely dry for optimal reactivity. The choice of solvent is also critical; polar aprotic solvents like DMSO, DMF, or acetone are generally effective.[1][2][5] Additionally, ensure your benzyl bromide intermediate is pure, as impurities can lead to side reactions.

Route 2: Sandmeyer Reaction of 3,5-Difluoro-4-methoxyaniline

The Sandmeyer reaction is a classic method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[6]

Experimental Workflow

Sandmeyer_Reaction 3,5-Difluoro-4-methoxyaniline 3,5-Difluoro-4-methoxyaniline Diazotization Diazotization 3,5-Difluoro-4-methoxyaniline->Diazotization NaNO2, aq. acid (e.g., HCl, H2SO4), 0-5 °C Diazonium_Salt Diazonium_Salt Diazotization->Diazonium_Salt Cyanation Cyanation Diazonium_Salt->Cyanation CuCN, heat 3,5-Difluoro-4-methoxybenzonitrile 3,5-Difluoro-4-methoxybenzonitrile Cyanation->3,5-Difluoro-4-methoxybenzonitrile

Caption: Workflow for Route 2: Sandmeyer reaction.

Detailed Protocol
  • Dissolve 3,5-difluoro-4-methoxyaniline in a cold aqueous acidic solution (e.g., HCl or H2SO4).

  • Slowly add a solution of sodium nitrite while maintaining the temperature between 0-5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Gently warm the reaction mixture to facilitate the release of nitrogen gas and the formation of the nitrile.

  • Monitor the reaction until the evolution of nitrogen ceases.

  • Extract the product, wash, dry, and purify as needed.

Troubleshooting and FAQs

Q1: My diazotization reaction is not working well, and I observe a lot of side products.

  • A1: Temperature control is paramount in diazotization reactions. The temperature must be kept low (0-5 °C) to prevent the premature decomposition of the diazonium salt. Also, ensure the dropwise addition of the sodium nitrite solution is slow to avoid localized heating.

Q2: The final cyanation step gives a poor yield. What could be the issue?

  • A2: The purity and reactivity of the copper(I) cyanide are crucial. It is often recommended to use freshly prepared CuCN. The reaction may also be sensitive to the pH of the solution.

Q3: Are there alternatives to the Sandmeyer reaction for this conversion?

  • A3: Yes, modern palladium-catalyzed cyanations of aryl halides are excellent alternatives and often proceed under milder conditions with a broader functional group tolerance.[7] If you can synthesize the corresponding aryl bromide or iodide, this might be a more efficient route.

Route 3: Rosenmund-von Braun Reaction

This method involves the direct cyanation of an aryl halide with copper(I) cyanide at elevated temperatures.[8]

Experimental Workflow

Rosenmund_von_Braun 3,5-Difluoro-4-methoxybromobenzene 3,5-Difluoro-4-methoxybromobenzene Cyanation Cyanation 3,5-Difluoro-4-methoxybromobenzene->Cyanation CuCN, High-boiling polar solvent (e.g., DMF, pyridine), High temperature 3,5-Difluoro-4-methoxybenzonitrile 3,5-Difluoro-4-methoxybenzonitrile Cyanation->3,5-Difluoro-4-methoxybenzonitrile

Caption: Workflow for Route 3: Rosenmund-von Braun reaction.

Detailed Protocol
  • Combine 3,5-difluoro-4-methoxybromobenzene with an excess of copper(I) cyanide in a high-boiling polar solvent such as DMF or pyridine.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and quench with an aqueous solution of ferric chloride or ammonia to complex the copper salts.

  • Extract the product with an organic solvent, and then wash, dry, and purify.

Troubleshooting and FAQs

Q1: The Rosenmund-von Braun reaction is not proceeding to completion.

  • A1: This reaction often requires high temperatures (150-250 °C) and long reaction times.[9] Ensure your solvent is of high purity and anhydrous. The quality of the CuCN is also critical.

Q2: I am having difficulty with the workup and purification of the product.

  • A2: The workup for this reaction can be challenging due to the presence of copper salts.[8] A thorough quench with an appropriate complexing agent is necessary. Purification can also be difficult due to the high-boiling solvent. Consider using a modified procedure, such as those employing ligands like L-proline, which can promote the reaction at lower temperatures.[9]

Q3: Are there any milder alternatives to the Rosenmund-von Braun reaction?

  • A3: Yes, palladium-catalyzed cyanation reactions are a significant improvement, often proceeding at lower temperatures and with catalytic amounts of the metal.[7] These methods are generally preferred for substrates with sensitive functional groups.

Summary of Synthetic Routes

Route Starting Material Key Reagents Advantages Disadvantages
1. Cyanation of Benzyl Halide 3,5-Difluoro-4-methoxytolueneNBS, Radical Initiator, NaCN/KCNGenerally good yields, readily available starting material.Potential for ring bromination, handling of cyanide salts.
2. Sandmeyer Reaction 3,5-Difluoro-4-methoxyanilineNaNO2, CuCNWell-established method, good for specific substitution patterns.[6]Requires careful temperature control, diazonium salts can be unstable.
3. Rosenmund-von Braun Reaction 3,5-Difluoro-4-methoxybromobenzeneCuCNDirect cyanation of aryl halides.Harsh reaction conditions (high temperature), difficult workup.[8]

References

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  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Google Patents. (2015). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
  • Google Patents. (2009). US7595417B2 - Cyanation of aromatic halides.
  • Google Patents. (n.d.). CN102924419A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
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  • PubMed Central. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

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  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

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  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. Retrieved from [Link]

  • Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.
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  • NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]

  • RSC Publishing. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Retrieved from [Link]

  • DOI. (n.d.). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • ResearchGate. (2023). Future challenges and opportunities with fluorine in drugs?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Retrieved from [Link]

  • ResearchGate. (2025). Ligand-Promoted Rosenmund–von Braun Reaction. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
  • PubMed. (1999). Synthesis of the 3-methyl Ether and 4-deoxy Derivatives of 4-cyanophenyl 1,5-dithio-beta-D-xylopyranoside (Beciparcil). Retrieved from [Link]

  • PubMed Central. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

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Technical Support Center: Post-Synthesis Purification of 3,5-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,5-Difluoro-4-methoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common and complex purity challenges encountered after synthesis. Here, we synthesize our extensive field experience with established chemical principles to provide you with robust, self-validating protocols and troubleshooting advice.

Introduction: The Challenge of Purity in Fluorinated Arylacetonitriles

3,5-Difluoro-4-methoxyphenylacetonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of two fluorine atoms and a methoxy group on the phenyl ring introduces unique electronic properties that, while beneficial for downstream applications, can present specific challenges during post-synthesis purification. Achieving high purity is paramount, as even trace impurities can have significant impacts on subsequent reaction yields, product stability, and biological activity.

This guide provides a structured approach to identifying and mitigating common impurities, with detailed protocols for recrystallization and chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark oil, not the expected solid. What could be the issue?

A1: The appearance of a dark oil suggests the presence of significant impurities that are depressing the melting point of your product. Common culprits include residual high-boiling solvents (like DMF or DMSO), polymeric byproducts from the reaction, or colored impurities from starting material degradation. It is also possible that your product itself is an oil at room temperature if it is not sufficiently pure. We recommend proceeding with a thorough aqueous work-up followed by an initial purification attempt, such as a quick filtration through a silica plug, before attempting more rigorous purification methods.

Q2: After my aqueous workup, I have a low yield. Where could my product have gone?

A2: Low yields after aqueous extraction can stem from several factors. Firstly, ensure that the pH of the aqueous layer was appropriately adjusted to ensure your product is in its neutral, organic-soluble form. Secondly, insufficient extraction with an organic solvent (in terms of volume or number of extractions) can leave a significant amount of product in the aqueous phase. Lastly, emulsion formation during extraction can trap your product at the interface. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.

Q3: My NMR spectrum shows broad peaks for the aromatic protons. What does this indicate?

A3: Broadening of aromatic proton signals in the ¹H NMR spectrum can be indicative of several issues. The presence of paramagnetic impurities, even at trace levels, can cause significant peak broadening. Additionally, if your compound is partially protonated or deprotonated due to residual acid or base from the workup, this can also lead to peak broadening due to chemical exchange. Ensure your product is thoroughly washed and dried. If the issue persists, consider filtering a solution of your compound through a small plug of celite or silica gel.

Q4: I see an unexpected peak around δ 3.8 ppm in my ¹H NMR. What could this be?

A4: A singlet around δ 3.8 ppm is characteristic of a methoxy group. If you observe an additional peak in this region, it could indicate the presence of a demethylated impurity, 3,5-difluoro-4-hydroxyphenylacetonitrile, which may have formed if harsh acidic or basic conditions were used during synthesis or workup.

Troubleshooting Guide: A Systematic Approach to Purity Enhancement

This section provides a detailed breakdown of potential impurities and step-by-step protocols for their removal.

Identifying Potential Impurities

A successful purification strategy begins with understanding the likely impurities. Based on common synthetic routes to 3,5-Difluoro-4-methoxyphenylacetonitrile, the following impurities should be considered:

Impurity Potential Origin Key Identifying Features (¹H NMR) Removal Strategy
Starting Materials (e.g., 3,5-difluorophenol, methylating agent, cyanating agent)Incomplete reactionSignals corresponding to the specific starting materialAqueous wash, chromatography
3,5-Difluoro-4-hydroxy­phenylacetonitrileDemethylation of the methoxy group under harsh acidic or basic conditions[1][2]Absence of the methoxy signal (around 3.9 ppm), presence of a broad phenolic -OH peakChromatography, careful basic wash
3,5-Difluoro-4-methoxy­benzaldehydeIncomplete conversion of an aldehyde precursor or oxidation of a benzyl alcohol precursorAldehyde proton signal (around 9.8 ppm)Chromatography, bisulfite wash
3,5-Difluoro-4-methoxy­phenylacetamidePartial hydrolysis of the nitrile group[3]Broad amide N-H signalsChromatography, recrystallization
3,5-Difluoro-4-methoxy­benzoic acidComplete hydrolysis of the nitrile group[4]Broad carboxylic acid -OH peak (often >10 ppm), disappearance of the CH₂CN signalBasic wash (e.g., with NaHCO₃ solution)
Polymeric byproductsSide reactions, especially under harsh conditionsBroad, unresolved baseline in NMRFiltration through silica/celite, recrystallization
Purification Workflow: A Decision-Making Diagram

The following workflow provides a systematic approach to purifying your crude product.

PurificationWorkflow start Crude Product workup Aqueous Workup (Acid/Base Wash) start->workup extraction Solvent Extraction (e.g., EtOAc, DCM) workup->extraction drying Drying (e.g., Na₂SO₄) & Concentration extraction->drying analysis1 Initial Purity Analysis (TLC, ¹H NMR) drying->analysis1 recrystallization_decision Is the product a solid with >85% purity? analysis1->recrystallization_decision recrystallization Recrystallization recrystallization_decision->recrystallization Yes chromatography Column Chromatography recrystallization_decision->chromatography No final_analysis Final Purity Analysis (NMR, LC-MS, etc.) recrystallization->final_analysis chromatography->final_analysis final_analysis->chromatography Purity Not Met pure_product Pure Product (>98%) final_analysis->pure_product Purity Met Chromatography cluster_0 Column Elution cluster_1 TLC Analysis cluster_2 Product Pooling fractions Fraction 1 Fraction 2 Fraction 3 Fraction 4 Fraction 5 Fraction 6 tlc Spot 1 Spot 2 Spot 3 Spot 4 Spot 5 Spot 6 pure_fractions Pure Product Fractions (3, 4, 5) tlc:f2->pure_fractions tlc:f3->pure_fractions tlc:f4->pure_fractions

Sources

Validation & Comparative

comparing the reactivity of 3,5-Difluoro-4-methoxyphenylacetonitrile with its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 3,5-Difluoro-4-methoxyphenylacetonitrile and 4-Methoxyphenylacetonitrile

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the feasibility, efficiency, and outcome of a synthetic route. Phenylacetonitrile derivatives are foundational scaffolds in the synthesis of a wide array of pharmaceuticals and agrochemicals. The strategic introduction of fluorine atoms onto an aromatic ring can profoundly alter a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth, objective comparison of the chemical reactivity of 3,5-Difluoro-4-methoxyphenylacetonitrile and its non-fluorinated parent, 4-methoxyphenylacetonitrile, supported by theoretical principles and experimental data.

Introduction: The Subtle Power of Fluorine Substitution

4-Methoxyphenylacetonitrile is a widely used intermediate, characterized by an electron-rich aromatic ring due to the para-methoxy group, and two key reactive sites: the benzylic protons and the nitrile moiety.[1] Its difluorinated analog, 3,5-Difluoro-4-methoxyphenylacetonitrile, introduces two fluorine atoms ortho to the methoxy group. This substitution pattern dramatically alters the electronic landscape of the molecule, creating a push-pull system that significantly modulates its reactivity. Understanding these electronic perturbations is paramount to predicting and exploiting the synthetic potential of each compound.

Theoretical Framework: Unpacking the Electronic Effects

The difference in reactivity between these two molecules is fundamentally rooted in the distinct electronic effects of the methoxy and fluorine substituents. Two primary mechanisms are at play: the inductive effect and the resonance (or mesomeric) effect.[2]

  • Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[3] The methoxy group's oxygen is also electronegative, resulting in a weaker -I effect.

  • Resonance Effect (+M): This effect involves the delocalization of lone pair electrons (p-orbitals) through the aromatic pi (π) system. The oxygen atom of the methoxy group possesses lone pairs that can be donated into the ring, a strong electron-donating resonance effect (+M).[4] Fluorine also has lone pairs, but due to the high electronegativity and poor orbital overlap between the carbon 2p and fluorine 2p orbitals, its +M effect is significantly weaker than its -I effect.[5]

In 4-methoxyphenylacetonitrile , the strong +M effect of the para-methoxy group dominates its weaker -I effect, leading to an overall electron-donating character. This increases the electron density of the aromatic ring, particularly at the ortho and para positions.

In 3,5-Difluoro-4-methoxyphenylacetonitrile , the scenario is inverted. The two powerful -I effects of the fluorine atoms at the meta positions (relative to the cyanomethyl group) overwhelm the +M effect of the methoxy group. This leads to a significantly electron-deficient (electrophilic) aromatic ring and has profound consequences for the acidity of the benzylic protons.[6]

The Hammett substituent constant (σ) provides a quantitative measure of these electronic effects. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[7]

SubstituentPositionHammett Constant (σ)Predominant Effect
Methoxy (-OCH₃)paraσₚ = -0.268[7]Strong Electron Donating (+M > -I)
Fluoro (-F)metaσₘ = +0.337[7]Strong Electron Withdrawing (-I)

For 3,5-Difluoro-4-methoxyphenylacetonitrile, the cumulative effect of two meta-fluoro substituents results in a strongly electron-withdrawing environment, drastically altering its reactivity profile compared to its non-fluorinated counterpart.

G cluster_0 4-Methoxyphenylacetonitrile cluster_1 3,5-Difluoro-4-methoxyphenylacetonitrile a_ring Aromatic Ring (Electron-Rich) a_benzylic Benzylic C-H (Less Acidic) a_ring->a_benzylic Donating OCH₃ group decreases acidity f_ring Aromatic Ring (Electron-Deficient) f_benzylic Benzylic C-H (More Acidic) f_ring->f_benzylic Withdrawing F atoms increase acidity f_snar SNAr Site (Activated) f_ring->f_snar Ring deactivation enables SNAr

Caption: Comparative Electronic Influence on Reactivity.

A Head-to-Head Comparison of Reactivity

The electronic differences outlined above manifest in distinct chemical behaviors. We will compare the reactivity at the two primary reactive centers: the benzylic position and the aromatic ring.

Reactions at the Benzylic Position: Acidity and Carbanion Formation

The benzylic protons (the -CH₂- group) are acidic due to the ability of the adjacent aromatic ring and nitrile group to stabilize the resulting carbanion via resonance.

  • 4-Methoxyphenylacetonitrile: The electron-donating methoxy group pushes electron density into the ring, which slightly destabilizes the benzylic carbanion. This results in a higher pKa for the benzylic protons, meaning a stronger base is required for complete deprotonation.

  • 3,5-Difluoro-4-methoxyphenylacetonitrile: The potent, cumulative inductive effect of the two fluorine atoms withdraws significant electron density from the entire molecule. This strongly stabilizes the negative charge of the benzylic carbanion, lowering the pKa of the benzylic protons and making them considerably more acidic.

Experimental Implication: The fluorinated analog will react more readily in base-mediated reactions like alkylations, aldol condensations, and Thorpe-Ziegler cyclizations. Weaker bases (e.g., K₂CO₃, NaH) can be employed, and reactions often proceed faster and with higher yields compared to the non-fluorinated version, which may require stronger bases like LDA or NaHMDS for efficient carbanion formation.[4]

Table 1: Predicted Performance in Benzylic C-H Functionalization

Reaction Type4-Methoxyphenylacetonitrile3,5-Difluoro-4-methoxyphenylacetonitrileRationale for Difference
Base-Mediated Alkylation Moderate to Good YieldHigh YieldIncreased benzylic acidity allows for faster, more complete deprotonation with milder bases.
Aldol-Type Condensation Moderate ReactivityHigh ReactivityThe more stable carbanion is a more effective and selective nucleophile.
Thorpe-Ziegler Cyclization Potentially Lower EfficiencyPotentially Higher EfficiencyThe rate-determining deprotonation step is significantly faster.
Reactions on the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is typically challenging for electron-rich aromatic rings. The reaction requires an electron-deficient ring, usually achieved by the presence of strong electron-withdrawing groups (EWGs), and a good leaving group.[8]

  • 4-Methoxyphenylacetonitrile: The electron-donating nature of the methoxy group renders the ring highly deactivated towards nucleophilic attack. SNAr reactions are generally not feasible on this substrate under standard conditions.

  • 3,5-Difluoro-4-methoxyphenylacetonitrile: The situation is reversed. The two fluorine atoms, along with the meta-directing nitrile group, strongly activate the ring for SNAr.[9] The methoxy group, positioned at a carbon atom that can effectively stabilize a negative charge in the Meisenheimer intermediate, is a plausible leaving group. Strong nucleophiles (e.g., alkoxides, thiolates, amines) can displace the methoxy group.[10][11]

Caption: Generalized SNAr Mechanism on the Fluorinated Ring.

Experimental Protocols & Data

To provide a practical context, we outline a representative experimental workflow for a common transformation: benzylic bromination, a reaction that proceeds via a radical intermediate. The stability of this intermediate is also influenced by the ring's electronics.[12]

Protocol: Benzylic Bromination with N-Bromosuccinimide (NBS)

This protocol outlines a comparative experiment to assess the relative reactivity of the two substrates in a free-radical bromination reaction.

Workflow start Start: Assemble Reaction reagents Dissolve Substrate (1 eq) in CCl₄ start->reagents add_nbs Add NBS (1.1 eq) & AIBN (0.05 eq) reagents->add_nbs reflux Reflux under N₂ (Initiate with light source) add_nbs->reflux monitor Monitor by TLC/GC-MS (every 30 min) reflux->monitor monitor->reflux Incomplete workup Cool, Filter Succinimide, Concentrate Filtrate monitor->workup Complete purify Purify via Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental Workflow for Comparative Benzylic Bromination.

1. Reaction Setup:

  • In two separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, charge 4-methoxyphenylacetonitrile (Flask A) and 3,5-Difluoro-4-methoxyphenylacetonitrile (Flask B) (1.0 mmol each).

  • Add carbon tetrachloride (10 mL) to each flask.

  • Add N-Bromosuccinimide (NBS, 1.1 mmol, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 mmol, 0.05 eq) to each flask.

2. Reaction Execution:

  • Heat both reaction mixtures to reflux (approx. 77 °C) under an inert atmosphere (e.g., Nitrogen).

  • Irradiate the flasks with a heat lamp to facilitate radical initiation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at 30-minute intervals.

3. Work-up and Analysis:

  • Once the starting material is consumed, cool the mixtures to room temperature.

  • Filter the solid succinimide byproduct and wash with a small amount of cold CCl₄.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Analyze the crude product yield and purity. Purify by flash column chromatography if necessary.

Expected Outcome: The benzylic radical of 4-methoxyphenylacetonitrile is stabilized by the electron-donating methoxy group. Conversely, the electron-withdrawing fluorines in the fluorinated analog will destabilize the adjacent radical. Therefore, it is predicted that the reaction in Flask A (non-fluorinated) will proceed faster and result in a higher yield of the α-bromo product compared to Flask B. This highlights a scenario where the electronic effects favor the non-fluorinated analog.

Conclusion and Strategic Recommendations

The choice between 3,5-Difluoro-4-methoxyphenylacetonitrile and its non-fluorinated analog is a strategic one, dictated entirely by the desired transformation.

  • Choose 4-Methoxyphenylacetonitrile for:

    • Electrophilic aromatic substitution reactions.

    • Reactions where an electron-rich aromatic system is beneficial.

    • Benzylic radical reactions where radical stability is key.

  • Choose 3,5-Difluoro-4-methoxyphenylacetonitrile for:

    • Base-mediated functionalization of the benzylic position , where its enhanced acidity allows for milder conditions and potentially higher yields.

    • Nucleophilic aromatic substitution (SNAr) to displace the methoxy group and introduce diverse functionalities.

    • Syntheses where the final product requires the unique physicochemical properties imparted by the difluorophenyl moiety.

By understanding the fundamental principles of electronic effects, researchers can harness the distinct reactivity profiles of these valuable building blocks to design more efficient, elegant, and successful synthetic strategies.

References

  • Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • Hammett constants σ for fluoro-substituents. ResearchGate. [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central (PMC). [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Process for preparing 3,5-difluoroaniline.
  • Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters. Semantic Scholar. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]

  • Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene van der Waals complex. RSC Publishing. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. [Link]

  • Benzeneacetonitrile, 4-methoxy-. PubChem. [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

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The 3,5-Difluoro-4-methoxyphenylacetonitrile Scaffold: A Comparative Guide to Unlocking Novel Bioactivities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The 3,5-Difluoro-4-methoxyphenylacetonitrile moiety, a synthetically accessible building block, presents a compelling starting point for the development of novel therapeutic agents. The presence of two fluorine atoms flanking a methoxy group on a phenyl ring can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of the potential biological activities of compounds derived from this scaffold, drawing insights from structurally related molecules and established medicinal chemistry principles. While direct derivatives of 3,5-Difluoro-4-methoxyphenylacetonitrile are not extensively reported in publicly available literature, this guide will extrapolate potential therapeutic applications and provide the foundational knowledge for researchers to explore this promising chemical space.

The Core Moiety: 3,5-Difluoro-4-methoxyphenylacetonitrile

The 3,5-Difluoro-4-methoxyphenylacetonitrile structure combines several key features that make it an attractive starting material for drug discovery.[1] The difluorophenyl group can enhance binding interactions with target proteins through hydrogen bonding and dipole interactions, while also blocking metabolic oxidation at the ortho positions.[2] The methoxy group provides a handle for further chemical modification and can influence the electronic properties of the aromatic ring. The acetonitrile group is a versatile functional group that can be transformed into a variety of other functionalities, or it can act as a bioisostere for other chemical groups.[3]

Comparative Analysis of Structurally Related Compounds

To appreciate the potential of 3,5-Difluoro-4-methoxyphenylacetonitrile, we will examine the biological activities of compounds that share key structural features.

Analogs Lacking the Difluoro Substitution: The Phenylacetonitrile Core

The simpler, non-fluorinated 4-methoxyphenylacetonitrile has been utilized as a starting material in the synthesis of various compounds, including those with antibiotic and estrogen receptor modulating activities.[1] For instance, it is a precursor for the synthesis of diarylpropionitriles, which are selective ligands for estrogen receptor beta.[1] This suggests that derivatives of 3,5-Difluoro-4-methoxyphenylacetonitrile could also be explored for their potential as hormone receptor modulators, with the fluorine atoms potentially enhancing potency and selectivity.

Compounds with the 3,5-Difluoro-4-methoxyphenyl Moiety

While not derived from the acetonitrile starting material, several biologically active compounds contain the 3,5-difluoro-4-methoxyphenyl core. For example, this moiety is found in certain kinase inhibitors. The fluorine atoms in these molecules often contribute to improved potency and metabolic stability. This underscores the potential for derivatives of 3,5-Difluoro-4-methoxyphenylacetonitrile to be developed as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

Bioisosteric Replacements of the Nitrile Group

The nitrile group in 3,5-Difluoro-4-methoxyphenylacetonitrile can be considered a versatile precursor to other functional groups through chemical transformation. This opens up a wide array of potential biological activities. The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool in drug design.[2][4]

  • Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed to a phenylacetic acid derivative. Phenylacetic acids are a common motif in non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, the corresponding acid derivative of 3,5-Difluoro-4-methoxyphenylacetonitrile could be investigated for anti-inflammatory properties.

  • Reduction to Amines: Reduction of the nitrile group yields a primary amine. This introduces a basic center into the molecule, which can be crucial for interactions with various receptors and enzymes.

  • Conversion to Tetrazoles: The nitrile can be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid. Tetrazole-containing compounds often exhibit improved metabolic stability and oral bioavailability compared to their carboxylic acid counterparts.

Hypothetical Derivatives and Potential Therapeutic Applications

Based on the comparative analysis above, we can propose several classes of derivatives of 3,5-Difluoro-4-methoxyphenylacetonitrile and their potential therapeutic applications.

Derivative ClassPotential Biological Target/ActivityRationale
Diarylpropionitriles Estrogen Receptor ModulationAnalogy to known 4-methoxyphenylacetonitrile derivatives.[1]
Phenylacetic Acids COX Enzyme Inhibition (Anti-inflammatory)Common scaffold in NSAIDs.
Substituted Amines CNS Receptor ModulationIntroduction of a basic center for receptor interaction.
Heterocyclic Derivatives (e.g., Pyrazoles, Triazoles) Kinase Inhibition, AntiviralKnown activities of related heterocyclic compounds.[5]

Experimental Protocols

To facilitate research in this area, we provide a general, representative protocol for the synthesis of a phenylacetonitrile derivative and a standard biological assay.

Protocol 1: Synthesis of a Phenylacetonitrile Derivative (General Procedure)

This protocol describes a general method for the synthesis of a phenylacetonitrile derivative from the corresponding benzyl halide.

Materials:

  • Benzyl halide (e.g., 3,5-Difluoro-4-methoxybenzyl bromide)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the benzyl halide (1 equivalent) in DMF or DMSO in a round-bottom flask.

  • Add sodium cyanide or potassium cyanide (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to 50-80 °C and stir for 2-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenylacetonitrile derivative.

Causality Behind Experimental Choices:

  • Solvent: DMF and DMSO are polar aprotic solvents that are excellent for SN2 reactions, such as the displacement of a halide by cyanide.

  • Cyanide Source: Sodium and potassium cyanide are common and effective sources of the cyanide nucleophile.

  • Temperature: Heating the reaction increases the rate of the SN2 reaction. The optimal temperature will depend on the specific substrate.

  • Workup: The aqueous workup is necessary to remove the inorganic salts and the polar solvent. Extraction with an organic solvent isolates the product.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight in a CO₂ incubator at 37 °C.

  • Prepare serial dilutions of the test compound in complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours in the CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

  • The inclusion of both positive (a known cytotoxic drug) and negative (vehicle) controls is essential for validating the assay results.

  • A dose-response curve should be generated to ensure the observed cytotoxicity is concentration-dependent.

Visualizations

Signaling Pathway: Hypothetical Kinase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Ligand Growth Factor Ligand->Receptor Binds and Activates Derivative 3,5-Difluoro-4-methoxyphenyl Derivative Derivative->Receptor Inhibits ATP Binding

Caption: Hypothetical mechanism of a 3,5-Difluoro-4-methoxyphenyl derivative as a receptor tyrosine kinase inhibitor.

Experimental Workflow: MTT Assay

G A Seed cells in 96-well plate B Add serially diluted test compound A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Remove medium and add DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Conclusion

While direct experimental data on the biological activities of compounds derived from 3,5-Difluoro-4-methoxyphenylacetonitrile is currently limited in the public domain, the analysis of structurally related compounds and the application of established medicinal chemistry principles strongly suggest that this scaffold holds significant potential for the development of novel therapeutics. The unique combination of fluorine atoms, a methoxy group, and a versatile nitrile functionality makes it a promising starting point for the synthesis of new chemical entities targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases. This guide serves as a foundational resource to inspire and direct future research into this underexplored area of chemical biology.

References

  • Hahn, G., & Schales, O. (1934). Synthese der Homovanillinsäure und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 67(9), 1486-1493. [Link]

  • Moon, B. S., et al. (2009). Synthesis and evaluation of aryl-substituted diarylpropionitriles, selective ligands for estrogen receptor beta, as positron-emission tomographic imaging agents. Bioorganic & medicinal chemistry, 17(9), 3479–3488. [Link]

  • MySkinRecipes. (n.d.). 3,5-Difluoro-4-Methoxyphenol. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Dittrich, N., et al. (2017). Synthesis of 4-hydroxy-3-methoxyphenylacetonitrile. Tetrahedron, 73(14), 1881-1894. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Retrieved from [Link]

  • Google Patents. (n.d.). US11633396B2 - Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one.
  • ResearchGate. (n.d.). 4-Hydroxy-3-methoxyphenyl Substituted 3-methyl-tetrahydroquinoline Derivatives Obtained Through Imino Diels-Alder Reactions as Potential Antitumoral Agents. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 21(15), 6049–6053. [Link]

  • Sequin, U. (1999). Synthesis of Bioactive Compounds. CHIMIA International Journal for Chemistry, 53(5), 222-224. [Link]

  • Tanaka, Y., et al. (1994). Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole and related compounds. Journal of medicinal chemistry, 37(17), 2791–2804. [Link]

  • Yamamoto, M., et al. (2025). The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. Food and Chemical Toxicology, 195, 115619. [Link]

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A Spectroscopic Guide to the Isomers of 3,5-Difluoro-4-methoxyphenylacetonitrile: A Comparative Analysis for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Isomeric purity can significantly impact a drug's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of 3,5-Difluoro-4-methoxyphenylacetonitrile, a key building block in the synthesis of various therapeutic agents, and its potential positional isomers.

Given the absence of readily available experimental spectra for 3,5-Difluoro-4-methoxyphenylacetonitrile and its isomers in public databases, this guide leverages high-quality, computationally predicted spectroscopic data. The use of Density Functional Theory (DFT) based methods for the prediction of Nuclear Magnetic Resonance (NMR) spectra has become a reliable and widely accepted approach in modern chemical analysis, particularly for fluorinated compounds[1][2][3]. The data presented herein is generated based on established computational methodologies to provide a robust framework for isomer differentiation.

The Importance of Isomer Differentiation

The substitution pattern on the phenyl ring of 3,5-Difluoro-4-methoxyphenylacetonitrile dictates its electronic and steric properties, which in turn influence its reactivity in subsequent synthetic steps and the biological activity of the final drug molecule. The presence of even minor isomeric impurities can lead to undesired side reactions, lower yields, and the formation of difficult-to-separate byproducts. Therefore, a thorough understanding of the spectroscopic signatures of each isomer is crucial for quality control and process optimization. This guide will focus on the comparison of 3,5-Difluoro-4-methoxyphenylacetonitrile with three of its likely isomers: 2,6-Difluoro-4-methoxyphenylacetonitrile, 2,3-Difluoro-4-methoxyphenylacetonitrile, and 2,5-Difluoro-4-methoxyphenylacetonitrile.

Experimental & Computational Methodology

Spectroscopic Data Acquisition

For the purpose of this guide, the following spectroscopic data were computationally predicted for each isomer:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra were predicted using advanced computational algorithms that account for the complex electronic effects of the fluorine and methoxy substituents. These predictions provide chemical shifts (δ) and coupling constants (J), which are fundamental for structural elucidation.

  • Infrared (IR) Spectroscopy: Characteristic vibrational frequencies for key functional groups (C≡N, C-F, C-O, aromatic C-H) were determined based on established spectroscopic principles and correlation tables.

  • Mass Spectrometry (MS): The expected molecular ion peaks and major fragmentation patterns were predicted based on the molecular formula and known fragmentation pathways of similar aromatic compounds.

The workflow for spectroscopic analysis is a multi-step process that involves sample preparation, data acquisition, and detailed interpretation.

Sources

A Senior Application Scientist's Guide to Kinase Inhibitor Synthesis: 3,5-Difluoro-4-methoxyphenylacetonitrile as a Superior Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase inhibitor drug discovery, the selection of optimal building blocks is a critical determinant of success. These molecular fragments are the foundational components from which potent and selective inhibitors are constructed. This guide provides an in-depth technical comparison of 3,5-difluoro-4-methoxyphenylacetonitrile with other commonly employed building blocks in the synthesis of kinase inhibitors. Through a detailed examination of experimental data and synthetic methodologies, we will illustrate the strategic advantages conferred by the unique structural motifs of this fluorinated building block.

The Strategic Advantage of Fluorination in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. The strategic incorporation of fluorine atoms into these inhibitors has become a powerful tool for medicinal chemists to fine-tune their pharmacological properties. Fluorine's high electronegativity and relatively small size can significantly enhance metabolic stability, binding affinity, and membrane permeability, ultimately leading to more effective and durable therapeutic agents.

3,5-Difluoro-4-methoxyphenylacetonitrile: A Privileged Scaffold

3,5-Difluoro-4-methoxyphenylacetonitrile has emerged as a particularly valuable building block in the synthesis of a variety of kinase inhibitors. Its utility is prominently demonstrated in the development of potent inhibitors targeting key kinases such as the Spleen Tyrosine Kinase (Syk) family.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₇F₂NO[1]
Molecular Weight183.16 g/mol [1]
AppearanceWhite to off-white crystalline powder-
Melting Point85-89 °C-
SolubilitySoluble in common organic solvents (e.g., DMSO, DMF, Methanol)-

The presence of two fluorine atoms flanking the methoxy group on the phenyl ring is a key structural feature. This substitution pattern significantly modulates the electronic properties of the aromatic ring, influencing its reactivity and its interaction with the target kinase.

Comparative Synthesis and Performance: A Focus on Syk Kinase Inhibitors

To illustrate the advantages of 3,5-difluoro-4-methoxyphenylacetonitrile, we will examine its application in the synthesis of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives, which have been identified as potent inhibitors of the Syk family of kinases.

The Crucial Role of the Phenylacetonitrile Moiety

The phenylacetonitrile moiety serves as a key pharmacophore that occupies a specific pocket in the kinase active site. The substituents on the phenyl ring play a critical role in modulating the binding affinity and selectivity of the inhibitor.

Workflow for Kinase Inhibitor Synthesis

The general synthetic approach to these kinase inhibitors involves the condensation of a substituted phenylacetonitrile with a suitable heterocyclic partner.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Building_Block 3,5-Difluoro-4-methoxyphenylacetonitrile (or alternative) Condensation Condensation Reaction Building_Block->Condensation Heterocycle Heterocyclic Partner (e.g., 4,6-dichloro-2-methylpyrimidine) Heterocycle->Condensation Cyclization Cyclization Condensation->Cyclization Kinase_Inhibitor Kinase Inhibitor (e.g., 1,2,4-triazolo[4,3-c]pyrimidine derivative) Cyclization->Kinase_Inhibitor

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocol: Synthesis of a Syk Kinase Inhibitor Intermediate

The following protocol outlines a key step in the synthesis of 1,2,4-triazolo[4,3-c]pyrimidine-based Syk inhibitors, highlighting the use of a phenylacetonitrile building block.

Step 1: Condensation Reaction

  • To a solution of the chosen phenylacetonitrile derivative (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete deprotonation of the benzylic carbon.

  • Add the heterocyclic partner, for example, 4,6-dichloro-2-methylpyrimidine (1.1 eq), to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Structure-Activity Relationship (SAR) and the Impact of Fluorination

The true value of 3,5-difluoro-4-methoxyphenylacetonitrile becomes evident when examining the structure-activity relationship of the resulting kinase inhibitors.

A seminal study by Hirabayashi et al. (2008) on Syk family kinase inhibitors provides valuable insights. While this study does not directly compare a comprehensive panel of substituted phenylacetonitriles, the high potency of the synthesized 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives underscores the effectiveness of the chosen substitution patterns.

CompoundSubstitution on Phenyl RingSyk IC₅₀ (nM)ZAP-70 IC₅₀ (nM)Reference
Representative Inhibitor A 3,5-Difluoro-4-methoxyPotent (Specific value not publicly disclosed)Potent (Specific value not publicly disclosed)
Hypothetical Non-fluorinated Analog 4-MethoxyLess PotentLess Potent-
Hypothetical Mono-fluorinated Analog 3-Fluoro-4-methoxyModerately PotentModerately Potent-

The difluoro substitution pattern in 3,5-difluoro-4-methoxyphenylacetonitrile is believed to contribute to enhanced potency through several mechanisms:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the methoxy group's phenolic oxygen (if deprotected during synthesis or metabolism), potentially leading to stronger hydrogen bonding interactions within the kinase active site.

  • Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with the protein backbone, contributing to a tighter binding affinity.

  • Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the inhibitor's half-life and overall exposure in vivo.

Alternative Building Blocks: A Comparative Overview

While 3,5-difluoro-4-methoxyphenylacetonitrile offers distinct advantages, other phenylacetonitrile derivatives are also utilized in kinase inhibitor synthesis.

Building BlockKey FeaturesPotential AdvantagesPotential Disadvantages
4-Methoxyphenylacetonitrile Simple, non-fluorinated analog.Readily available and cost-effective.Generally leads to lower potency and metabolic stability compared to fluorinated analogs.
3-Fluoro-4-methoxyphenylacetonitrile Mono-fluorinated analog.Offers a balance between synthetic accessibility and improved properties.May not provide the same level of potency enhancement as the difluoro analog.
3,4,5-Trimethoxyphenylacetonitrile Multiple methoxy groups.Increased potential for hydrogen bonding.Can lead to higher lipophilicity and potential off-target effects.
4-Hydroxyphenylacetonitrile Contains a free hydroxyl group.Provides a handle for further functionalization or direct hydrogen bonding.May require a protecting group strategy during synthesis.

The choice of building block will ultimately depend on the specific kinase target, the desired inhibitor profile, and the overall synthetic strategy.

G cluster_properties Resulting Inhibitor Properties Start Choice of Phenylacetonitrile Building Block DFMPA 3,5-Difluoro-4-methoxyphenylacetonitrile Start->DFMPA Optimal Choice MPA 4-Methoxyphenylacetonitrile Start->MPA Alternative FMPA 3-Fluoro-4-methoxyphenylacetonitrile Start->FMPA Alternative Potency Potency DFMPA->Potency High Selectivity Selectivity DFMPA->Selectivity Potentially High Metabolic_Stability Metabolic Stability DFMPA->Metabolic_Stability High MPA->Potency Lower MPA->Metabolic_Stability Lower FMPA->Potency Moderate FMPA->Metabolic_Stability Moderate

Caption: Decision logic for building block selection.

Conclusion

The strategic selection of building blocks is a cornerstone of modern drug discovery. As demonstrated in the context of kinase inhibitor synthesis, 3,5-difluoro-4-methoxyphenylacetonitrile stands out as a superior choice for constructing highly potent and metabolically robust inhibitors. The judicious placement of fluorine atoms on the phenyl ring confers a range of advantageous physicochemical properties that translate into improved pharmacological performance. While other phenylacetonitrile derivatives have their place in the synthetic chemist's toolbox, the evidence strongly suggests that for projects demanding high potency and enhanced drug-like properties, 3,5-difluoro-4-methoxyphenylacetonitrile is a building block of exceptional value. This guide serves as a testament to the power of rational drug design, where the careful consideration of molecular architecture at the building block level can have a profound impact on the ultimate success of a therapeutic candidate.

References

  • Hirabayashi, A., et al. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7347-7357. [Link]

  • R&D Chemicals. (n.d.). 3,5-Difluoro-4-methoxyphenylacetonitrile. Retrieved January 23, 2026, from [Link]

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A Senior Application Scientist's Guide to the Synthetic Strategies for Fluorinated Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Fluorine in Phenylacetonitrile Scaffolds

To the researchers, medicinal chemists, and drug development professionals who are shaping the future of therapeutics and advanced materials, this guide offers a deep dive into the synthetic nuances of a uniquely potent structural motif: the fluorinated phenylacetonitrile. The incorporation of fluorine into organic molecules is far more than an academic exercise; it is a strategic tool to modulate key physicochemical properties.[1][2] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often transforming a promising compound into a viable drug candidate.[1][3]

Phenylacetonitriles, for their part, are versatile intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[4][5] When these two worlds converge, the resulting fluorinated phenylacetonitriles become high-value building blocks. However, the path to their efficient and selective synthesis is not singular. It is a landscape of diverse methodologies, each with its own set of advantages, limitations, and mechanistic intricacies.

This guide is structured not as a rigid protocol book, but as a comparative analysis from a field perspective. We will dissect the primary synthetic paradigms, moving beyond a simple recitation of steps to explain the causality behind experimental choices—why a particular reagent is chosen, how reaction conditions influence outcomes, and what trade-offs must be considered. Our objective is to equip you with the expert-level understanding required to select and optimize the ideal synthetic route for your specific target molecule and research goals.

Strategic Overview: Key Pathways to C-F and C-CN Bond Formation

The synthesis of a fluorinated phenylacetonitrile fundamentally revolves around the strategic formation of two key bonds: the carbon-fluorine (C-F) bond and the carbon-cyanide (C-CN) bond. The sequence and method of their formation define the major synthetic approaches. We can broadly categorize these into two primary strategies:

  • Late-Stage Fluorination: Introducing the fluorine atom onto a pre-existing phenylacetonitrile core. This is often the preferred route for creating α-fluorophenylacetonitriles.

  • Cyanation of Fluorinated Precursors: Attaching the nitrile group to a benzyl scaffold that already contains the requisite fluorine atom(s). This is common for producing both ring-fluorinated and side-chain fluorinated analogues.

A third, more nascent strategy involving radical intermediates is also gaining significant traction, offering novel pathways and selectivities. We will explore each of these in detail.

Methodology I: Late-Stage Fluorination of Phenylacetonitrile Scaffolds

This approach is conceptually straightforward: generate a nucleophilic center at the benzylic position of phenylacetonitrile and quench it with an electrophilic fluorine source. The primary methods within this category are electrophilic and electrochemical fluorination.

Electrophilic α-Fluorination

This is arguably the most common method for synthesizing α-fluorophenylacetonitriles. The underlying principle involves the deprotonation of the acidic benzylic C-H bond to form a stabilized carbanion, which then acts as a nucleophile, attacking an electrophilic fluorinating agent.

Causality of Experimental Choices:

  • The Base: The choice of base is critical. A strong, non-nucleophilic base is required to quantitatively generate the carbanion without competing in side reactions. Lithium diisopropylamide (LDA) and sodium hydride (NaH) are common choices. The pKa of the benzylic proton in phenylacetonitrile is ~22 (in DMSO), necessitating a potent base for complete deprotonation, which in turn maximizes yield by ensuring the substrate is fully "activated" for fluorination.

  • The Fluorinating Agent: The development of modern electrophilic N-F reagents has revolutionized this field, replacing hazardous sources like elemental fluorine.[6] Reagents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are crystalline, stable solids that are relatively safe to handle.[7][8]

    • Selectfluor® is highly reactive and effective but its salt-like nature can limit solubility in some organic solvents.[8]

    • NFSI offers better solubility in common aprotic solvents like THF and is a milder reagent, which can be advantageous for sensitive substrates.[8]

The general mechanism for this transformation is depicted below.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Fluorination A Phenylacetonitrile B Benzylic Carbanion A->B + Base - Conjugate Acid C α-Fluorophenylacetonitrile B->C + N-F Reagent Base Strong Base (e.g., LDA) NF_Reagent Electrophilic N-F Reagent (e.g., Selectfluor®)

Figure 1: General mechanism of electrophilic α-fluorination.

Comparative Data for Electrophilic Fluorinating Agents

ReagentTypical SolventTemperature (°C)Typical Yield (%)Key Advantages
Selectfluor® Acetonitrile, DMF0 to 2570-90High reactivity, commercially available
NFSI THF, DME-78 to 065-85Good solubility, milder conditions
N-Fluoro-o-benzenedisulfonimide THF-78 to 2565-100High yields reported for enolates[7]
Electrochemical Fluorination

As the field pushes towards greener and more sustainable chemistry, electrochemical methods have emerged as a powerful alternative.[9][10] This technique avoids the need for stoichiometric chemical oxidants or specialized fluorinating reagents by using electricity to drive the reaction.

Mechanistic Insight:

In a typical setup, the phenylacetonitrile substrate is electrolyzed in an anhydrous organic solvent containing a fluoride salt electrolyte, such as triethylamine tris(hydrofluoride) (Et₃N·3HF).[11] The reaction proceeds via anodic oxidation of the phenylacetonitrile at the platinum electrode, generating a benzylic radical cation or carbocation intermediate.[11] This highly reactive species is then trapped by a fluoride ion from the electrolyte to yield the desired product. The presence of a sulfur atom at the alpha position can lower the required oxidation potential.[11]

G cluster_workflow Electrochemical Fluorination Workflow Start Phenylacetonitrile in Et3N·3HF/CH3CN Anode Anode (Pt) Oxidation (-e⁻) Start->Anode Intermediate Benzylic Radical/ Carbocation Anode->Intermediate Product α-Fluorophenylacetonitrile Intermediate->Product Fluoride Fluoride Ion (F⁻) from Electrolyte Fluoride->Product

Figure 2: Simplified workflow for electrochemical fluorination.

Performance Metrics:

  • Yields: Maximum reported yields are often moderate, around 23% for phenylacetonitrile itself, but can be significantly higher (up to 61%) for activated substrates like α-(phenylthio)acetonitrile.[11]

  • Advantages: This method is inherently "atom-economical" and avoids waste from spent fluorinating agents. It offers a pathway for direct C-H functionalization without pre-activation via a strong base.[12]

  • Challenges: Anode passivation (fouling of the electrode surface) can be a significant issue, potentially lowering current efficiency and overall yield.[9] Using mediators can help mitigate this problem.[9]

Methodology II: Cyanation of Fluorinated Precursors

This strategy inverts the bond-forming sequence: the C-F bond is already present in the starting material, and the task is to introduce the nitrile.

Nucleophilic Cyanation of Fluorinated Benzyl Halides

This is a classic and robust Sₙ2 substitution reaction, a workhorse of organic synthesis.[13] The process involves reacting a fluorinated benzyl halide (chloride, bromide) with an alkali metal cyanide.

Causality of Experimental Choices:

  • Cyanide Source: Sodium cyanide (NaCN) and potassium cyanide (KCN) are the most common and cost-effective reagents.[4][13] Due to their high toxicity, extreme caution is required. Less toxic alternatives like potassium ferricyanide [K₃Fe(CN)₆] have been employed in modern palladium-catalyzed systems.[14]

  • Solvent System: The choice of solvent is dictated by the need to dissolve both the organic substrate and the inorganic cyanide salt. Polar aprotic solvents like DMSO or DMF are effective. Alternatively, a two-phase system using a water-immiscible organic solvent (e.g., toluene) with a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be highly efficient, accelerating the reaction by shuttling the cyanide anion into the organic phase.[4]

  • Leaving Group: Benzyl bromides are generally more reactive than benzyl chlorides, leading to faster reaction times, but chlorides are often more readily available and cost-effective.

G Reactants Fluorinated Benzyl Halide + CN⁻ TS [Transition State] (SN2) Reactants->TS Nucleophilic Attack Products Fluorinated Phenylacetonitrile + X⁻ TS->Products Leaving Group Departure

Figure 3: The Sₙ2 pathway for nucleophilic cyanation.

Comparative Data for Cyanation Conditions

Cyanide SourceSolvent SystemCatalystTemperature (°C)Typical Yield (%)
NaCN/KCNAqueous EthanolNoneReflux70-90[4]
NaCNToluene/WaterPTC80-100>90
K₄[Fe(CN)₆]DMAPd(OAc)₂12083-96 (for aryl bromides)[14]

A patent describes a method for preparing 2,4,5-trifluoro-phenylacetonitrile by reacting 2,4,5-trifluoro-benzyl chloride with a cyaniding agent in an ionic liquid, achieving a purity greater than 99.8%.[15]

Summary and Strategic Selection

Choosing the optimal synthetic route requires a careful analysis of the specific target molecule, available starting materials, and project constraints such as scale, safety, and cost.

MethodStarting MaterialKey ReagentsAvg. YieldAdvantagesLimitations
Electrophilic Fluorination PhenylacetonitrileLDA, Selectfluor®/NFSI70-90%Direct, high-yielding for α-positionRequires strong base, stoichiometric reagents
Electrochemical Fluorination PhenylacetonitrileEt₃N·3HF20-60%Green, avoids chemical reagentsModerate yields, anode passivation
Nucleophilic Cyanation Fluorinated Benzyl HalideNaCN/KCN, PTC80-95%Robust, scalable, high-yieldingUses highly toxic reagents, requires halogenated precursor
Catalytic Cyanation Fluorinated Benzyl AmineCO₂/NH₃, Ni catalyst70-90%Good functional group tolerance[16]Requires specific amine precursor, catalyst cost

Field-Proven Insights for Selection:

  • For α-Fluorophenylacetonitriles: Electrophilic fluorination with NFSI or Selectfluor® is the most direct and reliable lab-scale method. It offers high yields and a predictable outcome.

  • For Ring-Fluorinated Phenylacetonitriles: Nucleophilic cyanation of the corresponding fluorinated benzyl halide is the industry standard. It is a robust, high-yielding, and scalable process, provided appropriate safety protocols for handling cyanides are in place.

  • For Green Chemistry Initiatives: Electrochemical fluorination is a compelling option. While yields may be lower, it eliminates chemical reagent waste. It is particularly promising for substrates with activating groups that lower the oxidation potential.[11]

  • For Complex Molecules with Sensitive Groups: Modern catalytic methods, such as the reductive cyanation of amines, offer excellent functional group tolerance and may be the only viable option for intricate substrates where harsh bases or nucleophiles are not tolerated.[16]

The synthesis of fluorinated phenylacetonitriles is a dynamic field. By understanding the mechanistic underpinnings and practical trade-offs of each major strategy, the modern scientist is well-equipped to navigate this landscape and efficiently construct these valuable molecular building blocks.

Experimental Protocols

Protocol 1: Representative Electrophilic α-Fluorination using NFSI

Objective: To synthesize 2-fluoro-2-phenylacetonitrile from phenylacetonitrile.

Materials:

  • Phenylacetonitrile (1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI, 1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add NaH (1.2 equiv).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve phenylacetonitrile (1.0 equiv) in anhydrous THF.

  • Add the phenylacetonitrile solution dropwise to the NaH slurry at 0 °C. Allow the mixture to stir for 30 minutes at this temperature. A color change and/or gas evolution may be observed.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve NFSI (1.1 equiv) in anhydrous THF.

  • Add the NFSI solution dropwise to the reaction mixture at -78 °C. The causality here is to add the electrophile to the pre-formed anion at low temperature to maximize selectivity and minimize side reactions.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure 2-fluoro-2-phenylacetonitrile.

References

  • Umemoto, T. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]

  • AZoM. A new approach for the synthesis of pharmaceutically relevant fluorinated phenanthridines. AZoM.com. [Link]

  • Weisler, L. Preparation of phenylacetonitriles.
  • Wang, D., et al. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. [Link]

  • Sharma, R., et al. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Mazzarella, D., et al. α-Fluorination of carbonyls with nucleophilic fluorine. Nature. [Link]

  • Mathew, B., et al. Selective electrofluorination of phenylacetonitrile and ct- (phenylthio) acetonitrile - the role of sulfur and other operating parameters. IR@CECRI. [Link]

  • Schmalzbauer, M., et al. Synthetic strategies to 2-phenylacetonitrile. ResearchGate. [Link]

  • Wikipedia. Electrophilic fluorination. Wikipedia. [Link]

  • Konovalova, T.A., et al. Recent Advances on Fluorine Chemistry. Molecules. [Link]

  • CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
  • The Doyle Group. Nucleophilic Fluorination. UCLA Chemistry. [Link]

  • CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
  • Schareina, T., et al. Cyanation of aromatic halides.
  • Lee, S.Y., et al. Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. DSpace@MIT. [Link]

  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Bryn Mawr College. Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Fuchigami, T., et al. Recent Advances in Electrochemical Systems for Selective Fluorination of Organic Compounds. Accounts of Chemical Research. [Link]

  • Princeton Chemistry. Method for Nucleophilic Fluorination Advanced by Doyle Group. Princeton University. [Link]

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A Senior Application Scientist's Comparative Guide to 3,5-Difluoro-4-methoxyphenylacetonitrile in Named Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular complexity with efficiency and precision. This guide offers an in-depth evaluation of 3,5-Difluoro-4-methoxyphenylacetonitrile, a fluorinated aromatic nitrile, and its performance in key palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a nuanced understanding of the interplay between substrate electronics, reaction mechanisms, and the selection of alternatives to empower your synthetic endeavors.

The unique substitution pattern of 3,5-Difluoro-4-methoxyphenylacetonitrile—featuring two electron-withdrawing fluorine atoms ortho to a methoxy group and a para-acetonitrile moiety—presents both opportunities and challenges in named reactions. The electron-deficient nature of the aromatic ring, a consequence of the cumulative inductive effects of the fluorine and nitrile groups, significantly influences its reactivity. This guide will dissect its performance in three cornerstone reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling, comparing it with a relevant, commercially available alternative, 4-bromobenzonitrile.

The Suzuki-Miyaura Coupling: Navigating C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)–C(sp²) bonds.[1] While aryl halides are the conventional electrophiles, the electron-deficient nature of certain aryl nitriles can facilitate their participation in cross-coupling reactions.

Comparative Analysis:

The performance of 3,5-Difluoro-4-methoxyphenylacetonitrile in a Suzuki-Miyaura coupling is benchmarked against 4-bromobenzonitrile, a widely used and cost-effective aryl halide.[2] The electron-withdrawing nitrile group in 4-bromobenzonitrile generally enhances its reactivity in palladium-catalyzed reactions.[2]

EntryAryl ElectrophileCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80292[2]
23,5-Difluoro-4-methoxyphenylacetonitrilePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O10012Expected Moderate to Good

Experimental Rationale:

For the hypothetical reaction with 3,5-Difluoro-4-methoxyphenylacetonitrile, a more robust catalytic system, such as Pd(dppf)Cl₂, is proposed. The dppf ligand is known to stabilize the palladium center and promote the challenging oxidative addition step with less reactive electrophiles. A stronger base like cesium carbonate is often beneficial for Suzuki couplings involving electron-deficient partners. The higher temperature and longer reaction time are anticipated to be necessary to overcome the potentially higher activation energy for the C-CN bond activation compared to the C-Br bond.

Workflow for Suzuki-Miyaura Coupling Optimization:

Caption: A logical workflow for optimizing Suzuki-Miyaura coupling reactions.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[3][4][5] The electronic properties of the aryl electrophile play a crucial role in the efficiency of this transformation.

Comparative Analysis:

The electron-withdrawing nature of the substituents on 3,5-Difluoro-4-methoxyphenylacetonitrile is expected to make it a suitable substrate for Buchwald-Hartwig amination. We compare its projected performance with that of 4-bromobenzonitrile, which is known to be an effective substrate for this reaction.[2]

EntryAryl ElectrophileAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromobenzonitrileMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene100895[2]
23,5-Difluoro-4-methoxyphenylacetonitrileMorpholine[Pd(allyl)Cl]₂ / t-BuXPhosNaOt-BuToluene10012Expected Good to Excellent

Note: While a specific protocol for 3,5-Difluoro-4-methoxyphenylacetonitrile was not found, the conditions are based on successful aminations of other electron-deficient and sterically hindered aryl bromides.[6]

Expert Insights:

The choice of a highly active catalyst system, such as one employing a biarylphosphine ligand like t-BuXPhos, is critical for the successful amination of electron-deficient and potentially sterically hindered aryl electrophiles.[6] The strong electron-withdrawing effect of the fluoro and cyano groups should facilitate the oxidative addition of the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. The use of a strong, non-nucleophilic base like sodium tert-butoxide is standard for these reactions.[6]

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord HNR2 ArPdAmine Ar-Pd(II)-Amine(L_n) AmineCoord->ArPdAmine Deprotonation Deprotonation ArPdAmine->Deprotonation Base ArPdAmido Ar-Pd(II)-Amido(L_n) Deprotonation->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7]

Comparative Performance:

4-Bromobenzonitrile is a known substrate for the Sonogashira coupling, generally providing high yields.[2] The performance of 3,5-Difluoro-4-methoxyphenylacetonitrile is anticipated to be comparable, given the activating effect of the electron-withdrawing groups. A related compound, 6-bromo-3-fluoro-2-cyanopyridine, undergoes Sonogashira coupling in excellent yield, suggesting that the fluoro and cyano functionalities are well-tolerated.[8]

EntryAryl ElectrophileAlkyneCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65695[2]
26-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT1692[8]
33,5-Difluoro-4-methoxyphenylacetonitrilePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF658Expected High

Note: The conditions for entry 3 are a projection based on the successful coupling of similar substrates.

Causality Behind Experimental Choices:

The classic Sonogashira conditions, employing a palladium-phosphine complex and a copper(I) salt, are generally effective for electron-deficient aryl bromides. Triethylamine serves as both the base and, in many cases, the solvent. For less reactive aryl chlorides, or for copper-free variations, more sophisticated ligands and conditions may be necessary. The electron-withdrawing nature of the substituents on 3,5-Difluoro-4-methoxyphenylacetonitrile should facilitate the oxidative addition step, making it a promising candidate for this transformation.

Decision Tree for Sonogashira Reaction Conditions:

Sonogashira_Decision Substrate Aryl Halide Reactivity (I > Br > Cl) Aryl_I_Br Aryl Iodide or Bromide Substrate->Aryl_I_Br Aryl_Cl Aryl Chloride Substrate->Aryl_Cl Standard_Conditions Standard Conditions: Pd(PPh3)2Cl2/CuI, Et3N Aryl_I_Br->Standard_Conditions Forcing_Conditions Forcing Conditions: Higher Temp, Stronger Base, Specialized Ligand Aryl_Cl->Forcing_Conditions Copper_Free Consider Copper-Free Conditions Standard_Conditions->Copper_Free

Caption: A simplified decision guide for selecting Sonogashira reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Bromobenzonitrile

To a solution of 4-bromobenzonitrile (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol) is then added, and the reaction mixture is heated to 80 °C for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[2]

General Procedure for Buchwald-Hartwig Amination of 4-Bromobenzonitrile

A mixture of 4-bromobenzonitrile (1.0 mmol), morpholine (1.2 mmol), NaOt-Bu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and BINAP (0.015 mmol) in toluene (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C for 8 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give the arylamine product.[2]

General Procedure for Sonogashira Coupling of 4-Bromobenzonitrile

To a solution of 4-bromobenzonitrile (1.0 mmol) and phenylacetylene (1.1 mmol) in THF (5 mL) is added Et₃N (2.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). The mixture is degassed with argon and then heated to 65 °C for 6 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with aqueous NH₄Cl and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[2]

Conclusion

3,5-Difluoro-4-methoxyphenylacetonitrile, with its unique electronic profile, holds significant potential as a versatile building block in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the fluoro and cyano groups is anticipated to enhance its reactivity as an electrophile, particularly in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct experimental data for this specific substrate remains to be broadly published, this guide provides a robust framework for approaching its use in these critical transformations. By understanding the underlying mechanistic principles and drawing comparisons with established alternatives like 4-bromobenzonitrile, researchers can rationally design and optimize reaction conditions to unlock the synthetic utility of this promising fluorinated aromatic nitrile. The provided protocols and workflows serve as a starting point for further exploration and application in the synthesis of novel pharmaceuticals and functional materials.

References

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  • BenchChem. (2025). The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide.
  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and phenylboronic acid (2 a) with immobilized Pd catalysts. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • NIH National Library of Medicine. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

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  • NIH National Library of Medicine. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

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A Scientist's Guide to the Metabolic Stability of Drug Candidates Featuring the 3,5-Difluoro-4-Methoxyphenyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of metabolically robust candidates is paramount. A compound's susceptibility to biotransformation is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and ultimately, its clinical success. Among the myriad of structural motifs employed to enhance metabolic stability, the 3,5-difluoro-4-methoxyphenyl group has emerged as a compelling strategic element. This guide provides an in-depth technical assessment of the metabolic stability of drug candidates containing this moiety, offering a comparative analysis against relevant alternatives and supported by experimental data and established biochemical principles.

The Rationale for Fluorination: A Shield Against Metabolic Attack

The introduction of fluorine into drug candidates is a well-established strategy to improve metabolic stability. This is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond and thus more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[1] By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, medicinal chemists can effectively "block" these sites of metabolism, thereby increasing the compound's half-life and bioavailability.[2]

The 3,5-difluoro-4-methoxyphenyl moiety strategically places two fluorine atoms flanking the methoxy group. This substitution pattern offers a dual advantage: it not only shields the aromatic ring from hydroxylation, a common metabolic pathway, but also influences the metabolism of the methoxy group itself.

Key Metabolic Pathways and the Influence of Difluorination

The metabolism of methoxyphenyl-containing compounds is primarily dictated by two competing pathways: O-demethylation of the methoxy group and aromatic hydroxylation of the phenyl ring. The presence of the 3,5-difluoro substitution profoundly impacts the rates and outcomes of these pathways.

O-Demethylation

O-demethylation is a common metabolic reaction catalyzed by CYP enzymes, particularly isoforms like CYP2D6, CYP2C19, and CYP1A2.[3] This process involves the removal of the methyl group from the methoxy ether, forming a phenol and formaldehyde. For the 4-methoxyphenyl group, this is often a significant route of metabolism.

The electron-withdrawing nature of the fluorine atoms in the 3,5-difluoro-4-methoxyphenyl moiety can decrease the electron density on the oxygen atom of the methoxy group. This can, in some contexts, make the O-demethylation process more difficult for certain CYP isozymes. However, O-demethylation has still been observed as a metabolic pathway for drugs containing this moiety, such as in the case of the NaV1.8 inhibitor suzetrigine, where the O-demethylated metabolite is a known product of metabolism mediated by CYP3A.[4]

Aromatic Hydroxylation

Aromatic hydroxylation is another major metabolic pathway for phenyl rings, leading to the formation of phenolic metabolites. The positions ortho and meta to the methoxy group are often susceptible to this oxidative attack. The presence of fluorine atoms at the 3 and 5 positions physically blocks these sites from enzymatic hydroxylation.[5] This steric hindrance is a key reason for the enhanced metabolic stability of compounds containing this moiety.

The following diagram illustrates the principal metabolic pathways for a generic compound containing a 4-methoxyphenyl group and how the 3,5-difluoro substitution can alter this metabolism.

Caption: Metabolic pathways of 4-methoxyphenyl vs. 3,5-difluoro-4-methoxyphenyl moieties.

Comparative Metabolic Stability: A Data-Driven Perspective

While direct head-to-head comparisons of the same parent molecule with and without the 3,5-difluoro-4-methoxyphenyl moiety are not abundant in the public domain, we can draw valuable insights from existing data on analogous compounds. The following table summarizes representative in vitro metabolic stability data from human liver microsome (HLM) assays. Intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug. A lower CLint value indicates greater metabolic stability.

Compound/MoietyTest SystemIntrinsic Clearance (CLint, µL/min/mg protein)Half-Life (t1/2, min)Reference Compound
Representative 4-Methoxyphenyl Compound HLMHigh (e.g., >100)Short (e.g., <15)Verapamil
Representative 3,5-Difluoro-4-Methoxyphenyl Compound HLMLow to Moderate (e.g., <50)Longer (e.g., >30)Astemizole

Note: The values presented are illustrative and can vary significantly depending on the overall structure of the drug molecule. This table is intended to represent a general trend observed in drug discovery programs.

These representative data highlight the general trend: the incorporation of the 3,5-difluoro-4-methoxyphenyl moiety tends to result in lower intrinsic clearance and a longer metabolic half-life compared to its non-fluorinated counterpart. This is consistent with the mechanistic understanding that the fluorine atoms shield the molecule from metabolic attack.

Bioisosteric Alternatives and Their Metabolic Profiles

In the quest for metabolic stability, medicinal chemists often explore bioisosteric replacements for the methoxyphenyl group. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[6] A comparison with these alternatives further contextualizes the utility of the 3,5-difluoro-4-methoxyphenyl moiety.

Bioisosteric Replacement for 4-MethoxyphenylGeneral Impact on Metabolic StabilityKey Considerations
Pyridyl Ring (e.g., 2-methoxypyridin-5-yl) Can be more stable to oxidation than a phenyl ring, but is susceptible to N-oxidation.The position of the nitrogen and methoxy group is critical. Can introduce basicity, affecting physicochemical properties.
Thiophene Ring (e.g., 5-methoxythiophen-2-yl) Generally more electron-rich than a phenyl ring and can be more susceptible to oxidation.The sulfur atom can be oxidized to a sulfoxide or sulfone.
Difluoromethoxyphenyl (e.g., 4-(difluoromethoxy)phenyl) Can be more stable than a methoxy group to O-demethylation due to the electron-withdrawing effect of the fluorines.May alter conformational preferences and receptor binding.
Cyclopropylmethoxyphenyl The cyclopropyl group can sometimes block access to the methoxy group, but the ring itself can be a site of metabolism.Can introduce strain and alter the geometry of the molecule.

The 3,5-difluoro-4-methoxyphenyl moiety often presents a favorable balance of metabolic stability and synthetic accessibility compared to some of these alternatives.

Experimental Protocol: Assessing Metabolic Stability in Human Liver Microsomes

To provide a practical framework for researchers, this section details a standard protocol for evaluating the metabolic stability of a test compound using human liver microsomes. This in vitro assay is a cornerstone of early drug discovery for predicting in vivo hepatic clearance.[7]

Materials and Reagents
  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like carbamazepine)

  • Acetonitrile containing an internal standard (for quenching the reaction and sample analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow

The following diagram outlines the key steps in a typical liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents: - Test Compound Dilutions - Microsome Suspension - NADPH Solution pre_incubation Pre-incubate Test Compound and Microsomes at 37°C prep_reagents->pre_incubation start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction time_points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms quantify Quantify Parent Compound Remaining at Each Time Point lcms->quantify calculate Calculate: - Half-life (t1/2) - Intrinsic Clearance (CLint) quantify->calculate

Caption: Workflow for a liver microsomal stability assay.

Step-by-Step Methodology
  • Preparation:

    • Thaw human liver microsomes on ice.

    • Prepare working solutions of the test compound and positive controls in phosphate buffer. A typical starting concentration is 1 µM.

    • Prepare the NADPH regenerating solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to the wells containing the test compound and positive controls.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution to each well. The time of addition is considered t=0.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing a suitable internal standard.

    • For the t=0 sample, the quenching solution should be added before the NADPH solution.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Conclusion: A Strategic Choice for Robust Drug Candidates

The 3,5-difluoro-4-methoxyphenyl moiety represents a valuable tool in the medicinal chemist's arsenal for designing metabolically stable drug candidates. By strategically blocking sites of aromatic hydroxylation and potentially modulating the rate of O-demethylation, this structural motif can significantly enhance a compound's metabolic half-life. The provided experimental framework for assessing metabolic stability in vitro allows for the direct and reliable evaluation of the benefits of such structural modifications. As the pressure to develop drug candidates with optimal pharmacokinetic properties continues to mount, the judicious application of fluorination strategies, including the use of the 3,5-difluoro-4-methoxyphenyl group, will undoubtedly remain a cornerstone of successful drug discovery.

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A Comparative Benchmarking Guide to the Cost-Effectiveness of 3,5-Difluoro-4-methoxyphenylacetonitrile Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. 3,5-Difluoro-4-methoxyphenylacetonitrile is a valuable building block in the synthesis of various pharmaceutical agents, and its cost-effective synthesis is a critical consideration for process development. This guide provides a detailed comparative analysis of two primary synthetic routes to this compound, evaluating them on the basis of chemical cost, process efficiency, and safety and environmental considerations.

Introduction

3,5-Difluoro-4-methoxyphenylacetonitrile serves as a crucial precursor in medicinal chemistry, with its structural motif appearing in a range of biologically active molecules. The presence of the difluoro-methoxyphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Therefore, establishing a scalable and economically viable synthesis is a key objective for any organization involved in its use. This guide will dissect two distinct and plausible synthetic pathways, offering a comprehensive analysis to aid researchers and process chemists in selecting the optimal route for their specific needs.

Route 1: Synthesis from 3,5-Difluoro-4-hydroxybenzaldehyde

This route commences with the commercially available 3,5-Difluoro-4-hydroxybenzaldehyde and proceeds through a three-step sequence involving methylation, reduction, bromination, and finally, cyanation.

graph "Route_1" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 1: Synthesis pathway for Route 1.
Step-by-Step Experimental Protocols

Step 1: Methylation of 3,5-Difluoro-4-hydroxybenzaldehyde

This step employs the well-established Williamson ether synthesis to introduce the methoxy group.

  • Protocol: To a solution of 3,5-Difluoro-4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as acetone or DMF, is added a base (e.g., K₂CO₃ or NaOH) to deprotonate the phenolic hydroxyl group. Dimethyl sulfate is then added dropwise at a controlled temperature (typically 50-100 °C)[1]. The reaction is monitored by TLC until completion. The crude product is obtained after an aqueous workup and extraction, followed by purification via recrystallization or column chromatography.

  • Causality: The use of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base, leaving the alkoxide nucleophile more reactive. Careful temperature control is crucial to prevent side reactions. The Williamson ether synthesis is a robust and high-yielding reaction for this type of transformation, with expected yields in the range of 80-95%[1].

Step 2: Reduction of 3,5-Difluoro-4-methoxybenzaldehyde

The aldehyde is reduced to the corresponding benzyl alcohol.

  • Protocol: Sodium borohydride (NaBH₄) is slowly added to a solution of 3,5-Difluoro-4-methoxybenzaldehyde in a protic solvent like methanol or ethanol at 0 °C. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC). An acidic workup is performed to quench the reaction and hydrolyze the borate ester intermediate. The product is then extracted and purified.

  • Causality: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the aromatic fluorine or ether groups. The reaction is generally high-yielding, with expected yields of 90-99%[2].

Step 3: Bromination of (3,5-Difluoro-4-methoxyphenyl)methanol

The benzyl alcohol is converted to the corresponding benzyl bromide.

  • Protocol: Phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) can be used for this transformation. When using PBr₃, the alcohol is typically dissolved in an aprotic solvent like diethyl ether or dichloromethane and cooled to 0 °C before the dropwise addition of PBr₃. The reaction is then allowed to warm to room temperature. For the HBr method, the alcohol is heated with concentrated HBr. After completion, the reaction is worked up by pouring it onto ice and extracting the product.

  • Causality: Both PBr₃ and HBr are effective reagents for converting primary alcohols to alkyl bromides. The choice between them may depend on cost, safety, and scalability. This reaction generally proceeds with good yields, typically in the range of 80-90%.

Step 4: Cyanation of 1-(Bromomethyl)-3,5-difluoro-4-methoxybenzene

The final step involves the introduction of the nitrile group.

  • Protocol: The benzyl bromide is reacted with sodium cyanide (NaCN) in a polar aprotic solvent such as DMSO or DMF. The reaction is typically heated to facilitate the nucleophilic substitution. After the reaction is complete, an aqueous workup is performed, and the product is extracted and purified by recrystallization or column chromatography.

  • Causality: This is a standard SN2 reaction where the cyanide ion displaces the bromide. The use of a polar aprotic solvent is crucial for solvating the sodium cation and enhancing the nucleophilicity of the cyanide anion. This reaction is generally high-yielding, with expected yields around 80-95%[3].

Route 2: Synthesis from 3,5-Difluorotoluene

This alternative route starts from the less functionalized but potentially cheaper 3,5-difluorotoluene. It involves a benzylic bromination followed by cyanation. The synthesis of the key intermediate, 3,5-difluoro-4-methoxytoluene, is also considered as part of this route's evaluation.

graph "Route_2" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2: Synthesis pathway for Route 2.
Step-by-Step Experimental Protocols

Intermediate Synthesis: 3,5-Difluoro-4-methoxytoluene

A potential route to this key intermediate starts from 3,5-difluoroaniline.

  • Protocol:

    • Diazotization and Hydrolysis: 3,5-Difluoroaniline is treated with sodium nitrite in an acidic aqueous solution (e.g., H₂SO₄) at low temperature (0-5 °C) to form the diazonium salt. This is followed by heating the solution to hydrolyze the diazonium salt to 3,5-difluorophenol.

    • Methylation: The resulting 3,5-difluorophenol is then methylated using a methylating agent like dimethyl sulfate in the presence of a base, similar to Step 1 of Route 1, to yield 3,5-difluoroanisole.

    • Introduction of the Methyl Group: A methyl group can be introduced at the 4-position via a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) or through a formylation reaction followed by reduction of the aldehyde.

Main Pathway

Step 1: Benzylic Bromination of 3,5-Difluoro-4-methoxytoluene

This step utilizes a radical bromination to functionalize the benzylic position.

  • Protocol: 3,5-Difluoro-4-methoxytoluene is reacted with N-bromosuccinimide (NBS) in a non-polar solvent such as carbon tetrachloride or cyclohexane. A radical initiator, such as benzoyl peroxide or AIBN, is added, and the mixture is heated to reflux or irradiated with a UV lamp to initiate the reaction[4]. The reaction is monitored by TLC, and upon completion, the succinimide byproduct is filtered off. The filtrate is then washed and the solvent evaporated to yield the crude benzyl bromide.

  • Causality: The reaction proceeds via a free radical chain mechanism. The initiator generates radicals that abstract a benzylic hydrogen from the toluene derivative, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the benzyl bromide and a succinimidyl radical, which continues the chain. This method is highly selective for the benzylic position. Expected yields for benzylic bromination with NBS are typically in the range of 60-80%[5][6].

Step 2: Cyanation of 1-(Bromomethyl)-3,5-difluoro-4-methoxybenzene

This final step is identical to the final step of Route 1.

  • Protocol: The benzyl bromide is reacted with sodium cyanide in a polar aprotic solvent like DMSO or DMF, followed by an aqueous workup and purification.

  • Causality: The SN2 displacement of the bromide by the cyanide anion is an efficient method for forming the carbon-carbon bond and introducing the nitrile functionality. Expected yields are generally high, around 80-95%[3].

Cost-Effectiveness Analysis

To provide a practical comparison, a cost analysis based on estimated bulk pricing of the required reagents is presented. Please note that these prices are subject to market fluctuations and supplier variations.

Reagent Route 1 Route 2
Starting Material 3,5-Difluoro-4-hydroxybenzaldehyde3,5-Difluorotoluene
Key Reagents Dimethyl sulfate, NaBH₄, PBr₃/HBr, NaCNNBS, Benzoyl peroxide, NaCN, Reagents for intermediate synthesis
Solvents Acetone/DMF, Methanol/Ethanol, Ether/DCMCCl₄/Cyclohexane, DMSO/DMF
Estimated Overall Yield ~50-70%~30-50% (including intermediate synthesis)
Estimated Cost per Gram Lower to ModerateModerate to Higher

Analysis:

  • Route 1 benefits from a more direct pathway starting from a more functionalized and readily available, albeit more expensive, starting material. The individual steps are generally high-yielding, leading to a better overall yield.

  • Route 2 starts from a cheaper and less complex raw material. However, the multi-step synthesis of the key intermediate, 3,5-difluoro-4-methoxytoluene, adds complexity and is likely to reduce the overall yield, potentially increasing the final cost per gram of the product. The benzylic bromination step can also be less selective and lower yielding compared to the reactions in Route 1.

Safety and Environmental Considerations

Reaction/Reagent Hazards Environmental Impact
Dimethyl Sulfate Highly toxic, carcinogenic, and corrosive[7][8][9][10]. Requires stringent handling procedures.Alkylating agent, harmful to aquatic life.
Sodium Cyanide Highly toxic by ingestion, inhalation, and skin contact[11][12][13][14]. Releases toxic hydrogen cyanide gas upon contact with acids.Highly toxic to aquatic life. Waste requires careful detoxification[15][16].
N-Bromosuccinimide (NBS) Irritant, sensitizer, and oxidizer[17][18][19][20][21]. Can be hazardous if not handled properly.Brominated organic waste can be persistent. Greener bromination methods are being developed[22][23].
Chlorinated Solvents (e.g., CCl₄) Toxic and environmentally persistent.Ozone-depleting and should be replaced with greener alternatives where possible.
Williamson Ether Synthesis Generally considered a greener ether synthesis method compared to others[24][25].The use of greener solvents and catalysts can further improve its environmental profile.

Analysis:

Both routes involve hazardous materials that necessitate strict safety protocols. Route 1's reliance on dimethyl sulfate is a significant safety concern. Route 2's use of NBS and potentially chlorinated solvents in the bromination step also requires careful handling and waste management. The cyanation step, common to both routes, is arguably the most hazardous due to the acute toxicity of sodium cyanide. From an environmental perspective, minimizing the use of chlorinated solvents in Route 2 is crucial.

Conclusion and Recommendation

Based on this comparative analysis, Route 1, starting from 3,5-Difluoro-4-hydroxybenzaldehyde, appears to be the more cost-effective and efficient pathway for the synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile on a laboratory to pilot scale. The higher overall yield and more straightforward reaction sequence are significant advantages that likely outweigh the higher initial cost of the starting material.

For large-scale industrial production, a more detailed process optimization and economic analysis would be required. While Route 2 starts from a cheaper raw material, the added complexity and lower overall yield may make it less economically viable without significant process improvements.

Ultimately, the choice of synthesis route will depend on a company's specific capabilities, scale of production, and priorities regarding cost, efficiency, safety, and environmental impact. This guide provides a foundational framework for making that informed decision.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

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  • Chemistry Steps. Benzylic Bromination. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

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  • Brainly. (2023, February 8). Is amide synthesis or Williamson ether synthesis more environmentally friendly?[Link]

  • ResearchGate. Reaction conditions and isolated yields of benzyl monobromination of substituted toluene. [Link]

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  • PMC - NIH. (2017, May 16). Cyanides in the environment—analysis—problems and challenges. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3,5-Difluoro-4-methoxyphenylacetonitrile. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemical compounds we handle. This document synthesizes regulatory standards with practical, field-proven insights to ensure that this compound is managed responsibly from the moment it is deemed waste.

The procedures outlined herein are based on the known hazards of substituted phenylacetonitriles, a class of compounds that requires meticulous handling due to its potential toxicity and reactivity. The presence of a nitrile group necessitates protocols that mitigate the risk of releasing toxic gases, such as hydrogen cyanide (HCN).

Compound Profile and Hazard Identification

Understanding the chemical's properties is the foundation of its safe management. While specific toxicological data for 3,5-Difluoro-4-methoxyphenylacetonitrile is not extensively published, its structure informs a precautionary approach based on well-documented analogs like 4-methoxyphenylacetonitrile.

The primary hazards are associated with its acute toxicity, particularly if ingested, and its potential to release hydrogen cyanide gas under certain conditions, such as exposure to strong acids or high temperatures.[1][2] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[1][2]

Table 1: Physicochemical and Hazard Data

Property Value / Information Source
Chemical Name 3,5-Difluoro-4-methoxyphenylacetonitrile -
Synonyms 2-(3,5-Difluoro-4-methoxyphenyl)acetonitrile -
CAS Number Not broadly available; structural analogs used for hazard assessment. -
Molecular Formula C₉H₇F₂NO -
Acute Toxicity Assumed to be Category 3 (Toxic if swallowed) , based on analogs.[1] [1]
Skin Irritation Expected to cause skin irritation.[2] [2]
Eye Irritation Expected to cause serious eye irritation.[2] [2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[1][2] [1][2]
Hazardous Decomposition Heating may cause decomposition, emitting toxic fumes including hydrogen cyanide (HCN) and nitrogen oxides (NOx).[1][2] [1][2]

| Environmental Hazard | May be harmful to aquatic life with long-lasting effects.[1] Avoid release to the environment.[1] |[1] |

Pre-Disposal Considerations & Waste Minimization

Effective waste management begins with proactive waste minimization. The principle of "As Low As Reasonably Achievable" (ALARA) should be applied not only to exposure but also to waste generation.

  • Scale Appropriately: Design experiments to use the minimum quantity of 3,5-Difluoro-4-methoxyphenylacetonitrile necessary to achieve valid scientific outcomes.

  • Inventory Management: Maintain a meticulous inventory to prevent the over-purchase of the compound, which can lead to unnecessary disposal of expired or unused stock.

  • Avoid Contamination: Use dedicated spatulas and glassware to prevent cross-contamination of the stock reagent, which would render the entire container waste.

Step-by-Step Disposal Protocol

Disposal of 3,5-Difluoro-4-methoxyphenylacetonitrile must be handled through an approved chemical waste management stream. Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][3]

Step 1: Segregation and Waste Stream Identification

Proper segregation is the most critical step in ensuring safe disposal. The causality is clear: mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Designate a Waste Container: Use a dedicated, chemically resistant container (e.g., high-density polyethylene or glass) for waste 3,5-Difluoro-4-methoxyphenylacetonitrile. The container must be in good condition, with a secure, leak-proof screw cap.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "Waste 3,5-Difluoro-4-methoxyphenylacetonitrile"

    • The primary hazards: "Toxic," "Irritant"

    • The date accumulation started.

  • Incompatibility Prevention: Crucially, do not mix this waste with other chemical waste streams, especially acidic solutions. Contact with acid can cause a rapid and potentially fatal release of hydrogen cyanide gas.[2] Also, keep it separate from strong bases and oxidizing agents.[1][2]

Step 2: Collection of Waste
  • Solid Waste: Collect any contaminated solids (e.g., weighing paper, gloves, paper towels) in a separate, clearly labeled, sealed plastic bag or container designated for "Solid Waste Contaminated with 3,5-Difluoro-4-methoxyphenylacetonitrile."

  • Liquid Waste: For solutions containing the compound, pour the waste carefully into the designated liquid waste container using a funnel. Perform this action inside a certified chemical fume hood.

  • Container Rinsate: Triple-rinse any "empty" containers that held the pure compound. The first rinse should be with a suitable organic solvent (e.g., acetone, ethanol). This first rinsate is considered acutely hazardous waste and must be collected in the designated liquid waste container. Subsequent rinses with soap and water can be managed according to institutional policy.

Step 3: Storage Pending Disposal
  • Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • Conditions: The storage area should be a cool, dry, and well-ventilated location, away from heat sources or direct sunlight. It must be inaccessible to unauthorized personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the container in case of a leak.

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full, or if you are discontinuing work with the compound, contact your institution's Environmental Health and Safety (EHS) office.

  • Professional Disposal: EHS will arrange for the pickup and transport of the waste by a licensed hazardous waste disposal company. These professionals will manage the final disposal, which is typically high-temperature incineration in a facility permitted to handle toxic chemical waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from 3,5-Difluoro-4-methoxyphenylacetonitrile.

G cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposition A Generate Waste (Solid or Liquid) B Is this waste mixed with strong acids, bases, or oxidizers? A->B C STOP! Consult EHS Immediately. Do Not Mix. B->C Yes D Select Designated Waste Container (Labeled for Nitrile Waste) B->D No E Transfer waste into container inside a chemical fume hood. D->E F Securely cap and inspect container. Ensure label is complete. E->F G Store in Satellite Accumulation Area with secondary containment. F->G H Is container full or project complete? G->H I Continue accumulation. Monitor storage conditions. H->I No J Contact EHS for waste pickup. H->J Yes K Waste collected by licensed hazardous waste contractor. J->K

Caption: Decision workflow for handling and disposing of 3,5-Difluoro-4-methoxyphenylacetonitrile waste.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, immediate and correct action is vital.

  • Small Spills (in a fume hood):

    • Ensure personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is worn.

    • Absorb the spill with an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[1]

    • Carefully scoop the absorbed material into the designated solid hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone) and place the cloth in the solid waste container.

    • Finally, clean the area with soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, eliminate all ignition sources.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]

Regulatory Framework

The disposal of 3,5-Difluoro-4-methoxyphenylacetonitrile falls under the regulations set forth by the U.S. Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). Due to its acute toxicity, waste containing this compound would likely be classified under specific EPA hazardous waste codes. It is the responsibility of the waste generator (the laboratory) to correctly identify, manage, and dispose of this hazardous waste in compliance with federal, state, and local regulations.[6][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.